molecular formula C8H18O2 B3053284 2,2-Diethoxybutane CAS No. 52752-16-6

2,2-Diethoxybutane

Cat. No.: B3053284
CAS No.: 52752-16-6
M. Wt: 146.23 g/mol
InChI Key: JKUNNIMQUQJDKW-UHFFFAOYSA-N
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Description

2,2-Diethoxybutane is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNNIMQUQJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068801
Record name Butane, 2,2-diethoxy-
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Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52752-16-6
Record name 2,2-Diethoxybutane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,2-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2-diethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 2,2-diethoxy-
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Foundational & Exploratory

An In-depth Technical Guide on 2,2-Diethoxybutane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2-diethoxybutane, a valuable acetal (B89532) compound. The information is curated to support research, development, and application in various scientific fields, including drug development.

Chemical Structure and Identifying Information

This compound is an organic compound classified as a diethyl acetal of 2-butanone. Its structure features a central carbon atom bonded to an ethyl group, a methyl group, and two ethoxy groups.[1][2] This arrangement imparts specific chemical characteristics and reactivity to the molecule.

Canonical SMILES: CCC(C)(OCC)OCC[1][2]

InChI: InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3[2]

InChIKey: JKUNNIMQUQJDKW-UHFFFAOYSA-N[2]

A visual representation of the chemical structure is provided below.

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C8H18O2[1][3][4]
Molecular Weight 146.23 g/mol [1][3][4]
Density 0.843 g/cm³[1]
Boiling Point 140.7 °C at 760 mmHg[1]
Flash Point 20.4 °C[1]
Refractive Index 1.405
Vapor Pressure 7.58 mmHg at 25°C[1]
XLogP3 1.9[1][2][4]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1][4]
Rotatable Bond Count 5[1][4]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not found, a general and widely used method for the synthesis of acetals is the acid-catalyzed reaction of a ketone with an excess of alcohol. The following represents a plausible experimental workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 2-butanone, excess ethanol, and a catalytic amount of acid (e.g., p-TsOH) in a round-bottom flask. B Attach a Dean-Stark apparatus and reflux condenser. A->B C Heat the mixture to reflux. Water is removed azeotropically via the Dean-Stark trap. A->C Heat D Cool the reaction mixture. Neutralize the acid catalyst with a weak base (e.g., NaHCO3). C->D Cool E Wash with water and brine. D->E F Dry the organic layer over an anhydrous drying agent (e.g., MgSO4). E->F G Filter to remove the drying agent. F->G H Purify the crude product by fractional distillation under atmospheric or reduced pressure. G->H

Generalized experimental workflow for acetal synthesis.

Detailed Methodologies for Key Experiments Cited:

While specific experimental details for this compound were not available in the search results, the characterization of such a compound would typically involve the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals would provide definitive structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. The absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting ketone and the presence of C-O stretches (typically in the 1000-1300 cm⁻¹ region) would confirm the formation of the acetal.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural clues.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is harmful if swallowed and may cause skin and serious eye irritation.[5][6] It is also toxic if inhaled.[5]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

  • Use only in a well-ventilated area.[5][6]

  • Wear protective gloves, eye protection, and face protection.[5][6]

  • Avoid breathing mist or vapors.[5]

  • Wash skin thoroughly after handling.[5]

In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin or eyes with plenty of water, and seek medical attention if symptoms persist.[7]

This guide serves as a foundational resource for professionals working with this compound. For further details on specific applications or reaction mechanisms, a more targeted literature search is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis and purification of 2,2-diethoxybutane, a diethyl ketal of 2-butanone (B6335102). The document details established synthetic routes, experimental protocols, and purification methodologies, supported by quantitative data and procedural diagrams.

Introduction

This compound, also known as butanone diethyl acetal, is a valuable organic compound belonging to the ketal family. Ketals serve as crucial protecting groups for ketones in multi-step organic syntheses, preventing unwanted reactions at the carbonyl group. The synthesis of this compound is a classic example of ketalization, a fundamental reaction in organic chemistry. This guide outlines the primary methods for its preparation and subsequent purification to achieve high-purity material suitable for research and development applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.

PropertyValue
Molecular Formula C₈H₁₈O₂[1][2][3]
Molecular Weight 146.23 g/mol [1][4]
Boiling Point 140.7 °C at 760 mmHg[1][3]
Density 0.843 g/cm³[1][3]
Flash Point 20.4 °C[1][3]
Refractive Index 1.405[3]
Vapor Pressure 7.58 mmHg at 25 °C[1][3]
CAS Number 52752-16-6[1][2][3]

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed ketalization of 2-butanone. This reaction can be achieved using either ethanol (B145695) directly or, more efficiently, with triethyl orthoformate, which also acts as a dehydrating agent to drive the equilibrium towards the product.

Reaction Schemes

Two primary synthetic routes are highlighted:

  • From Butanone and Ethanol: This is a direct acetalization reaction requiring an acid catalyst and removal of water to favor product formation.

    • Reaction: CH₃CH₂C(O)CH₃ + 2 CH₃CH₂OH ⇌ CH₃CH₂C(OCH₂CH₃)₂CH₃ + H₂O

  • From Butanone and Triethyl Orthoformate: This method often provides higher yields as the orthoformate reacts with the water produced, shifting the equilibrium to the right.[1][5]

    • Reaction: CH₃CH₂C(O)CH₃ + HC(OCH₂CH₃)₃ → CH₃CH₂C(OCH₂CH₃)₂CH₃ + HCOOCH₂CH₃

Comparative Synthesis Data
Starting MaterialsCatalystReaction ConditionsReported YieldReference
Butanone, Triethyl OrthoformateAminosulfonic acid25 °C, 5 hours92.0%[1]
Butanone, EthanolSulfuric acidNot specified, in diethyl ether85.0%[1]
Detailed Experimental Protocol (Triethyl Orthoformate Method)

This protocol is based on the high-yield synthesis route using triethyl orthoformate as both a reactant and a dehydrating agent.[1][5]

Materials:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Triethyl orthoformate

  • Aminosulfonic acid (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone and triethyl orthoformate.

  • Add a catalytic amount of aminosulfonic acid to the mixture.

  • Stir the reaction mixture at 25 °C for 5 hours.[1] The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent. The resulting solution contains the crude this compound.

Purification

Purification of the crude product is critical to remove unreacted starting materials, catalyst residues, and byproducts. The primary method for purifying this compound is fractional distillation, often under reduced pressure to prevent thermal degradation.[6][7][8]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start_end start_end process process reagent reagent purification purification product product A Starting Materials (Butanone, Triethyl Orthoformate) C Reaction (25°C, 5h) A->C B Acid Catalyst (Aminosulfonic Acid) B->C D Neutralization (aq. NaHCO₃) C->D Reaction Mixture E Extraction (Diethyl Ether) D->E F Drying (Anhydrous MgSO₄) E->F G Filtration & Solvent Removal F->G H Crude Product G->H I Fractional Distillation (Under Reduced Pressure) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Purification Protocol

Equipment:

  • Distillation apparatus (round-bottom flask, fractional distillation column e.g., Vigreux, condenser, receiving flask)

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • Charge the crude this compound into a round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Begin heating the flask gently using a heating mantle.

  • Apply vacuum and slowly reduce the pressure to the desired level.

  • Collect and discard any low-boiling fractions, which may include residual solvent (diethyl ether) and unreacted starting materials.

  • Collect the main fraction boiling at the expected temperature for this compound at the applied pressure. The boiling point at atmospheric pressure is 140.7 °C.[1][3] A nomograph can be used to estimate the boiling point at reduced pressure.

  • Once the main fraction is collected, stop the distillation.

  • The collected liquid is the purified this compound. Characterize the final product using techniques such as GC-MS, ¹H NMR, and ¹³C NMR to confirm purity and identity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. The expected signals would correspond to the ethyl groups (triplet and quartet) and the two methyl groups of the butane (B89635) backbone (singlet and triplet) and the quaternary carbon.

  • Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretch from the starting butanone (around 1715 cm⁻¹) and the appearance of strong C-O stretches (around 1000-1200 cm⁻¹) are indicative of ketal formation.

By following these detailed protocols, researchers can reliably synthesize and purify high-quality this compound for use in a variety of chemical applications.

References

Spectroscopic Profile of 2,2-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-diethoxybutane, a dialkyl acetal. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and MS of this compound.

Table 1: Predicted 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6Quartet4H-O-CH2 -CH3
~1.5 - 1.7Quartet2H-CH2 -CH3 (butyl chain)
~1.2Singlet3H-C(CH3 )(OC2H5)2
~1.1 - 1.2Triplet6H-O-CH2-CH3
~0.8 - 0.9Triplet3H-CH2-CH3 (butyl chain)

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~100 - 110C (CH3)(OC2H5)2
~55 - 65-O-CH2 -CH3
~25 - 35-CH2 -CH3 (butyl chain)
~15 - 20-O-CH2-CH3
~5 - 10-CH2-CH3 (butyl chain)
~5 - 10-C(CH3 )(OC2H5)2

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm-1)IntensityAssignment
2975 - 2950StrongC-H stretch (sp3)
2900 - 2850StrongC-H stretch (sp3)
1470 - 1450MediumC-H bend (CH2, CH3)
1380 - 1365MediumC-H bend (CH3)
1150 - 1050StrongC-O stretch (acetal)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
146Low[M]+ (Molecular Ion)
117High[M - C2H5]+
101High[M - OC2H5]+
73High[C(CH3)(OC2H5)]+
45Medium[OC2H5]+
29Medium[C2H5]+

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl3, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of 13C and its longer relaxation times.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically acquired over the mid-IR range (4000-400 cm-1). A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation

In-depth Technical Guide: 2,2-Diethoxybutane (CAS Number: 52752-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2,2-Diethoxybutane, a chemical compound relevant to various research and development applications. The following sections detail its chemical properties, toxicological profile, and the standardized experimental protocols used to determine such safety data.

Chemical and Physical Properties

This compound, identified by the CAS number 52752-16-6, is a diether with the molecular formula C8H18O2.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 52752-16-6[1][2][3][4]
Molecular Formula C8H18O2[1][2][3][4]
Molecular Weight 146.23 g/mol [1][3]
Boiling Point 140.7 °C at 760 mmHg[1][4]
Flash Point 20.4 °C[1][4]
Density 0.843 g/cm³[1][4]
Vapor Pressure 7.58 mmHg at 25°C[1][4]

Toxicological and Safety Information

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH226: Flammable liquid and vapour.[5]
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation.[6]
Serious Eye Damage/Irritation
alt text
WarningH319: Causes serious eye irritation.[6]

Note: The GHS classifications are inferred based on the properties of similar chemical structures. Specific toxicological testing would be required for definitive classification.

Acute Toxicity Data

Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the searched resources. For risk assessment, it is common practice to refer to data from structurally analogous compounds. For instance, related glycol ethers have been evaluated for their toxicological profiles.[7][8] However, direct extrapolation of these values to this compound should be done with caution and ideally confirmed with specific testing.

Experimental Protocols for Safety Assessment

The safety data for chemical substances are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data. The following are summaries of key OECD test guidelines relevant to the potential hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 401 (or subsequent versions 420, 423, 425)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[9] Although Guideline 401 has been largely replaced by alternative methods that reduce the number of animals used, the fundamental principles remain.

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[9]

  • Procedure:

    • Healthy, young adult animals are acclimatized to laboratory conditions.[9]

    • The test substance is administered orally by gavage.[9]

    • Animals are observed for effects and mortality over a set period.[9]

    • The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[9]

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline assesses the potential for a substance to cause toxicity through skin contact.[10][11]

  • Principle: The test substance is applied to the skin of experimental animals (often rabbits or rats) in a single dose.[11]

  • Procedure:

    • A small area of the animal's skin is shaved.

    • The substance is applied to the prepared area and covered with a porous gauze dressing.[11]

    • The animals are observed for signs of toxicity and mortality for at least 14 days.[11]

    • The LD50 is determined from the observed effects.

Acute Inhalation Toxicity - OECD Test Guideline 403

This test evaluates the health hazards from short-term exposure to an airborne substance.[12][13][14]

  • Principle: Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period.[12][13]

  • Procedure:

    • The test can follow a traditional LC50 protocol with multiple concentrations or a Concentration x Time (C x t) protocol.[12][13][14]

    • Animals are observed for at least 14 days following the exposure.[12][13][14]

    • The LC50, the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is calculated.[12][13]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15][16]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).[15][16]

  • Procedure:

    • The substance is applied to a small patch of skin and covered.[16]

    • The skin is observed for erythema (redness) and edema (swelling) at specific intervals over 14 days.[15]

    • The severity of the skin reactions is scored to determine the level of irritation or corrosion.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause damage to the eye.[17]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (usually an albino rabbit). The other eye serves as a control.[17]

  • Procedure:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[17]

    • Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation or corrosion.[17]

    • The reversibility of the observed effects is also assessed.[17]

Safety Assessment Workflow

The process of assessing the safety of a chemical like this compound follows a logical progression, starting from gathering existing information to conducting specific experimental tests if data is lacking.

G cluster_0 Information Gathering cluster_1 Hazard Identification & GHS Classification cluster_2 Exposure Assessment cluster_3 Risk Characterization & Management A Identify Chemical (this compound, CAS: 52752-16-6) B Literature & Database Search (SDS, Toxicology Data) A->B C Physicochemical Properties (Flammability, Reactivity) B->C D Toxicological Endpoint Assessment (Acute Toxicity, Irritation, etc.) B->D E Assign GHS Pictograms, Signal Words, Hazard Statements C->E D->E F Identify Routes of Exposure (Inhalation, Dermal, Oral) E->F G Characterize Exposed Populations (Researchers, Lab Technicians) F->G H Integrate Hazard and Exposure Data G->H I Determine Risk Level H->I J Implement Control Measures (PPE, Ventilation) I->J K Develop Safe Handling Procedures J->K

Caption: Workflow for Chemical Safety Assessment.

References

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 2,2-diethoxybutane (CAS No: 52752-16-6). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a compilation of physical data, descriptions of general experimental protocols for property determination, and a visualization of its synthesis pathway. While extensive physical data is available, specific experimental thermodynamic data such as enthalpy of formation, Gibbs free energy of formation, and heat capacity for this compound are not readily found in the reviewed literature.

Introduction

This compound, also known as butanone diethyl acetal, is an organic compound with the chemical formula C8H18O2. Acetal functional groups are of significant interest in organic synthesis, often serving as protecting groups for ketones and aldehydes. An understanding of the physicochemical properties of such compounds is crucial for their application in synthetic chemistry, particularly in the pharmaceutical industry where reaction kinetics, process scale-up, and formulation development are critical. This guide aims to consolidate the available data on the physical and thermodynamic properties of this compound to support these applications.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound compiled from various chemical databases.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C8H18O2[1][2][3]
Molecular Weight 146.23 g/mol [1][2]
CAS Number 52752-16-6[3]
Density 0.843 g/cm³[1]
0.8412 g/cm³ at 20 °C[2]
Boiling Point 140.7 °C at 760 mmHg[1]
138.5 °C at 760 Torr[2]
Flash Point 20.4 °C[1]
Vapor Pressure 7.58 mmHg at 25 °C[1]
Refractive Index 1.405
Table 2: Computed Molecular Properties
PropertyValueSource(s)
XLogP3 1.9[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 5[1][2]
Exact Mass 146.130679813[1]
Monoisotopic Mass 146.130679813[2]
Topological Polar Surface Area 18.5 Ų[2]
Heavy Atom Count 10[1]
Complexity 75.3[1]

Thermodynamic Properties

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physical properties of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the capillary method.

  • Apparatus: A heating apparatus (e.g., oil bath or melting point apparatus), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.

    • The capillary tube is placed in the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to a thermometer and heated gently in the heating bath with continuous stirring.

    • As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

    • Heating is continued until a continuous stream of bubbles is observed.

    • The heating is then stopped, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined (m1).

    • The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m2). The volume of the pycnometer can be calculated from the mass and density of the water.

    • The pycnometer is then emptied, dried, and filled with the sample liquid (this compound) at the same temperature, and its mass is determined (m3).

    • The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly using bomb calorimetry to measure the enthalpy of combustion.

  • Apparatus: A bomb calorimeter, an oxygen source, a sample pellet press, and a temperature sensor.

  • Procedure:

    • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel container known as a "bomb."

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically, and the complete combustion reaction occurs.

    • The temperature change of the water in the calorimeter is carefully measured.

    • The heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter system.

    • Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Synthesis Pathway of this compound

As no specific biological signaling pathways involving this compound were identified in the literature, a diagram illustrating its common synthesis pathway is provided below. This represents a logical workflow for the production of the compound. One common method for synthesizing this compound is through the acid-catalyzed reaction of butanone with an excess of ethanol (B145695) or with triethyl orthoformate which acts as both a reactant and a dehydrating agent.

Synthesis_of_2_2_Diethoxybutane Butanone Butanone (Methyl Ethyl Ketone) ReactionMixture Reaction Mixture Butanone->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture Reactant/ Dehydrating Agent TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->ReactionMixture Alternative Reactant/ Dehydrating Agent AcidCatalyst Acid Catalyst (e.g., H2SO4, aminosulfonic acid) AcidCatalyst->ReactionMixture Product This compound ReactionMixture->Product Acetalization Byproduct Water ReactionMixture->Byproduct

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound and provided an overview of the standard experimental protocols for their determination. While a good set of physical data exists, there is a notable lack of publicly available experimental thermodynamic data for this compound. The provided synthesis pathway offers a logical workflow for its preparation. It is hoped that this compilation will be a valuable resource for researchers and professionals working with this compound and will encourage further experimental studies to fill the existing data gaps, particularly in its thermodynamic characterization.

References

A Historical and Technical Review of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxybutane, also known as 2-butanone (B6335102) diethyl acetal (B89532), is a simple, yet significant organic compound with the chemical formula C8H18O2. Historically, its chemistry is rooted in the broader study of acetals and ketals, functional groups that have been pivotal in the development of synthetic organic chemistry. Acetals, including this compound, serve as crucial protecting groups for carbonyl functionalities, specifically aldehydes and ketones. This protective role is essential in multi-step syntheses where the reactivity of a carbonyl group needs to be temporarily masked to allow for chemical transformations on other parts of a molecule. This technical guide provides a comprehensive historical review of this compound, detailing its physical and chemical properties, synthesis methodologies, spectroscopic signature, and its primary chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound have been well-characterized over the years. This data is crucial for its handling, purification, and application in various chemical processes. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [1]
CAS Number 52752-16-6[1]
Boiling Point 140.7 °C at 760 mmHg[1]
Density 0.843 g/cm³[1]
Flash Point 20.4 °C[1]
Vapor Pressure 7.58 mmHg at 25°C[1]
Refractive Index 1.405
LogP 2.18560[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]

Synthesis of this compound

The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry. The historical and most common methods involve the acid-catalyzed reaction of 2-butanone with an excess of ethanol (B145695) or with an orthoformate.

Acid-Catalyzed Acetalization with Ethanol

This is the most direct and historically significant method for the preparation of this compound. The reaction involves the treatment of 2-butanone with two equivalents of ethanol in the presence of an acid catalyst. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed.

Reaction Scheme:

G Butanone 2-Butanone Catalyst H+ Ethanol Ethanol (2 eq.) Acetal This compound Removal (-H2O) Water Water Catalyst->Acetal Acid Catalyst

Synthesis of this compound from 2-Butanone and Ethanol.

Experimental Protocol (General Procedure):

A mixture of 2-butanone and an excess of absolute ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed, typically by azeotropic distillation using a Dean-Stark apparatus. After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium carbonate solution). The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation to yield this compound.

Synthesis using Triethyl Orthoformate

A more efficient method that avoids the need for water removal is the reaction of 2-butanone with triethyl orthoformate. In this process, the triethyl orthoformate acts as both a reactant and a dehydrating agent.

Reaction Scheme:

G Butanone 2-Butanone Catalyst H+ Orthoformate Triethyl Orthoformate Acetal This compound Byproducts Ethyl Formate + Ethanol Catalyst->Acetal Acid Catalyst

Synthesis using Triethyl Orthoformate.

Experimental Protocol (General Procedure):

To a stirred solution of 2-butanone in ethanol, a catalytic amount of an acid, such as aminosulfonic acid or a Lewis acid, is added. Triethyl orthoformate is then added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress can be monitored by gas chromatography. Upon completion, the reaction is quenched with a basic solution, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is then purified by fractional distillation. A reported yield for this method is as high as 92% when using aminosulfonic acid as a catalyst at 25°C for 5 hours.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected characteristic signals are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.8-0.9Triplet3H-CH₂CH₃ (ethyl group attached to the main chain)
~1.1-1.2Triplet6H-O-CH₂CH₃ (ethoxy groups)
~1.2-1.3Singlet3H-C(CH₃ )(OEt)₂
~1.5-1.6Quartet2H-CH₂ CH₃ (ethyl group attached to the main chain)
~3.3-3.5Quartet4H-O-CH₂ CH₃ (ethoxy groups)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit five signals, corresponding to the five non-equivalent carbon atoms in the structure.

Chemical Shift (δ, ppm)Assignment
~8-10-CH₂C H₃ (ethyl group attached to the main chain)
~15-17-O-CH₂C H₃ (ethoxy groups)
~22-25-C(C H₃)(OEt)₂
~30-33-C H₂CH₃ (ethyl group attached to the main chain)
~55-58-O-C H₂CH₃ (ethoxy groups)
~100-105-C (CH₃)(OEt)₂ (quaternary carbon)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of strong C-O stretching bands.

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretching (alkane)
1350-1480MediumC-H bending
1050-1150StrongC-O stretching (acetal)[2]
Mass Spectrometry

In electron ionization mass spectrometry, this compound will undergo fragmentation. The molecular ion peak (m/z 146) may be weak or absent due to the instability of the radical cation.[3] Common fragmentation pathways for acetals involve the cleavage of the C-O bonds and the bonds alpha to the oxygen atoms.

Expected Fragmentation Pattern:

G M [C8H18O2]+• m/z = 146 F1 [M - CH3]+ m/z = 131 M->F1 - •CH3 F2 [M - C2H5]+ m/z = 117 M->F2 - •C2H5 F3 [M - OC2H5]+ m/z = 101 M->F3 - •OC2H5 F4 [C(CH3)(OC2H5)2]+ m/z = 117 M->F4 α-cleavage

Predicted Mass Spectrometry Fragmentation of this compound.

Chemical Reactivity

The primary chemical reactivity of this compound revolves around its function as a protecting group for the carbonyl of 2-butanone.

Acid-Catalyzed Hydrolysis

Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid.[4] This reactivity is the cornerstone of their use as protecting groups.

Reaction Scheme:

G Acetal This compound Catalyst H3O+ Water Water Butanone 2-Butanone Ethanol Ethanol (2 eq.) Catalyst->Butanone Acid Catalyst

Acid-Catalyzed Hydrolysis of this compound.

Mechanism Overview:

The mechanism of acid-catalyzed hydrolysis is the reverse of acetal formation. It involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation steps lead to a hemiacetal, which, under acidic conditions, is in equilibrium with the protonated form. The loss of the second alcohol molecule and subsequent deprotonation of the resulting protonated carbonyl yields the final 2-butanone product.

Conclusion

This compound, while a structurally simple molecule, represents a cornerstone concept in organic synthesis—the protection of functional groups. Its historical and continued relevance lies in its ability to reversibly mask the reactivity of a ketone, enabling chemists to perform complex molecular transformations. The synthesis of this compound via acid-catalyzed reactions of 2-butanone with ethanol or triethyl orthoformate are well-established and efficient processes. Its characteristic spectroscopic signatures allow for its unambiguous identification. The primary reaction of interest for this compound is its hydrolysis, which regenerates the parent ketone, underscoring its utility as a protecting group. This technical guide has provided a comprehensive overview of the key aspects of this compound chemistry, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Solubility of 2,2-Diethoxybutane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Diethoxybutane, also known as 2-butanone (B6335102) diethyl acetal, is a chemical compound with the molecular formula C8H18O2[1][2][3][4]. As an acetal, its stability and solvency characteristics are of significant interest in various applications, including as a solvent, a protecting group in organic synthesis, and a potential component in pharmaceutical formulations. Understanding the solubility of this compound in common organic solvents is critical for its effective use in process chemistry, reaction engineering, and formulation development.

This guide provides a summary of the available physicochemical properties of this compound to infer its solubility behavior. In the absence of publicly available quantitative solubility data, this document further outlines a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents, based on internationally recognized guidelines.

Physicochemical Properties and Inferred Solubility

The structure of this compound lacks hydrogen bond donors and contains two ether-like hydrogen bond acceptors, along with a C8 hydrocarbon backbone[1]. Its predicted octanol-water partition coefficient (XLogP3) is 1.9[1][3][5], indicating a preference for lipophilic (oily or fatty) environments over aqueous ones. This suggests that this compound will be readily soluble in nonpolar and moderately polar aprotic organic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C8H18O2 [1][2][3][4]
Molecular Weight 146.23 g/mol [1][2][4][6]
Density 0.841 - 0.843 g/cm³ [1][2][3]
Boiling Point 138.5 - 140.7 °C at 760 mmHg [1][2][3]
Flash Point 20.4 °C [1][2]
Vapor Pressure 7.58 mmHg at 25 °C [1][2]
Predicted XLogP3 1.9 [1][3][5]
Hydrogen Bond Donors 0 [1]

| Hydrogen Bond Acceptors | 2 |[1][3] |

Based on these properties, this compound is expected to be miscible or highly soluble in solvents such as:

  • Alkanes: Hexane, Heptane

  • Aromatics: Toluene, Benzene

  • Ethers: Diethyl Ether, Tetrahydrofuran (THF)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Alcohols: Ethanol, Methanol (though polarity is higher)

Its solubility may be lower in highly polar protic solvents or very polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), although some degree of solubility is still expected.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental procedure is required. The following protocol is a generalized method adapted from the OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals, specifically the "shake-flask" method, which is a robust technique for determining the saturation concentration of a substance in a solvent at a controlled temperature[7][8].

Objective

To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • Test Substance: this compound (purity > 99%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatically controlled shaker bath or incubator

    • Glass flasks or vials with solvent-resistant, airtight screw caps (B75204) (e.g., 20 mL)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

    • Centrifuge (optional)

Methodology
  • Preparation of the Test System (Preliminary Test):

    • Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. An amount that is visually in excess of what will dissolve is recommended. For example, start with approximately 2 g of solute in 10 mL of solvent.

    • Seal the flask tightly.

    • Place the flask in the thermostatically controlled shaker and equilibrate at the desired temperature (e.g., 25 ± 0.5 °C) for 24 hours with continuous agitation. This allows the system to reach thermodynamic equilibrium.

    • After 24 hours, visually inspect the sample. If all the solute has dissolved, repeat the process with a larger amount of this compound. The presence of undissolved solute is necessary to ensure a saturated solution.

  • Definitive Test (Equilibration):

    • Prepare at least three replicate flasks for each solvent to be tested.

    • Add a known, excess amount of this compound to a known volume of the solvent in each flask.

    • Seal the flasks and place them in the shaker bath at the controlled temperature for an extended period. A minimum of 48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached. Equilibrium is confirmed when consecutive measurements are within analytical agreement (e.g., <5% variation).

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours. This allows the undissolved solute to settle.

    • Alternatively, for faster separation or with fine suspensions, the samples can be centrifuged at the test temperature.

  • Sample Collection and Analysis:

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved solid/liquid phase at the bottom.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. The filtration step is crucial to remove any microscopic, undissolved particles.

    • Determine the mass of the collected aliquot.

    • Dilute the sample with a known volume of fresh solvent to a concentration suitable for the analytical instrument's calibration range.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or other suitable analytical method.

  • Data Calculation and Presentation:

    • Calculate the concentration of the original saturated solution, accounting for all dilution factors.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • The final results should be presented as the mean and standard deviation of the replicate measurements.

Data Presentation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

Solvent Solubility (g / 100 mL) Classification
n-Hexane > 50 (Miscible) Nonpolar
Toluene > 50 (Miscible) Aromatic
Diethyl Ether > 50 (Miscible) Ether
Acetone 45.2 ± 0.8 Ketone
Ethyl Acetate 48.1 ± 0.5 Ester
Ethanol 35.7 ± 1.1 Polar Protic
Methanol 28.4 ± 0.9 Polar Protic

| Dichloromethane | > 50 (Miscible) | Halogenated |

Note: The data in this table is hypothetical and serves as an example of how results should be presented. Actual values must be determined experimentally.

Visualization of Experimental Workflow

The logical flow of the experimental protocol described above can be visualized to provide a clear, step-by-step overview of the process.

G prep 1. Preparation Add excess this compound to solvent equilibrate 2. Equilibration Shake at constant temp. (e.g., 48h) prep->equilibrate check_eq Equilibrium Reached? equilibrate->check_eq check_eq->equilibrate No (Continue shaking) separation 3. Phase Separation Settle or Centrifuge check_eq->separation Yes sampling 4. Sample Collection Withdraw & filter supernatant separation->sampling analysis 5. Analysis Dilute and quantify via GC-FID sampling->analysis calculation 6. Calculation Determine concentration (g/100mL) analysis->calculation report Report Solubility calculation->report

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Formation of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-diethoxybutane, a ketal of significant interest in various chemical applications. The document details the primary mechanisms of formation, presents quantitative data from key synthetic routes, outlines detailed experimental protocols, and provides visual representations of the reaction pathways.

Introduction

This compound, also known as butanone diethyl ketal, is a valuable organic compound characterized by the presence of two ethoxy groups attached to the second carbon of a butane (B89635) chain. Its formation is a classic example of ketalization, a fundamental reaction in organic chemistry for the protection of ketone functionalities. This guide explores the prevalent acid-catalyzed mechanisms for its synthesis from butanone and ethanol (B145695), as well as an alternative route involving triethyl orthoformate.

Mechanism of Formation

The primary mechanism for the formation of this compound from butanone and ethanol is an acid-catalyzed nucleophilic addition reaction. This reversible process can be broken down into two main stages: hemiacetal formation and subsequent acetal (B89532) formation.

Stage 1: Hemiacetal Formation

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of butanone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Deprotonation: A base (which can be another ethanol molecule or the conjugate base of the acid catalyst, A⁻) removes a proton from the oxonium ion, yielding a neutral hemiacetal.

Stage 2: Acetal Formation

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of a Resonance-Stabilized Cation: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

  • Final Deprotonation: Deprotonation of the resulting oxonium ion by a base yields the final product, this compound, and regenerates the acid catalyst.

An alternative and efficient method for the synthesis of this compound involves the reaction of butanone with triethyl orthoformate. In this process, triethyl orthoformate serves as both a source of ethoxy groups and a dehydrating agent, driving the equilibrium towards the formation of the ketal. The reaction is also acid-catalyzed.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via different catalytic systems.

ReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Butanone, EthanolSulfuric Acid200.3385.0[1]
Butanone, Triethyl OrthoformateAminosulfonic Acid25592.0[1]

Experimental Protocols

General Acid-Catalyzed Ketalization of Butanone with Ethanol

This protocol is a generalized procedure based on common laboratory practices for acid-catalyzed ketalization.

Materials:

  • Butanone

  • Anhydrous Ethanol

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanone and an excess of anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of the acid catalyst.

  • Allow the reaction mixture to stir at room temperature or gently heat under reflux. The reaction progress can be monitored by TLC or GC analysis.

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Ketalization using Triethyl Orthoformate

This protocol describes the synthesis of this compound using triethyl orthoformate as both a reagent and a water scavenger.

Materials:

  • Butanone

  • Triethyl Orthoformate

  • Acid Catalyst (e.g., Aminosulfonic Acid or a Lewis acid)

  • Anhydrous Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve butanone in anhydrous ethanol.

  • Add a stoichiometric excess of triethyl orthoformate to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

  • Upon completion, neutralize the catalyst with a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate solution).

  • Remove the solvent and other volatile components under reduced pressure.

  • The resulting crude product can be purified by distillation.

Visualizations

Reaction_Mechanism cluster_hemiketal Hemiketal Formation cluster_acetal Acetal Formation Butanone Butanone ProtonatedButanone Protonated Butanone Butanone->ProtonatedButanone + H+ OxoniumIon1 Oxonium Ion ProtonatedButanone->OxoniumIon1 + Ethanol Ethanol1 Ethanol Ethanol1->OxoniumIon1 Hemiacetal Hemiacetal OxoniumIon1->Hemiacetal - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Proton1 H+ OxoniumIon2 Resonance-Stabilized Cation ProtonatedHemiacetal->OxoniumIon2 - H2O ProtonatedAcetal Protonated Acetal OxoniumIon2->ProtonatedAcetal + Ethanol Ethanol2 Ethanol Ethanol2->ProtonatedAcetal Acetal This compound ProtonatedAcetal->Acetal - H+ Water H2O Proton2 H+

Caption: Acid-catalyzed formation of this compound from butanone and ethanol.

Experimental_Workflow Reactants 1. Mix Butanone, Ethanol, and Catalyst Reaction 2. Stir at Controlled Temperature Reactants->Reaction Quench 3. Neutralize with Base Reaction->Quench Extract 4. Extract with Organic Solvent Quench->Extract Wash 5. Wash with Brine Extract->Wash Dry 6. Dry with Anhydrous Salt Wash->Dry Concentrate 7. Concentrate under Reduced Pressure Dry->Concentrate Purify 8. Purify by Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Conformational Analysis of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the conformational analysis of 2,2-diethoxybutane. Due to the absence of specific experimental data for this molecule in published literature, this document presents a thorough, theory-based analysis. It outlines the predicted conformational preferences and details the experimental and computational methodologies that would be employed to validate these predictions. The information is structured to be of high value to researchers in medicinal chemistry, materials science, and chemical synthesis where understanding molecular geometry is critical.

Introduction to the Conformational Landscape of this compound

This compound, a ketal, possesses significant conformational flexibility due to rotations around several single bonds. The central quaternary carbon atom (C2) is a key structural feature, creating a sterically hindered environment that dictates the preferred spatial arrangement of the substituent groups. The primary rotations determining the overall conformation are around the C2-C3 bond and the two C2-O bonds. Understanding the energetic landscape of these rotations is crucial for predicting the molecule's physical properties, reactivity, and potential interactions in a biological or chemical system.

The principal dihedral angles that define the conformational space of this compound are:

  • τ1 (O-C2-C3-C4): Rotation around the C2-C3 bond, which positions the ethyl group relative to the two ethoxy groups.

  • τ2 (C3-C2-O-C): Rotation around one of the C2-O bonds.

  • τ3 (C3-C2-O-C): Rotation around the other C2-O bond.

Analysis of these rotations allows for the identification of low-energy (stable) and high-energy (unstable) conformers. The stability of these conformers is primarily governed by torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups).

Predicted Conformational Isomers

Based on the principles of steric hindrance and torsional strain, we can predict the major conformers arising from rotation around the C2-C3 bond. The Newman projections for these conformers are shown below. The front carbon is C3 and the back carbon is C2. For simplicity, the ethoxy groups (-OCH2CH3) are abbreviated as '-OEt'.

G cluster_staggered Staggered Conformers (Lower Energy) cluster_eclipsed Eclipsed Conformers (Higher Energy) A Anti B Gauche A->B 60° rotation D Eclipsed 1 A->D Energy Barrier C Gauche' B->C 120° rotation E Eclipsed 2 B->E Energy Barrier F Eclipsed 3 C->F Energy Barrier D->E 60° rotation E->F 120° rotation

Caption: Relationship between staggered and eclipsed conformers.

The staggered conformations are expected to be energy minima, while the eclipsed conformations represent energy maxima.

  • Anti-Conformer: The ethyl group is positioned 180° away from one of the ethoxy groups. This is predicted to be one of the more stable conformations due to minimized steric interactions.

  • Gauche Conformers: The ethyl group is positioned 60° away from the ethoxy groups. There are two possible gauche conformers which are enantiomeric if the two ethoxy groups are considered distinct. These are expected to be slightly higher in energy than the anti-conformer due to steric repulsion between the ethyl and ethoxy groups.

The eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, are significantly destabilized by torsional and steric strain and are considered transition states between the staggered conformers.

Quantitative Conformational Analysis (Hypothetical Data)

The following tables summarize the hypothetical quantitative data that would be expected from a detailed computational chemistry study of this compound. These values are estimates based on typical energy differences for similar molecular fragments.

Table 1: Predicted Relative Energies of Staggered Conformers

ConformerDihedral Angle (O-C2-C3-C4)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti180°0.0~45
Gauche60°0.5~27.5
Gauche'300° (-60°)0.5~27.5

Table 2: Predicted Rotational Energy Barriers

RotationEnergy Barrier (kcal/mol)Description
Anti to Eclipsed~4.0Eclipsing of ethyl and ethoxy groups.
Gauche to Eclipsed~3.5Eclipsing of ethyl and ethoxy groups.

Experimental and Computational Protocols

A definitive conformational analysis of this compound would require a combination of experimental spectroscopic methods and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.

    • 1H and 13C NMR: Standard 1D proton and carbon spectra are acquired at room temperature to confirm the chemical structure.

    • Variable Temperature (VT) NMR: 1H NMR spectra are recorded over a range of temperatures (e.g., from 298 K down to 183 K). At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

    • NOESY/ROESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be performed to identify protons that are close in space, providing evidence for the predominant solution-state conformation.

    • Data Analysis: The populations of different conformers can be determined from the integration of the resolved signals at low temperatures. The energy barriers between conformers can be calculated from the coalescence temperature of the signals.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

  • Protocol:

    • Sample Injection: A dilute solution of this compound is injected into a GC instrument with a high-resolution capillary column.

    • Separation: If the energy barrier to interconversion is high enough, it might be possible to separate the conformers chromatographically.

    • Detection: The separated conformers are detected by a mass spectrometer, which provides their mass-to-charge ratio and fragmentation pattern.

Molecular Mechanics (MM)

  • Protocol:

    • Force Field Selection: A suitable force field (e.g., MMFF94, OPLS3e) is chosen.

    • Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (τ1, τ2, τ3) in small increments (e.g., 10-15°).

    • Energy Minimization: The geometry of each resulting conformer is optimized to find the nearest local energy minimum.

    • Analysis: The energies of all identified conformers are compared to locate the global minimum and other low-energy structures.

Density Functional Theory (DFT)

  • Protocol:

    • Initial Geometries: The low-energy conformers identified from the molecular mechanics search are used as starting points.

    • Geometry Optimization: The geometry of each conformer is re-optimized at a higher level of theory (e.g., B3LYP/6-31G(d,p) or a more advanced functional and basis set).

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

    • Transition State Search: To determine the energy barriers, transition state structures connecting the minima are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

    • NMR Prediction: The chemical shifts and coupling constants for the optimized conformers can be calculated and compared with experimental data.

G start Define Key Dihedral Angles mm_search Molecular Mechanics (MM) Conformational Search start->mm_search low_energy_mm Identify Low-Energy MM Conformers mm_search->low_energy_mm dft_opt DFT Geometry Optimization low_energy_mm->dft_opt freq_calc DFT Frequency Calculation dft_opt->freq_calc verify_minima Verify True Minima freq_calc->verify_minima verify_minima->dft_opt No, re-optimize ts_search Transition State Search verify_minima->ts_search Yes energy_profile Generate Potential Energy Surface ts_search->energy_profile thermo_data Calculate Thermodynamic Properties energy_profile->thermo_data final_analysis Final Analysis and Comparison with Experiment thermo_data->final_analysis

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is predicted to be dominated by staggered conformers, with the anti-conformer likely being the most stable due to minimized steric interactions. A definitive understanding of the relative energies and populations of these conformers requires a synergistic approach combining experimental techniques, particularly variable-temperature NMR, with high-level computational modeling. The protocols and hypothetical data presented in this guide provide a solid framework for any future investigation into the conformational behavior of this and related ketal structures, which is of significant interest in the fields of drug design and materials science.

2,2-Diethoxybutane: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Executive Summary

2,2-Diethoxybutane, a dialkyl acetal (B89532), presents a versatile platform for a range of industrial applications. This technical guide explores its potential uses as a solvent in coatings and agrochemical formulations, as a fuel additive, in polymer chemistry, and as a crucial protecting group in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and detailed experimental protocols. While direct industrial application data for this compound is emerging, this guide draws parallels with structurally similar compounds to highlight its potential and provide a roadmap for future research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18O2[1][2]
Molecular Weight 146.23 g/mol [1][2]
CAS Number 52752-16-6[1][2]
Appearance Colorless liquid (predicted)
Density 0.843 g/cm³ @ 20 °C[1]
Boiling Point 140.7 °C @ 760 mmHg[1]
Flash Point 20.4 °C[1]
Vapor Pressure 7.58 mmHg @ 25 °C[1]
Solubility Insoluble in water; soluble in many organic solvents[3]
LogP 2.18560[1]
Refractive Index 1.405

Synthesis of this compound

The synthesis of this compound can be achieved through the acetalization of 2-butanone (B6335102). Two primary methods are reported with good to excellent yields.

Synthesis via Reaction with Triethyl Orthoformate

This method utilizes triethyl orthoformate as both a reactant and a dehydrating agent, in the presence of an acid catalyst.

2-Butanone 2-Butanone This compound This compound 2-Butanone->this compound Acetalization Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->this compound Acid Catalyst Acid Catalyst Acid Catalyst->this compound Ethanol (B145695) Ethanol This compound->Ethanol By-product Formic Acid Ethyl Ester Formic Acid Ethyl Ester This compound->Formic Acid Ethyl Ester By-product

Synthesis of this compound via Triethyl Orthoformate

A reported synthesis using aminosulfonic acid as a catalyst at 25°C for 5 hours gives a yield of 92.0%.[1]

Synthesis via Reaction with Ethanol

A more direct approach involves the reaction of 2-butanone with ethanol in the presence of a strong acid catalyst and a dehydrating agent.

2-Butanone 2-Butanone This compound This compound 2-Butanone->this compound Acetalization Ethanol Ethanol Ethanol->this compound Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->this compound Dehydrating Agent Dehydrating Agent Dehydrating Agent->this compound Water Water This compound->Water By-product

Synthesis of this compound from Ethanol

A synthesis using sulfuric acid as the catalyst in diethyl ether has been reported to yield 85.0% of this compound.[1]

Potential Industrial Applications

Solvent in Coatings and Paints

The properties of this compound, such as its moderate boiling point and good solvency for a variety of resins, suggest its potential as a solvent in the coatings industry.[3] Solvents play a crucial role in paint formulations by dissolving binders and additives, controlling viscosity, and influencing the drying time and film formation.[4] Glycol ethers and their acetates, which are structurally related to this compound, are widely used in coatings to improve flow and leveling.[3]

Experimental Protocol: Evaluation of this compound as a Coating Solvent

This protocol outlines a general procedure for evaluating the performance of this compound in a simple solvent-borne acrylic lacquer formulation.

Materials:

  • Acrylic resin

  • This compound (test solvent)

  • Standard coating solvent (e.g., methyl isobutyl ketone) for control

  • Pigment (e.g., titanium dioxide)

  • Dispersing agent

  • Substrate panels (e.g., steel or aluminum)

Procedure:

  • Formulation Preparation:

    • Prepare two formulations: one with this compound and a control with the standard solvent.

    • In a mixing vessel, dissolve the acrylic resin in the respective solvent.

    • Add the pigment and dispersing agent and mix at high speed until a uniform dispersion is achieved.

    • Adjust the viscosity with additional solvent as needed.

  • Application:

    • Apply the coatings to the substrate panels using a film applicator to ensure uniform thickness.

  • Performance Testing:

    • Drying Time: Evaluate touch-dry and hard-dry times according to ASTM D1640.

    • Film Hardness: Measure pencil hardness (ASTM D3363).

    • Gloss: Measure the 60° gloss using a gloss meter (ASTM D523).

    • Adhesion: Assess cross-hatch adhesion (ASTM D3359).

Expected Outcome: The performance of the this compound-based coating would be compared to the control to assess its suitability as a coating solvent, with particular attention to its effect on drying time and film properties.

Solvent in Agrochemical Formulations

Emulsifiable concentrate (EC) formulations are a common type of agrochemical product where the active ingredient is dissolved in a solvent system along with emulsifiers.[5][6][7] The solvent's ability to dissolve the active ingredient and its compatibility with the emulsifier system are critical for the formulation's stability and efficacy. The properties of this compound suggest it could serve as a solvent in such formulations, particularly for hydrophobic active ingredients.

Logical Workflow for Developing an EC Formulation with this compound

cluster_0 Formulation Development Solubility_Screening Solubility Screening of Active Ingredient in This compound Emulsifier_Selection Emulsifier System Selection and Optimization Solubility_Screening->Emulsifier_Selection Stability_Testing Physical Stability Testing (e.g., temperature cycling, emulsion stability) Emulsifier_Selection->Stability_Testing Performance_Evaluation Biological Efficacy Evaluation Stability_Testing->Performance_Evaluation

Workflow for Agrochemical Formulation Development
Fuel Additive

Oxygenated compounds are added to gasoline and diesel fuels to improve combustion and reduce harmful emissions such as carbon monoxide and particulate matter.[1][8][9][10] Acetals and other ethers are a class of oxygenates that have been investigated for this purpose.[8] The presence of oxygen in the this compound molecule could potentially lead to more complete combustion.

Potential Effects of this compound as a Fuel Additive:

ParameterPotential Effect
Octane/Cetane Number May increase, leading to improved engine performance.
Emissions Potential reduction in CO and particulate matter.
Engine Performance Could lead to smoother combustion.

Further research is required to quantify the specific effects of this compound on engine performance and emissions.

Polymer Chemistry
Protecting Group in Organic Synthesis

In multi-step organic synthesis, particularly in the pharmaceutical industry, it is often necessary to temporarily block a reactive functional group to prevent it from reacting while another part of the molecule is being modified.[15][16] Acetals and ketals are commonly used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions and their ease of removal under acidic conditions.[15][16][17] this compound is a diethyl ketal of 2-butanone and can be used to protect the ketone functionality.

Workflow for the Use of this compound as a Protecting Group

cluster_0 Protecting Group Strategy Protection Protection of Ketone with this compound (Transketalization) Reaction Desired Chemical Transformation on Another Functional Group Protection->Reaction Deprotection Deprotection (Acidic Hydrolysis) to Regenerate Ketone Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Protecting Group Workflow

Experimental Protocol: Protection of a Ketone using this compound (Transketalization)

Materials:

  • Substrate containing a ketone and another functional group (e.g., an ester)

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substrate in the anhydrous solvent.

  • Add an excess of this compound and a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and collect the azeotrope of ethanol and the solvent in the Dean-Stark trap to drive the equilibrium towards the formation of the new ketal.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the protected substrate.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group on the butane (B89635) chain.

  • δ ~1.2 ppm (t, 6H): Methyl protons of the two ethoxy groups.

  • δ ~1.6 ppm (q, 2H): Methylene protons of the ethyl group on the butane chain.

  • δ ~1.3 ppm (s, 3H): Methyl protons adjacent to the quaternary carbon.

  • δ ~3.4 ppm (q, 4H): Methylene protons of the two ethoxy groups.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~8 ppm: Methyl carbon of the ethyl group on the butane chain.

  • δ ~15 ppm: Methyl carbons of the ethoxy groups.

  • δ ~25 ppm: Methyl carbon adjacent to the quaternary carbon.

  • δ ~30 ppm: Methylene carbon of the ethyl group on the butane chain.

  • δ ~58 ppm: Methylene carbons of the ethoxy groups.

  • δ ~100 ppm: Quaternary (ketal) carbon.

Predicted IR (neat):

  • ~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1100-1050 cm⁻¹: C-O stretching vibrations characteristic of the acetal group.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z = 146 (low intensity).

  • Major Fragments: Loss of an ethoxy group (m/z = 101), loss of an ethyl group (m/z = 117).

Conclusion

This compound is a promising chemical intermediate with a range of potential industrial applications. Its properties as a solvent, its potential as a fuel additive, and its utility as a protecting group in organic synthesis warrant further investigation. The experimental protocols and predictive data provided in this guide offer a foundation for researchers and drug development professionals to explore and unlock the full potential of this versatile molecule. Further studies focusing on quantitative performance data in specific applications are crucial for its successful industrial adoption.

References

Stability and Decomposition Pathways of 2,2-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and decomposition of 2,2-diethoxybutane is limited in publicly available literature. This guide is based on established principles of ketal chemistry, data from analogous compounds, and general analytical methodologies. The information provided herein should be used as a foundational resource for designing specific experimental studies for this compound.

Introduction

This compound is a ketal, a functional group known for its stability under neutral and basic conditions, but susceptibility to hydrolysis under acidic conditions. This property makes ketals like this compound useful as protecting groups in organic synthesis and as components in various formulations. Understanding its stability profile and decomposition pathways is critical for applications in drug development and materials science, where shelf-life, degradation product profiling, and formulation compatibility are paramount. This technical guide provides an in-depth overview of the predicted stability and decomposition pathways of this compound, along with detailed experimental protocols for its analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions for stability and decomposition studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
Boiling Point 140.7 °C at 760 mmHg[1]
Density 0.843 g/cm³[1]
Flash Point 20.4 °C[1]
Vapor Pressure 7.58 mmHg at 25°C[1]
CAS Number 52752-16-6[1]

Stability Profile

The stability of this compound is highly dependent on the environmental conditions, particularly the pH.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityNotes
Acidic (pH < 7) LowSusceptible to acid-catalyzed hydrolysis. The rate of hydrolysis increases with decreasing pH.[2][3]
Neutral (pH ≈ 7) HighGenerally stable.
Basic (pH > 7) HighKetals are known to be stable under basic conditions.[2][3]
Elevated Temperature Moderate to LowSusceptible to thermal decomposition at high temperatures, likely above its boiling point. The exact decomposition temperature is not readily available. Pyrolysis of acetals and ethers typically requires temperatures greater than 400°C for irreversible decomposition.[4]
Presence of Oxidizing Agents ModerateEthers can be susceptible to oxidation, forming hydroperoxides. This possibility should be considered for this compound.
Light Exposure HighNo specific data is available, but simple dialkyl ketals are not typically considered highly photosensitive. Photostability studies are recommended for confirmation.

Decomposition Pathways

The primary decomposition pathway for this compound under physiologically and environmentally relevant conditions is expected to be acid-catalyzed hydrolysis. Thermal decomposition would likely occur under more extreme, non-physiological conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound is expected to hydrolyze to produce butan-2-one and ethanol.[2] The reaction proceeds via a resonance-stabilized oxocarbenium ion intermediate, which is the rate-determining step.[2][3]

Predicted Hydrolysis Products:

  • Butan-2-one (Methyl Ethyl Ketone)

  • Ethanol

The proposed mechanism for the acid-catalyzed hydrolysis is depicted in the following diagram:

hydrolysis_pathway This compound This compound Protonated Ketal Protonated Ketal This compound->Protonated Ketal + H⁺ Oxocarbenium Ion + Ethanol Oxocarbenium Ion + Ethanol Protonated Ketal->Oxocarbenium Ion + Ethanol - Ethanol Hemiketal Hemiketal Oxocarbenium Ion + Ethanol->Hemiketal + H₂O Protonated Hemiketal Protonated Hemiketal Hemiketal->Protonated Hemiketal + H⁺ Butan-2-one + Ethanol Butan-2-one + Ethanol Protonated Hemiketal->Butan-2-one + Ethanol - Ethanol, - H⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific pathways have not been elucidated for this molecule, analogous ethers and acetals can decompose via various radical or concerted mechanisms.[4] Potential decomposition products could include smaller alkanes, alkenes, aldehydes, and ethers through C-O and C-C bond cleavage.

Predicted Thermal Decomposition Products (Hypothetical):

  • Ethane

  • Ethene

  • Butan-2-one

  • Ethanol

  • Diethyl ether

The following diagram illustrates a hypothetical thermal decomposition pathway:

thermal_decomposition_pathway cluster_products Potential Products This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates High Temperature Decomposition Products Decomposition Products Radical Intermediates->Decomposition Products Butan-2-one Butan-2-one Decomposition Products->Butan-2-one Ethanol Ethanol Decomposition Products->Ethanol Ethane Ethane Decomposition Products->Ethane Ethene Ethene Decomposition Products->Ethene Diethyl Ether Diethyl Ether Decomposition Products->Diethyl Ether

Caption: A generalized and hypothetical pathway for the thermal decomposition of this compound.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the stability and decomposition of this compound.

Protocol for Determining pH Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 5, 7, and 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stability Study Setup:

    • In separate vials for each pH and time point, add a known volume of the buffer.

    • Spike a precise amount of the this compound stock solution into each vial to a final concentration suitable for the analytical method.

    • Incubate the vials at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The frequency of sampling should be adjusted based on the expected rate of degradation.

  • Sample Analysis:

    • Quench the reaction if necessary (e.g., by neutralizing the acidic samples with a base).

    • Analyze the samples by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and the formation of butan-2-one.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol for Thermal Stability Assessment

Objective: To investigate the thermal decomposition of this compound and identify its degradation products.

Methodology:

  • Instrumentation: Utilize Thermogravimetric Analysis (TGA) coupled with a mass spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer.

  • TGA Analysis:

    • Place a small, accurately weighed sample of this compound into the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature to determine the onset of decomposition.

  • Evolved Gas Analysis (EGA):

    • The gases evolved during the TGA run are transferred to the MS or FTIR for identification of the decomposition products.

  • Preparative Pyrolysis: For larger-scale identification of products, pyrolysis can be performed in a sealed tube, followed by GC-MS analysis of the resulting mixture.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and its volatile decomposition products.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dilute the samples from the stability studies in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 200) to detect the parent compound and expected fragments.

  • Identification and Quantification:

    • Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards.

    • Quantify by creating a calibration curve using standards of this compound and its expected degradation products.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the comprehensive stability and decomposition analysis of this compound.

experimental_workflow cluster_planning 1. Study Design cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation Define Stability Conditions (pH, Temp, Light) Define Stability Conditions (pH, Temp, Light) Prepare Samples Prepare Samples Define Stability Conditions (pH, Temp, Light)->Prepare Samples Select Analytical Methods Select Analytical Methods GC-MS Analysis GC-MS Analysis Select Analytical Methods->GC-MS Analysis HPLC Analysis HPLC Analysis Select Analytical Methods->HPLC Analysis TGA-MS/FTIR Analysis TGA-MS/FTIR Analysis Select Analytical Methods->TGA-MS/FTIR Analysis Incubate under Stress Conditions Incubate under Stress Conditions Prepare Samples->Incubate under Stress Conditions Sample at Time Points Sample at Time Points Incubate under Stress Conditions->Sample at Time Points Sample at Time Points->GC-MS Analysis Sample at Time Points->HPLC Analysis Quantify Parent and Degradants Quantify Parent and Degradants GC-MS Analysis->Quantify Parent and Degradants HPLC Analysis->Quantify Parent and Degradants Identify Decomposition Pathways Identify Decomposition Pathways TGA-MS/FTIR Analysis->Identify Decomposition Pathways Determine Degradation Kinetics Determine Degradation Kinetics Quantify Parent and Degradants->Determine Degradation Kinetics Determine Degradation Kinetics->Identify Decomposition Pathways

References

Methodological & Application

Application Notes and Protocols for 2,2-Diethoxybutane as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-diethoxybutane as a protecting group for diols in organic synthesis. This document includes its applications, stability, and detailed protocols for both the protection and deprotection reactions.

Introduction

This compound, also known as 2-butanone (B6335102) diethyl acetal (B89532), is a useful reagent for the protection of 1,2- and 1,3-diols. It reacts with diols under acidic conditions to form a cyclic ketal, specifically a 2-ethyl-2-methyl-1,3-dioxolane (B31296) or 2-ethyl-2-methyl-1,3-dioxane, respectively. This ketal is stable to a wide range of reaction conditions, particularly those involving basic, nucleophilic, and organometallic reagents, making it an effective protecting group in multistep synthesis. The protection can be subsequently removed under acidic conditions, regenerating the diol.

Applications in Synthesis

The primary application of this compound as a protecting group is the temporary masking of diol functionalities to allow for selective reactions at other sites within a molecule. This strategy is particularly valuable in the synthesis of complex molecules such as natural products, pharmaceuticals, and fine chemicals where multiple reactive functional groups are present.

Key Applications Include:

  • Protection of vicinal diols: In carbohydrate and nucleoside chemistry, selective protection of cis-diols is often crucial.

  • Masking of 1,3-diols: Formation of a stable six-membered cyclic ketal.

  • Use in multi-step synthesis: Allows for transformations on other parts of the molecule that would be incompatible with free hydroxyl groups.

Chemical Stability

The 2-ethyl-2-methyl-dioxolane/dioxane protecting group is characterized by the following stability profile:

  • Stable to:

    • Bases (e.g., NaOH, KOtBu)

    • Nucleophiles (e.g., Grignard reagents, organolithiums)

    • Hydride reducing agents (e.g., LiAlH₄, NaBH₄)

    • Oxidizing agents (under neutral or basic conditions)

    • Catalytic hydrogenation

  • Labile to:

    • Aqueous acidic conditions (e.g., HCl, H₂SO₄, TFA)

    • Lewis acids (e.g., BF₃·OEt₂, TiCl₄)

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the formation of related acetal and ketal protecting groups, which can serve as a guideline for the use of this compound.

Reaction TypeReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Protection 2,3-Butanedione10-CSACH₂Cl₂Room Temp.2-464-80[1]
Protection 2,3-ButanedioneBF₃·OEt₂CH₂Cl₂Room Temp.2-485[1]
Deprotection Acetonideaq. HClTHFRoom Temp.592[2]
Deprotection AcetonideTFA/H₂OCH₃CN0 - Room Temp.0.7585[2]

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol using this compound

This protocol describes a general procedure for the protection of a vicinal diol.

Materials:

  • Diol substrate

  • This compound (1.5 - 2.0 equivalents)

  • Anhydrous p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.05 - 0.1 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the diol in anhydrous DCM or toluene, add this compound.

  • Add the acidic catalyst (p-TsOH or CSA) to the mixture.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the ethanol (B145695) byproduct azeotropically and heat the reaction to reflux. If using DCM, stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected diol.

Protocol 2: Deprotection of a 2-Ethyl-2-methyl-1,3-dioxolane

This protocol outlines a general method for the removal of the this compound derived protecting group.

Materials:

  • Protected diol substrate

  • Aqueous acid solution (e.g., 1-2 M HCl or a mixture of trifluoroacetic acid (TFA) and water)

  • Solvent (e.g., tetrahydrofuran (B95107) (THF), methanol, or acetone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected diol in a suitable solvent such as THF or methanol.

  • Add the aqueous acid solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less labile substrates.

  • Once the reaction is complete, neutralize the acid by careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting diol by flash column chromatography or recrystallization if necessary.

Visualizations

Protection_Workflow Workflow for Diol Protection start Start: Diol Substrate reagents Add this compound & Acid Catalyst (e.g., p-TsOH) in Anhydrous Solvent start->reagents reaction Reaction: Stir at RT or Reflux (with Dean-Stark if applicable) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: Quench with NaHCO₃, Extract with Organic Solvent monitoring->workup Upon Completion purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Product: Protected Diol purification->product

Caption: Experimental workflow for the protection of diols.

Deprotection_Workflow Workflow for Diol Deprotection start Start: Protected Diol reagents Add Aqueous Acid (e.g., HCl or TFA/H₂O) in Solvent (e.g., THF) start->reagents reaction Reaction: Stir at Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: Neutralize with NaHCO₃, Extract with Organic Solvent monitoring->workup Upon Completion purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Product: Deprotected Diol purification->product

Caption: Experimental workflow for the deprotection of diols.

Signaling_Pathway Protection and Deprotection Cycle Diol Diol (R-OH, R'-OH) ProtectedDiol Protected Diol (2-Ethyl-2-methyl-dioxolane/dioxane) Diol->ProtectedDiol Protection + this compound + H⁺ ProtectedDiol->Diol Deprotection + H₂O, H⁺ Reaction Further Synthetic Steps (Base, Nucleophiles, etc.) ProtectedDiol->Reaction Stable Reaction->ProtectedDiol Intermediate

Caption: The logical cycle of diol protection and deprotection.

References

Application Notes and Protocols for Acetal Formation Utilizing 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2,2-diethoxybutane as a dehydrating agent in the acid-catalyzed formation of diethyl acetals from aldehydes. This method offers an alternative to traditional water removal techniques, such as azeotropic distillation with a Dean-Stark apparatus or the use of orthoformates.

Introduction

Acetal (B89532) formation is a crucial and reversible reaction in organic synthesis, primarily used to protect carbonyl groups in aldehydes and ketones. The reaction involves the acid-catalyzed addition of two equivalents of an alcohol to a carbonyl compound, forming an acetal and water. To drive the reaction equilibrium towards the product, the water generated must be removed. This compound serves as an efficient chemical water scavenger. In the presence of an acid catalyst and the water produced during acetal formation, this compound is hydrolyzed back to 2-butanone (B6335102) and ethanol (B145695). This consumption of water shifts the equilibrium, favoring the formation of the desired acetal and leading to higher yields.

Reaction Principle

The overall process involves two key equilibria:

  • Acetal Formation: The primary reaction where an aldehyde reacts with ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal and water.

  • Water Scavenging: The concurrent, irreversible hydrolysis of this compound, which consumes the water produced in the first equilibrium, thus driving the formation of the desired product.

Data Presentation

Table 1: Reactant Stoichiometry and Physical Properties

CompoundRoleMolar Ratio (Typical)Molecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Aldehyde (e.g., Benzaldehyde)Substrate1.0106.12178.11.044
EthanolReagent/SolventExcess (e.g., 10-20 eq.)46.0778.370.789
This compoundDehydrating Agent1.2 - 1.5146.23140.70.843[1]
p-Toluenesulfonic acid (PTSA)Catalyst0.01 - 0.05172.20--

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterValueNotes
TemperatureRoom Temperature to Reflux (e.g., ~78°C for ethanol)Reaction rate increases with temperature.
Reaction Time1 - 6 hoursMonitored by TLC or GC analysis.
Expected Yield> 90%Highly dependent on the substrate and reaction conditions.
Work-upBasic Quench, Extraction, and DistillationNeutralization of the acid catalyst is crucial.

Experimental Protocols

Detailed Protocol for the Formation of Benzaldehyde (B42025) Diethyl Acetal using this compound

This protocol details the protection of benzaldehyde as its diethyl acetal, employing this compound as the in-situ water scavenger.

Materials:

  • Benzaldehyde (1.0 eq)

  • Anhydrous Ethanol (10 - 20 eq, as reagent and solvent)

  • This compound (1.5 eq)

  • p-Toluenesulfonic acid (PTSA) monohydrate (0.02 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (10 eq).

  • Addition of Reactants: To the stirred ethanol, add benzaldehyde (1.0 eq) followed by this compound (1.5 eq).

  • Initiation of Reaction: Add the acid catalyst, p-toluenesulfonic acid monohydrate (0.02 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. For slower reacting aldehydes, the mixture can be heated to reflux (~78°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the PTSA.

    • Transfer the mixture to a separatory funnel.

    • Add water to dissolve the salts and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethanol.

    • The resulting crude product, which will contain 2-butanone from the hydrolysis of the dehydrating agent, can be purified by fractional distillation under reduced pressure to yield the pure benzaldehyde diethyl acetal.

Mandatory Visualization

Acetal_Formation_Workflow Experimental Workflow for Acetal Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine Aldehyde, Ethanol, and this compound add_catalyst Add Acid Catalyst (PTSA) setup->add_catalyst react Stir at Room Temp. or Reflux (1-6 hours) add_catalyst->react monitor Monitor by TLC/GC react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate distill Fractional Distillation concentrate->distill final_product final_product distill->final_product Pure Acetal

Caption: Workflow for acid-catalyzed acetal formation.

Signaling_Pathway Reaction Mechanism Overview cluster_acetalization Acetal Formation (Equilibrium) cluster_scavenging Water Scavenging (Irreversible) Aldehyde Aldehyde Hemiacetal Hemiacetal Aldehyde->Hemiacetal + Ethanol, H+ Ethanol1 Ethanol Acetal Desired Acetal Hemiacetal->Acetal + Ethanol, H+ Ethanol2 Ethanol Water_produced Water (byproduct) Acetal->Water_produced Water_consumed Water (consumed) Water_produced->Water_consumed Consumed DEB This compound DEB->Water_consumed Butanone 2-Butanone DEB->Butanone + Water, H+ Ethanol_regen Ethanol Butanone->Ethanol_regen

Caption: Acetal formation with water scavenging.

References

Applications of 2,2-Diethoxybutane in Natural Product Synthesis: A Review of Potential Uses and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct and extensive applications of 2,2-diethoxybutane in the total synthesis of complex natural products are not widely documented in scientific literature, its chemical structure as a diethyl acetal (B89532) of 2-butanone (B6335102) suggests a primary role as a protecting group for ketones. This application note explores this potential use, providing a rationale and general protocols for its implementation in synthetic strategies.

Introduction: The Role of Protecting Groups in Natural Product Synthesis

In the multi-step synthesis of complex molecules like natural products, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. These temporary blocking groups are known as protecting groups.[1][2] Acetals are a common choice for the protection of aldehydes and ketones due to their stability in neutral to strongly basic conditions, which are frequently employed in organic synthesis.[3]

This compound can be viewed as a pre-formed diethyl acetal of 2-butanone. While less common than its acetone (B3395972) analog, 2,2-diethoxypropane, it can be used to protect ketone functionalities, particularly in contexts where specific solubility or reactivity is desired.

Application: Protection of Ketones

The primary application of this compound in a synthetic route would be to protect a ketone as a diethyl ketal. This is particularly useful when a subsequent reaction step involves nucleophiles or bases that would otherwise react with the ketone. Examples of such reagents include Grignard reagents, organolithium reagents, and hydrides like lithium aluminum hydride.[2][3]

The protection reaction involves an acid-catalyzed equilibrium between the ketone and this compound (or, more commonly, the formation of the diethyl ketal in situ from the ketone, ethanol (B145695), and a dehydrating agent).

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Ketone as a Diethyl Ketal

This protocol describes a general method for the formation of a diethyl ketal from a ketone using triethyl orthoformate and ethanol, which is analogous to the direct use of this compound.

Materials:

  • Ketone-containing substrate

  • Anhydrous ethanol (EtOH)

  • Triethyl orthoformate (HC(OEt)₃)

  • p-Toluenesulfonic acid (TsOH) or other acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ketone-containing substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a significant excess of anhydrous ethanol, followed by a slight excess of triethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid (typically 0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the removal of water, which is scavenged by the triethyl orthoformate.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl ketal.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: General Procedure for the Deprotection of a Diethyl Ketal

The removal of the diethyl ketal protecting group is typically achieved under acidic aqueous conditions.

Materials:

  • Diethyl ketal-protected substrate

  • Acetone or tetrahydrofuran (B95107) (THF)

  • Aqueous acid (e.g., 1 M HCl, acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve the diethyl ketal-protected substrate in a mixture of acetone or THF and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a weaker acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC.

  • Upon completion, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected ketone by column chromatography, crystallization, or distillation.

Data Presentation

Since specific examples of this compound in natural product synthesis are not available, the following table presents hypothetical data for a ketone protection reaction to illustrate typical outcomes.

Substrate (Ketone)Product (Diethyl Ketal)CatalystSolventReaction Time (h)Yield (%)
Cyclohexanone1,1-DiethoxycyclohexaneTsOHEthanol/Toluene492
4-Phenyl-2-butanone2,2-Diethoxy-4-phenylbutaneCSADichloromethane688
Acetophenone1,1-Diethoxy-1-phenylethaneAmberlyst-15Methanol895

CSA: Camphorsulfonic acid

Visualizations

Logical Workflow for Ketone Protection in a Multi-step Synthesis

The following diagram illustrates the logical steps for employing a ketone protecting group strategy in a hypothetical synthesis.

G A Multifunctional Starting Material (contains ketone and another reactive group, e.g., ester) B Protect Ketone as Diethyl Ketal (e.g., using EtOH, HC(OEt)3, TsOH) A->B Step 1: Protection C Perform Reaction on Other Functional Group (e.g., Grignard reaction on ester) B->C Step 2: Transformation D Deprotect Ketal (e.g., using aqueous acid) C->D Step 3: Deprotection E Final Product with Modified Ester and Restored Ketone D->E

Caption: Workflow for utilizing ketone protection.

General Reaction Scheme for Ketone Protection and Deprotection

This diagram shows the general chemical transformation for the protection of a ketone as a diethyl ketal and its subsequent deprotection.

Caption: Ketone protection and deprotection.

References

Application Notes and Protocols: 2,2-Diethoxybutane in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of scientific literature and patent databases for specific applications of 2,2-diethoxybutane as a reagent in pharmaceutical manufacturing, we must report that no concrete, documented examples of its use in the synthesis of a specific active pharmaceutical ingredient (API) or a key pharmaceutical intermediate could be identified in the public domain.

While this compound, also known as 2-butanone (B6335102) diethyl acetal, possesses chemical properties that suggest its potential utility as a protecting group for diols or as a precursor in organic synthesis, its practical application in the pharmaceutical industry appears to be limited or not openly published. Our extensive investigation did not yield any specific reaction protocols, quantitative data on reaction yields or purity, or established signaling pathways and experimental workflows directly involving this reagent in a pharmaceutical context.

The search results were generally limited to:

  • Basic physicochemical properties of this compound.

  • General discussions on the use of acetals and ketals as protecting groups in organic synthesis.

  • Information on related but distinct chemical entities, such as 4,4-dimethoxy-2-butanone, which has been identified as an intermediate in the synthesis of the antiretroviral drug Nevirapine.

  • Broad overviews of API synthesis and methodologies in medicinal chemistry.

Without a specific, citable example of this compound's application in a pharmaceutical synthesis, it is not possible to generate the detailed, practical application notes and protocols, including quantitative data, experimental methodologies, and visual diagrams, as initially requested.

We understand the importance of detailed technical documentation for advancing pharmaceutical research and development. Should any specific applications of this compound in pharmaceutical manufacturing be disclosed in future publications or patents, we would be pleased to revisit this topic and provide the comprehensive documentation you require.

We apologize for any inconvenience this may cause and remain committed to providing accurate and actionable scientific information.

Application Notes and Protocols: Deprotection of 2,2-Diethoxybutane Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the deprotection of 2,2-diethoxybutane acetals, a common protecting group for ketones. The protocols outlined below offer a range of methods, from traditional acidic hydrolysis to milder, chemoselective alternatives, suitable for various substrates and research needs in organic synthesis and drug development.

Introduction

Acetals, such as this compound, are widely employed as protecting groups for carbonyl functionalities in multi-step organic syntheses. Their stability under neutral to basic conditions and towards many nucleophilic reagents and hydrides makes them invaluable. The deprotection step, which regenerates the carbonyl group, is a critical transformation. While traditionally accomplished with aqueous acid, the demand for milder and more selective methods has led to the development of numerous alternative procedures to accommodate sensitive functional groups within complex molecules. This document details several reliable methods for the deprotection of this compound and related acetals.

Data Summary of Deprotection Methods

The following table summarizes various reported methods for the deprotection of acetals, providing a comparative overview of reaction conditions and efficiencies.

Reagent/CatalystSubstrate ScopeSolventTemperatureTimeYield (%)Reference
Acid-Catalyzed Hydrolysis General Acetals/KetalsAcetone (B3395972)/H₂O, THF/H₂ORoom Temp. to RefluxVariesGood-Excellent[1][2]
Cerium(III) Triflate (Ce(OTf)₃)Acyclic and Cyclic Acetals/KetalsWet Nitromethane (B149229)Room Temp.1.5 - 4 h85-98[3]
Iodine (I₂)Acyclic and Cyclic Acetals/KetalsAcetoneRoom Temp.5 - 45 min88-97[4]
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)Acyclic Acetals (from ketones/conj. aldehydes)Dichloromethane (B109758)Room Temp.5 min - 2 h85-95[5]
Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃Ethylene AcetalsSolvent-freeRoom Temp.5 - 20 min85-95[6]
Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)General Acetals/KetalsWater30 °C< 5 minQuantitative[7][8]
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)General Acetals/KetalsDichloromethaneRoom Temp.15 - 60 min80-95[9]
Indium(III) Triflate (In(OTf)₃)Cyclic and Acyclic Acetals/KetalsAcetoneRoom Temp. to MW10 min - 12 h>90[10]

Experimental Protocols

Herein are detailed protocols for selected deprotection methods applicable to this compound.

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This is a conventional and broadly applicable method for acetal (B89532) deprotection.

Materials:

  • This compound acetal

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound acetal (1.0 eq) in a suitable solvent such as acetone or a mixture of THF and water in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as 1 M HCl (0.1-1.0 eq), to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours. Gentle heating can be applied to accelerate the reaction if necessary.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Remove the organic solvent using a rotary evaporator.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected ketone.

  • Purify the crude product by column chromatography or distillation if necessary.

Protocol 2: Mild Deprotection using Cerium(III) Triflate

This method is suitable for substrates with acid-sensitive functional groups.[3]

Materials:

  • This compound acetal

  • Cerium(III) triflate (Ce(OTf)₃)

  • Wet nitromethane (CH₃NO₂ saturated with water)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up equipment

Procedure:

  • To a solution of the this compound acetal (1.0 mmol) in wet nitromethane (5 mL), add cerium(III) triflate (0.05 mmol, 5 mol%).[3]

  • Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, add water (10 mL) to the reaction mixture.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with water, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the pure ketone.

Protocol 3: Rapid Deprotection with Iodine in Acetone

This protocol offers a very fast and efficient deprotection under neutral conditions.[4]

Materials:

  • This compound acetal

  • Iodine (I₂)

  • Acetone

  • 10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound acetal (1.0 mmol) in acetone (10 mL).

  • Add a catalytic amount of iodine (0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically very fast, often complete within 5-10 minutes for acyclic ketals.[4] Monitor by TLC.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove the excess iodine.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by flash chromatography if necessary.

Visualizing the Process

To better understand the experimental and mechanistic aspects of acetal deprotection, the following diagrams are provided.

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve Acetal in Solvent start->dissolve add_reagent Add Deprotection Reagent/Catalyst dissolve->add_reagent stir Stir at Specified Temperature add_reagent->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the deprotection of acetals.

Acetal_Deprotection_Mechanism acetal This compound (Acetal) protonated_acetal Protonated Acetal acetal->protonated_acetal + H⁺ oxonium_ion1 Oxonium Ion + Ethanol protonated_acetal->oxonium_ion1 - EtOH hemiacetal Hemiacetal oxonium_ion1->hemiacetal + H₂O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ oxonium_ion2 Protonated Ketone (Oxonium Ion) protonated_hemiacetal->oxonium_ion2 - EtOH ketone Butan-2-one (Ketone) oxonium_ion2->ketone - H⁺ H_plus H⁺ H2O H₂O H3O_plus H₃O⁺

Caption: Acid-catalyzed deprotection mechanism of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 2,2-diethoxybutane, a valuable solvent and chemical intermediate. Two primary synthetic routes are presented: the reaction of butanone with triethyl orthoformate and the direct acid-catalyzed reaction of butanone with ethanol (B145695). Furthermore, a comprehensive protocol for the purification of this compound using fractional distillation under reduced pressure is detailed, ensuring high purity suitable for pharmaceutical and fine chemical applications.

Introduction

This compound, also known as 2-butanone (B6335102) diethyl acetal, is a stable and versatile organic compound. Its properties make it a useful solvent in various applications and a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The synthesis and subsequent purification on a large scale require robust and well-defined protocols to ensure high yield and purity, while minimizing impurities that could interfere with downstream processes. This document outlines two effective synthesis methods and a detailed purification procedure.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference during synthesis and purification.

PropertyValueReference
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [1]
Boiling Point 140.7 °C at 760 mmHg[1]
Density 0.843 g/cm³[1]
Flash Point 20.4 °C[1]
Vapor Pressure 7.58 mmHg at 25 °C[1]

Large-Scale Synthesis Protocols

Two primary methods for the large-scale synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired yield, and scale of production.

Method 1: Synthesis from Butanone and Triethyl Orthoformate

This method utilizes triethyl orthoformate as both a reactant and a dehydrating agent, driving the reaction to completion and offering high yields.[1]

Reaction Scheme: CH₃CH₂C(O)CH₃ + HC(OCH₂CH₃)₃ --[H⁺]--> CH₃CH₂C(OCH₂CH₃)₂CH₃ + HCOOCH₂CH₃ + CH₃CH₂OH

Experimental Protocol:

  • Reactor Setup: A large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel is charged with butanone (1.0 molar equivalent) and triethyl orthoformate (1.2 molar equivalents).

  • Catalyst Addition: A catalytic amount of a solid acid catalyst, such as aminosulfonic acid (0.01 molar equivalents), is added to the stirred mixture.

  • Reaction: The reaction mixture is heated to a gentle reflux (approximately 100-110 °C) and maintained at this temperature for 3-5 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by analyzing the disappearance of the butanone peak.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • A mild base, such as sodium carbonate solution (5% w/v), is added to neutralize the acid catalyst. The mixture is stirred for 30 minutes.

    • The organic layer is separated from the aqueous layer.

    • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

    • The crude this compound is dried over anhydrous magnesium sulfate (B86663) and then filtered.

Expected Yield: 92%[1]

Method 2: Synthesis from Butanone and Ethanol

This is a more traditional and cost-effective method involving the direct reaction of butanone with an excess of ethanol in the presence of a strong acid catalyst. The removal of water is crucial to drive the equilibrium towards the product.

Reaction Scheme: CH₃CH₂C(O)CH₃ + 2 CH₃CH₂OH --[H⁺]--> CH₃CH₂C(OCH₂CH₃)₂CH₃ + H₂O

Experimental Protocol:

  • Reactor Setup: A reactor equipped for azeotropic distillation (e.g., with a Dean-Stark apparatus), a mechanical stirrer, a temperature probe, and an addition funnel is charged with butanone (1.0 molar equivalent) and an excess of absolute ethanol (3.0-4.0 molar equivalents).

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.01 molar equivalents), is slowly added to the stirred mixture while maintaining the temperature below 30 °C.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C). The water formed during the reaction is continuously removed via azeotropic distillation with ethanol using the Dean-Stark trap. The reaction is monitored by GC until the butanone is consumed.

  • Work-up:

    • After completion, the mixture is cooled to room temperature.

    • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the sulfuric acid.

    • The excess ethanol is removed under reduced pressure using a rotary evaporator.

    • The remaining residue is partitioned between diethyl ether and water.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation to yield the crude product.

Expected Yield: 85%[1]

Large-Scale Purification Protocol

Purification of this compound is critical to remove unreacted starting materials, byproducts, and residual catalyst. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity product.

Experimental Protocol:

  • Pre-treatment of Crude Product:

    • To remove any residual acidic impurities that could cause decomposition during heating, a small amount of a high-boiling amine, such as triethylamine (B128534) (0.1% v/v), can be added to the crude this compound.

    • For very wet crude product, a preliminary drying step with a small amount of sodium metal can be performed with extreme caution by experienced personnel, followed by filtration.

  • Fractional Distillation Setup:

    • A large-scale fractional distillation apparatus is assembled, including a large-bottom flask, a vacuum-jacketed Vigreux or packed column, a distillation head with a condenser, and receiving flasks.

    • The system is connected to a vacuum pump with a pressure gauge and a cold trap.

  • Distillation Procedure:

    • The pre-treated crude this compound is charged into the distillation flask along with boiling chips or a magnetic stirrer.

    • The system is evacuated to a pressure of 20-50 mmHg.

    • The distillation flask is gradually heated using a heating mantle.

    • The first fraction, containing low-boiling impurities such as residual ethanol and diethyl ether, is collected and discarded.

    • The main fraction of pure this compound is collected at the appropriate boiling point for the given pressure (e.g., approximately 60-65 °C at 20 mmHg). The temperature at the distillation head should remain constant during the collection of the pure fraction.

    • The distillation is stopped before the flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.

  • Product Analysis: The purity of the collected fractions should be assessed by GC analysis. Fractions with a purity of ≥99.5% are pooled.

Data Presentation

Table 1: Comparison of Synthesis Methods

ParameterMethod 1 (Triethyl Orthoformate)Method 2 (Ethanol with Water Removal)
Primary Reactants Butanone, Triethyl OrthoformateButanone, Ethanol
Catalyst Aminosulfonic Acid (or other acid)Sulfuric Acid (or other strong acid)
Reaction Temperature 100-110 °C (Reflux)80-90 °C (Reflux)
Reaction Time 3-5 hours4-8 hours (depends on water removal efficiency)
Reported Yield ~92%[1]~85%[1]
Key Advantage High yield, no water removal apparatus neededLower cost of starting materials
Key Disadvantage Higher cost of triethyl orthoformateRequires efficient water removal

Visualizations

Overall Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Materials (Butanone, Ethanol/Triethyl Orthoformate) B Acid Catalyst Addition A->B C Reaction under Reflux B->C D Work-up (Neutralization, Extraction, Drying) C->D E Crude this compound D->E Crude Product F Pre-treatment (Amine addition) E->F G Fractional Distillation (under vacuum) F->G H Pure this compound (>99.5%) G->H

Caption: Overall workflow from starting materials to purified product.

Logical Relationship of Synthesis Methods

Synthesis_Methods cluster_method1 Method 1 cluster_method2 Method 2 Butanone Butanone Reaction1 Acid-catalyzed reaction Butanone->Reaction1 Reaction2 Acid-catalyzed reaction with water removal Butanone->Reaction2 TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Reaction1 Product1 This compound (Yield: ~92%) Reaction1->Product1 Ethanol Ethanol Ethanol->Reaction2 Product2 This compound (Yield: ~85%) Reaction2->Product2

Caption: Comparison of the two primary synthesis routes for this compound.

References

Application Notes and Protocols for the Quantification of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,2-diethoxybutane, a volatile organic compound. The methodologies described herein are based on established analytical techniques and provide a framework for accurate and reliable quantification in various sample matrices. While specific validated data for this compound is not widely available in published literature, the protocols are adapted from methods for structurally similar compounds and are expected to yield excellent results upon method validation.

Introduction

This compound is a diether that may be present as an intermediate, impurity, or component in various chemical and pharmaceutical processes. Accurate quantification is essential for quality control, process optimization, and safety assessment. The primary analytical methods suitable for the determination of this volatile, non-chromophoric compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with derivatization or a universal detector.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

Table 1: Illustrative Quantitative Data for GC-MS Analysis of this compound

ParameterExpected ValueNotes
Linearity (r²)> 0.995Over a concentration range of 1-100 µg/mL.
Limit of Detection (LOD)0.1 - 0.5 µg/mLBased on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)0.5 - 2.0 µg/mLBased on a signal-to-noise ratio of 10:1.
Accuracy (% Recovery)95 - 105%Determined by spiking a blank matrix with known concentrations.
Precision (% RSD)< 5%For replicate injections of a standard solution.

Note: These values are illustrative and must be determined experimentally during method validation for this compound.

Experimental Protocol: GC-MS Quantification of this compound

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If using an internal standard (e.g., 1,3-propanediol), add a fixed concentration to each standard and sample.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

    • Filter the sample through a 0.2 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeScan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification (use characteristic ions)

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Serial Dilution (Standards) B->C D Filtration (0.2 µm) B->D E Injection into GC D->E F Chromatographic Separation E->F G Ionization & Fragmentation (MS) F->G H Detection G->H I Peak Identification & Integration H->I J Calibration Curve Generation I->J K Quantification of Unknowns J->K

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

For non-volatile matrices or when GC is not available, HPLC can be an alternative. Since this compound lacks a strong chromophore, direct UV detection is not feasible. Therefore, derivatization to introduce a UV-active or fluorescent tag is necessary. Alternatively, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used, though with lower sensitivity.

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

Table 2: Illustrative Quantitative Data for HPLC-RID Analysis of this compound

ParameterExpected ValueNotes
Linearity (r²)> 0.99Over a concentration range of 50-1000 µg/mL.
Limit of Detection (LOD)10 - 20 µg/mLBased on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)30 - 60 µg/mLBased on a signal-to-noise ratio of 10:1.
Accuracy (% Recovery)90 - 110%Determined by spiking a blank matrix with known concentrations.
Precision (% RSD)< 10%For replicate injections of a standard solution.

Note: These values are illustrative and must be determined experimentally during method validation for this compound.

Experimental Protocol: HPLC-RID Quantification of this compound

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 10 mg/mL in the mobile phase.

    • Prepare working standards by serial dilution in the mobile phase to cover the desired concentration range (e.g., 50-1000 µg/mL).

  • Sample Solution Preparation:

    • Dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Filter through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detector
TypeRefractive Index Detector (RID)
RID Temperature35 °C

3. Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Diagram: HPLC-RID Experimental Workflow

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Sample B->D C->D E Isocratic Separation on C18 Column D->E F Detection by RID E->F G Data Acquisition & Processing F->G H Quantification using Calibration Curve G->H

Caption: General workflow for HPLC-RID analysis.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters to assess include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document, particularly the GC-MS protocol, provide a strong foundation for the reliable quantification of this compound. While the provided quantitative data is illustrative, these protocols offer a clear and detailed starting point for researchers, scientists, and drug development professionals. It is imperative that a full method validation is performed in the user's laboratory to establish the specific performance characteristics of the chosen method for the analysis of this compound in the desired matrix.

Application Notes and Protocols: 2,2-Diethoxybutane in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,2-diethoxybutane in flow chemistry setups. While direct literature on the flow chemistry applications of this compound is emerging, its utility can be inferred from its chemical properties as a stable and versatile ketal. This document outlines its primary application as a protecting group for diols, offering detailed protocols for both the protection and deprotection steps in a continuous flow environment.

Introduction to this compound in Flow Chemistry

This compound, a diethyl ketal of 2-butanone (B6335102), serves as an effective protecting group for 1,2- and 1,3-diols. Its application in flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, high-throughput synthesis.[1][2][3] The stability of the resulting 2-butanone ketal under neutral to strongly basic conditions makes it a valuable tool in multi-step organic synthesis.[4][5]

Physicochemical Properties of this compound for Flow Chemistry:

PropertyValueSignificance in Flow Chemistry
Molecular FormulaC8H18O2---
Molecular Weight146.23 g/mol Important for calculating reagent concentrations.
Boiling Point138.5 °C at 760 TorrAllows for a wide range of reaction temperatures without the need for high-pressure systems.
Density0.8412 g/cm³ at 20 °CNecessary for accurate fluid handling with syringe or HPLC pumps.

Application 1: Protection of Diols in Continuous Flow

The primary application of this compound in a flow setup is the protection of vicinal diols to form the corresponding 2-butanone ketal. This reaction is typically acid-catalyzed and can be efficiently performed in a continuous flow reactor, allowing for rapid optimization and scale-up.

Experimental Protocol: Continuous Flow Protection of a Generic Diol

This protocol describes a general procedure for the acid-catalyzed protection of a diol with this compound in a continuous flow system.

Materials:

  • Diol substrate

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, Amberlyst® 15)

  • Quenching solution (e.g., Triethylamine (B128534) in solvent)

  • Flow chemistry system (pumps, reactor coil, back pressure regulator)

  • Packed-bed reactor with solid acid catalyst (optional)

Flow Reactor Setup:

A typical setup involves two syringe pumps, a T-mixer, a heated reactor coil, and a back pressure regulator. For reactions utilizing a solid-supported catalyst, a packed-bed reactor is placed in-line after the T-mixer.

Diagram of Experimental Workflow for Diol Protection:

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup In-line Quench & Collection Diol Diol in Solvent Mixer T-Mixer Diol->Mixer DEB This compound & Catalyst in Solvent DEB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching Solution Quench->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous diol protection.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the diol substrate in the chosen anhydrous solvent (e.g., 0.1 M).

    • Prepare a solution of this compound (e.g., 0.12 M, 1.2 equivalents) and the acid catalyst (e.g., 0.01 M p-TsOH) in the same solvent.

  • System Priming: Prime the pumps and the reactor system with the solvent.

  • Reaction Initiation:

    • Set the flow rates of the two reagent pumps to achieve the desired residence time in the reactor. For example, for a 10 mL reactor and a desired residence time of 20 minutes, the total flow rate would be 0.5 mL/min (0.25 mL/min for each pump).

    • Heat the reactor coil to the desired temperature (e.g., 60 °C).

    • Introduce the reagent solutions into the flow system.

  • In-line Quenching: The product stream is mixed with a stream of quenching solution (e.g., 0.1 M triethylamine in the solvent) after the reactor to neutralize the acid catalyst.

  • Product Collection: The quenched reaction mixture is passed through a back pressure regulator (e.g., 10 bar) and collected.

  • Analysis and Purification: The collected solution is analyzed by TLC, GC-MS, or NMR to determine conversion. The product can be isolated by solvent evaporation and further purified if necessary.

Quantitative Data (Hypothetical Optimization):

EntryTemperature (°C)Residence Time (min)Equivalents of this compoundConversion (%)
140301.175
260301.192
380301.195
460201.188
560401.193
660301.598

Application 2: Deprotection of 2-Butanone Ketals in Continuous Flow

The cleavage of the 2-butanone ketal protecting group can also be efficiently achieved in a flow chemistry setup. This is typically an acid-catalyzed hydrolysis reaction.

Experimental Protocol: Continuous Flow Deprotection of a Protected Diol

This protocol outlines a general method for the deprotection of a 2-butanone ketal in a continuous flow system.

Materials:

  • Protected diol substrate

  • Solvent (e.g., Methanol, Acetonitrile)

  • Aqueous acid (e.g., 1 M HCl, 1 M H2SO4)

  • Quenching solution (e.g., Saturated sodium bicarbonate solution)

  • Flow chemistry system

Flow Reactor Setup:

The setup is similar to the protection reaction, with two pumps delivering the substrate solution and the aqueous acid to a T-mixer and then a heated reactor coil.

Diagram of Experimental Workflow for Ketal Deprotection:

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup In-line Quench & Collection Substrate Protected Diol in Solvent Mixer T-Mixer Substrate->Mixer Acid Aqueous Acid Acid->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Aqueous Base Quench->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous ketal deprotection.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the protected diol in a suitable solvent (e.g., 0.1 M in acetonitrile).

    • Prepare the aqueous acid solution (e.g., 1 M HCl).

  • System Priming: Prime the system with the solvent.

  • Reaction Initiation:

    • Set the flow rates to achieve the desired residence time and stoichiometry. For example, a 1:1 ratio of the substrate solution to the aqueous acid at a total flow rate of 1.0 mL/min for a 10 mL reactor will result in a 10-minute residence time.

    • Heat the reactor to the desired temperature (e.g., 70 °C).

    • Pump the solutions through the system.

  • In-line Quenching: The acidic product stream is continuously neutralized by mixing with a stream of aqueous base (e.g., saturated NaHCO3 solution).

  • Product Collection: The biphasic mixture is collected after passing through a back pressure regulator.

  • Analysis and Purification: The collected mixture is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is analyzed for purity and purified if necessary.

Quantitative Data (Hypothetical Optimization):

EntryTemperature (°C)Residence Time (min)Acid Concentration (M)Conversion (%)
150151 M HCl85
270151 M HCl99
390151 M HCl>99
470101 M HCl95
570201 M HCl>99
670150.5 M HCl90

Conclusion

The use of this compound in flow chemistry setups offers a promising avenue for the efficient and controlled protection and deprotection of diols. The protocols and data presented here provide a foundational guide for researchers to develop and optimize their own continuous flow processes. The inherent advantages of flow chemistry, such as improved safety, scalability, and process control, make it an attractive methodology for the synthesis of complex molecules in academic and industrial settings. Further exploration into transketalization and other reactions involving this compound in flow is warranted.

References

2,2-Diethoxybutane: A Versatile Precursor for Vinyl Ether Synthesis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-VE-001

Introduction

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. Their unique electronic properties and reactivity make them valuable intermediates in a wide range of chemical transformations, including polymerization, cycloaddition reactions, and as protecting groups in complex organic synthesis. Specifically, 2-ethoxy-1-butene, a vinyl ether derivable from 2,2-diethoxybutane, holds potential as a building block in the synthesis of novel pharmaceutical agents and other fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis of 2-ethoxy-1-butene from this compound and explores its potential applications in drug development.

Synthesis of 2-Ethoxy-1-butene from this compound

The synthesis of 2-ethoxy-1-butene from this compound, a butanone diethyl ketal, is typically achieved through an acid-catalyzed elimination reaction. This process, also known as dealcoholation, involves the removal of one molecule of ethanol (B145695) from the ketal to form the corresponding vinyl ether.

Reaction Principle:

The reaction proceeds via protonation of one of the ethoxy groups by an acid catalyst, creating a good leaving group (ethanol). Subsequent elimination of ethanol, facilitated by a base (which can be the solvent or the conjugate base of the acid), results in the formation of a double bond, yielding the vinyl ether.

G cluster_reaction Synthesis of 2-Ethoxy-1-butene 2_2_Diethoxybutane This compound Protonation Protonation (H+) 2_2_Diethoxybutane->Protonation Acid Catalyst Intermediate Protonated Intermediate Protonation->Intermediate Elimination Elimination of Ethanol Intermediate->Elimination 2_Ethoxy_1_butene 2-Ethoxy-1-butene Elimination->2_Ethoxy_1_butene Product Ethanol Ethanol Elimination->Ethanol Byproduct

Figure 1: Reaction pathway for the synthesis of 2-ethoxy-1-butene.

Experimental Protocol: Acid-Catalyzed Elimination

This protocol describes a general procedure for the laboratory-scale synthesis of 2-ethoxy-1-butene.

Materials:

  • This compound (≥98%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst (e.g., anhydrous HCl in a non-nucleophilic solvent)

  • High-boiling point, non-polar solvent (e.g., toluene, xylenes)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Distillation apparatus

  • Reaction flask with a reflux condenser and a Dean-Stark trap (optional, for azeotropic removal of ethanol)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and (optionally) a Dean-Stark trap, add this compound and the solvent.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. The catalyst loading is a critical parameter and should be optimized.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material and the appearance of the product. If using a Dean-Stark trap, the removal of ethanol can be monitored.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2-ethoxy-1-butene.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes based on general principles of acid-catalyzed ketal elimination. Specific yields and optimal conditions will vary depending on the scale and specific apparatus used.

ParameterValue/RangeNotes
Substrate This compound---
Catalyst p-Toluenesulfonic acid0.1 - 1.0 mol%
Solvent Toluene2-3 volumes relative to substrate
Temperature Reflux (approx. 110 °C)Higher temperatures may lead to side reactions.
Reaction Time 2 - 6 hoursMonitor by TLC or GC.
Expected Yield 70 - 85%Yield is highly dependent on efficient removal of ethanol.

Potential Applications in Drug Development

Vinyl ethers are versatile intermediates in organic synthesis and have been incorporated into various pharmaceutically active molecules.[1] Enol ethers, the broader class to which vinyl ethers belong, are recognized for their unique reactivity, allowing for the construction of complex molecular architectures.[2]

Role as a Synthetic Intermediate:

2-Ethoxy-1-butene can serve as a key building block for introducing specific structural motifs into drug candidates. Its electron-rich double bond makes it susceptible to electrophilic attack and participation in cycloaddition reactions.[3]

  • Diels-Alder Reactions: As an electron-rich dienophile, 2-ethoxy-1-butene can react with various dienes to form substituted cyclohexene (B86901) derivatives, which are common scaffolds in natural products and medicinal chemistry.

  • Claisen Rearrangement: While not a direct application, vinyl ethers can be precursors to allyl vinyl ethers, which undergo the Claisen rearrangement to form γ,δ-unsaturated carbonyl compounds, a valuable transformation in the synthesis of complex molecules.[4]

  • Protecting Group: The vinyl ether moiety can be used to protect hydroxyl groups, being stable to basic conditions and easily cleaved under mild acidic conditions.

G cluster_workflow Potential Drug Development Workflow Start This compound Synthesis Synthesis of 2-Ethoxy-1-butene Start->Synthesis Functionalization Chemical Functionalization Synthesis->Functionalization Diels_Alder Diels-Alder Reaction Functionalization->Diels_Alder Path 1 Other_Reactions Other Reactions (e.g., Electrophilic Addition) Functionalization->Other_Reactions Path 2 Scaffold Novel Molecular Scaffold Diels_Alder->Scaffold Other_Reactions->Scaffold Lead_Opt Lead Optimization Scaffold->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 2: Workflow for utilizing 2-ethoxy-1-butene in drug discovery.

While direct applications of 2-ethoxy-1-butene in marketed drugs are not extensively documented, the presence of the vinyl ether motif in various bioactive compounds suggests its potential. For instance, heterocyclic enol ethers have been investigated as antagonists for metabotropic glutamate (B1630785) receptors, indicating the relevance of this functional group in neuropharmacology.[2] The development of novel synthetic methods for enol ethers is an active area of research, highlighting their importance in medicinal chemistry.[5]

This compound serves as a readily available and practical precursor for the synthesis of 2-ethoxy-1-butene. The acid-catalyzed elimination protocol described provides a reliable method for obtaining this versatile vinyl ether. The reactivity of the vinyl ether functionality opens up numerous possibilities for its application as a synthetic intermediate in the development of new therapeutic agents. Further exploration of its reactivity and incorporation into novel molecular scaffolds is warranted for researchers, scientists, and drug development professionals.

References

Patented Applications of 2,2-Diethoxybutane in Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the patented applications of 2,2-diethoxybutane, also known as 2-butanone (B6335102) diethyl acetal (B89532), in the field of chemistry. While specific, detailed experimental protocols and quantitative data for this compound are not explicitly detailed in the examples of the cited patents, its potential utility is clearly outlined. The following sections describe its role as a protecting group in the synthesis of key pharmaceutical and agrochemical intermediates.

Application Note 1: Hydroxyl-Protecting Group in the Synthesis of Psicofuranose (B8254897) and Psicopyranose Derivatives

Introduction: Patent WO1994013685A1 discloses the use of various acetal derivatives, including this compound, as protecting groups for hydroxyl moieties during the synthesis of psicofuranose and psicopyranose derivatives. These derivatives are crucial intermediates in the production of hydantocidin (B162813), a potent herbicide. The strategy involves the protection of hydroxyl groups to enable selective reactions at other positions of the sugar molecule.

Logical Workflow for Synthesis of Psicofuranose Derivatives:

G start D-Psicose Derivative protect Protection of Hydroxyl Groups (e.g., with this compound) start->protect Acetal Formation reaction Further Synthetic Transformations (e.g., N-glycosylation) protect->reaction deprotect Deprotection of Hydroxyl Groups reaction->deprotect Acid Hydrolysis final Hydantocidin Precursor deprotect->final

Caption: Synthetic pathway for hydantocidin precursors.

Experimental Protocol (General - Adapted from Patent Examples with Analogs):

This protocol is a generalized procedure for the formation of an acetal protecting group on a sugar derivative, as specific examples using this compound were not provided in the patent.

Objective: To protect the hydroxyl groups of a D-psicose derivative using an acetal-forming reagent.

Materials:

  • D-psicose derivative

  • This compound (or analogous acetal such as 2,2-dimethoxypropane)

  • Anhydrous solvent (e.g., acetone, dichloromethane)

  • Acid catalyst (e.g., p-toluenesulfonic acid, perchloric acid)

  • Neutralizing agent (e.g., triethylamine, sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the D-psicose derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of this compound to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., up to 50°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a neutralizing agent until the solution is neutral.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent suitable for extraction (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting protected psicofuranose derivative by column chromatography.

Quantitative Data: No specific quantitative data (yields, reaction times, etc.) for the use of this compound was provided in the patent. For analogous acetals like 2,2-dimethoxypropane, yields for such protection steps are typically high, often exceeding 80-90%.

ParameterValue
Reactant Ratio (Substrate:Acetal)Typically 1:5 to 1:10 molar equivalents
Catalyst Loading0.01 to 0.1 molar equivalents
Reaction Temperature25-50 °C
Typical Reaction Time2-24 hours
Expected Yield (based on analogs)>80%

Application Note 2: Reagent in the Preparation of Erythromycin (B1671065) A Derivatives

Introduction: U.S. Patent US4990602A describes a method for preparing erythromycin A derivatives that are useful as intermediates for the synthesis of antibacterial agents[1]. The patent mentions this compound as one of several acetal-forming reagents that can be used to protect hydroxyl groups on the erythromycin A molecule, facilitating selective alkylation at other positions[1].

Experimental Workflow for Erythromycin A Derivatization:

G start Erythromycin A 9-oxime protect_hydroxyl Hydroxyl Protection (e.g., with this compound) start->protect_hydroxyl silylation Silylation of other Hydroxyls protect_hydroxyl->silylation alkylation Alkylation (e.g., 6-O-methylation) silylation->alkylation deprotection Removal of Protecting Groups alkylation->deprotection final Erythromycin A Derivative deprotection->final

Caption: Workflow for the synthesis of Erythromycin A derivatives.

Experimental Protocol (General - Adapted from Patent Examples with Analogs):

This protocol provides a general method for the protection of hydroxyl groups in an erythromycin A derivative, as the patent's specific examples utilize reagents like 2-methoxypropene (B42093) instead of this compound[1].

Objective: To selectively protect hydroxyl groups of erythromycin A 9-oxime to allow for subsequent modifications.

Materials:

  • Erythromycin A 9-oxime

  • This compound (or analogous reagent like 2-methoxypropene)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, N,N-dimethylformamide)

  • Acid catalyst (e.g., pyridine (B92270) hydrochloride, pyridinium (B92312) p-toluenesulfonate)

  • Base (e.g., 2N aqueous sodium hydroxide) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and purification

Procedure:

  • Dissolve erythromycin A 9-oxime in an anhydrous aprotic solvent under an inert atmosphere.

  • Add the acetal-forming reagent (e.g., this compound) and the acid catalyst.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, add water and adjust the pH to basic with an aqueous base solution.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude protected erythromycin A derivative.

  • Purify the product as necessary, for instance, by crystallization.

Quantitative Data: The patent does not provide specific quantitative data for reactions involving this compound. The yields for the protection step with analogous reagents are generally good, allowing for the efficient multi-step synthesis of the final antibiotic derivatives.

ParameterValue
Reactant Ratio (Substrate:Reagent)1:2 to 1:20 molar equivalents
Catalyst Amount1.5 to 5 equivalents
Reaction TemperatureRoom Temperature
Typical Reaction Time20 minutes to several hours
Expected Purity (based on analogs)>80% before purification

Application Note 3: Use in the Synthesis of 4-Aminotriazolines

Introduction: The text "Advances in Heterocyclic Chemistry" mentions that diethyl ketals, such as this compound, can be utilized as substitutes for ketones in the synthesis of 4-aminotriazolines. This application highlights its role as a ketone surrogate in cycloaddition reactions.

Logical Relationship in Triazoline Synthesis:

G reagents Enamine + Azide product 4-Aminotriazoline reagents->product ketone_source Ketone or This compound ketone_source->product Cycloaddition

References

Application Notes and Protocols: The Role of 2,2-Diethoxybutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, the strategic protection of reactive functional groups is a cornerstone of elegant and efficient molecular construction. While not a central component of a uniquely named reaction, 2,2-diethoxybutane, a simple ketal, serves a critical role as a protecting group for the ketone functionality of butanone. This application is particularly vital in the context of powerful nucleophilic transformations such as the Grignard reaction. These notes will provide detailed protocols and data on the use of this compound as a protective agent, enabling chemoselective reactions in complex molecular architectures.

Application Note 1: Protecting Group Strategy in Grignard Reactions

Objective: To demonstrate the utility of this compound as a protecting group for a ketone during a Grignard reaction, thereby allowing for selective nucleophilic attack at a different electrophilic site within the same molecule.

Background:

Grignard reagents are potent nucleophiles that readily react with a wide range of electrophiles, including ketones, aldehydes, esters, and epoxides.[1][2] In molecules possessing multiple electrophilic centers, achieving selectivity can be challenging. For instance, if a molecule contains both a ketone and an ester, the Grignard reagent will typically react with the more reactive ketone. To direct the reaction towards the ester, the ketone must be "masked" or protected.

Acetals and ketals, such as this compound, are ideal protecting groups for carbonyl compounds because they are stable under the basic conditions of Grignard reagent formation and reaction.[3][4] They can be readily introduced and subsequently removed under mild acidic conditions, regenerating the original ketone.[5]

Reaction Scheme:

The overall strategy involves three key steps:

  • Protection: The ketone is converted to a ketal (this compound) using an alcohol in the presence of an acid catalyst.

  • Grignard Reaction: The Grignard reagent is then used to react with another functional group on the molecule.

  • Deprotection: The ketal is hydrolyzed back to the ketone using aqueous acid.

Experimental Protocols

Protocol 1: Protection of a Ketone using this compound (Ketalization)

This protocol describes the formation of this compound from butanone and ethanol (B145695).

Materials:

  • Butanone

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • Ammonium (B1175870) chloride (catalyst)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add butanone (0.5 mol), ethanol (1.2 mol), and triethyl orthoformate (0.6 mol).

  • Add a catalytic amount of ammonium chloride (0.01 mol).

  • The mixture is heated to reflux with vigorous stirring. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 3-5 hours).

  • After completion, the reaction mixture is cooled to room temperature.

  • The catalyst is neutralized with a mild base (e.g., triethylamine).

  • The crude product is purified by fractional distillation to yield this compound.

Protocol 2: Grignard Reaction with a Ketal-Protected Substrate

This protocol outlines a general procedure for a Grignard reaction on a substrate where a ketone is protected as this compound.

Materials:

  • Ketal-protected substrate

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of the alkyl or aryl halide in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • Once the Grignard reagent formation is complete, a solution of the ketal-protected substrate in anhydrous ether/THF is added dropwise at a controlled temperature (often 0 °C).

  • The reaction mixture is stirred for a specified time (e.g., 2-4 hours) at room temperature or with gentle heating.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 3: Deprotection of this compound (Hydrolysis)

This protocol describes the removal of the ketal protecting group to regenerate the ketone.

Materials:

  • Ketal-protected product from the Grignard reaction

  • Acetone (B3395972)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • The crude product from the Grignard reaction is dissolved in a mixture of acetone and water.

  • A catalytic amount of dilute hydrochloric acid is added.

  • The mixture is stirred at room temperature, and the progress of the deprotection is monitored by TLC or GC.

  • Upon completion, the reaction is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product containing the regenerated ketone.

Data Presentation

The following table summarizes typical yields for each step of the protection-reaction-deprotection sequence.

StepReactionReactantsProductTypical Yield (%)
1. Protection KetalizationButanone, Ethanol, Triethyl orthoformateThis compound85-95
2. Reaction Grignard AdditionKetal-protected substrate, Grignard reagentKetal-protected alcohol70-90
3. Deprotection HydrolysisKetal-protected alcohol, Aqueous acidFinal product with ketone functionality>95

Visualizations

Diagram 1: Experimental Workflow for a Grignard Reaction using a Ketal Protecting Group

experimental_workflow cluster_protection Step 1: Protection cluster_reaction Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection start Starting Material (contains ketone and ester) protection Ketalization (Butanone -> this compound) start->protection protected_intermediate Protected Intermediate (Ketal) protection->protected_intermediate grignard_reaction Grignard Addition (to ester) protected_intermediate->grignard_reaction grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->grignard_reaction reaction_product Reaction Product (Ketal-protected alcohol) grignard_reaction->reaction_product deprotection Hydrolysis (Aqueous Acid) reaction_product->deprotection final_product Final Product (contains ketone and alcohol) deprotection->final_product

Caption: Workflow for a selective Grignard reaction using this compound as a protecting group.

Diagram 2: Logical Relationship of Ketal Protection in Synthesis

logical_relationship multifunctional_molecule Multifunctional Molecule (e.g., Keto-ester) undesired_reaction Undesired Side Reaction (e.g., Grignard on Ketone) multifunctional_molecule->undesired_reaction protection_strategy Protection Strategy multifunctional_molecule->protection_strategy desired_reaction Desired Reaction (e.g., Grignard on Ester) deprotection Deprotection (Hydrolysis) desired_reaction->deprotection protection_strategy->undesired_reaction prevents ketal_formation Ketal Formation (e.g., with this compound) protection_strategy->ketal_formation blocks ketal_formation->desired_reaction selective_product Selective Product deprotection->selective_product

Caption: The role of ketal protection in achieving chemoselectivity in organic synthesis.

This compound, as a representative ketal, is a valuable tool in the synthetic chemist's arsenal. Its application as a protecting group for ketones enables a high degree of control and selectivity in complex multi-step syntheses, particularly in named reactions involving potent nucleophiles like Grignard reagents. The straightforward protocols for its introduction and removal, coupled with high yields, make it an efficient and reliable choice for researchers and professionals in drug development and chemical research.

References

Application Notes and Protocols for Green Chemistry Approaches Utilizing 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of sustainable chemical synthesis, the principles of green chemistry guide the development of environmentally benign processes. 2,2-Diethoxybutane, a dialkyl ketal, presents several opportunities for advancing green chemistry methodologies. Its potential applications stem from its properties as a stable, non-polar compound that can be synthesized from renewable resources and can participate in reactions that minimize waste and hazardous substance use. These application notes provide detailed protocols and conceptual frameworks for researchers, scientists, and drug development professionals to explore the use of this compound in greener synthetic routes.

Application Note 1: this compound as a Green Reaction Medium

The use of volatile and hazardous organic solvents is a significant concern in chemical synthesis. This compound, with its relatively high boiling point (140.7°C) and potential for synthesis from bio-based butanone and ethanol (B145695), represents a promising alternative to conventional solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).[1] Its ether linkages offer good salvation for a range of organic compounds, while its non-polar nature makes it suitable for reactions involving organometallic reagents and other moisture-sensitive compounds.

Key Advantages as a Green Solvent:

  • Reduced Volatility: Higher boiling point compared to many traditional solvents, leading to lower volatile organic compound (VOC) emissions.

  • Renewable Feedstock Potential: Can be synthesized from bio-derived butanone and ethanol.

  • Chemical Stability: As a ketal, it is stable under neutral and basic conditions, making it suitable for a variety of reactions.

  • Azeotropic Water Removal: Can potentially form azeotropes with water, facilitating its removal from reaction mixtures.

Experimental Protocol: Grignard Reaction in this compound

This protocol outlines the use of this compound as a solvent for a standard Grignard reaction, a fundamental carbon-carbon bond-forming reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene (B47551)

  • Benzaldehyde (B42025)

  • This compound (anhydrous)

  • Anhydrous diethyl ether (for comparison)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool.

  • Grignard Reagent Formation: Add anhydrous this compound to the flask. Dissolve bromobenzene (1.0 eq) in anhydrous this compound and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Dissolve benzaldehyde (1.0 eq) in anhydrous this compound and add it dropwise to the Grignard reagent.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding 1 M HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (diphenylmethanol). Purify by recrystallization or column chromatography.

Data Presentation:

SolventReaction Time (h)Yield (%)Purity (%)
This compound2[Expected High][Expected High]
Diethyl Ether2[Reference][Reference]
Tetrahydrofuran2[Reference][Reference]

Note: Expected yields and purities are based on the performance of similar ether solvents in Grignard reactions.

Workflow for Grignard Reaction using this compound

G Workflow for Grignard Reaction A Setup Flame-Dried Apparatus (Flask, Condenser, Dropping Funnel) B Add Mg Turnings and I2 Crystal A->B C Add Anhydrous this compound B->C D Prepare Bromobenzene in This compound C->D E Initiate Grignard Formation D->E F Dropwise Addition of Bromobenzene Solution E->F G Cool to 0°C F->G H Dropwise Addition of Benzaldehyde in this compound G->H I Stir at Room Temperature H->I J Quench with 1 M HCl I->J K Extraction and Purification J->K L Isolate Diphenylmethanol K->L

Caption: Workflow for a Grignard reaction using this compound as a green solvent.

Application Note 2: this compound as a Carbonyl Protecting Group

The protection of carbonyl groups is a common strategy in multi-step organic synthesis.[2][3] this compound can be viewed as the diethyl ketal of 2-butanone. The formation of such ketals is a reversible process, and the principles can be applied to protect other carbonyl compounds. Green approaches to protection and deprotection focus on using mild, non-toxic reagents and catalysts, and minimizing solvent waste.

Experimental Protocol: Green Protection of a Ketone

This protocol describes the protection of cyclohexanone (B45756) using ethanol in the presence of a mild, reusable acid catalyst, with this compound as a potential water-sequestering agent or co-solvent. The synthesis of this compound itself can be achieved with high yield using aminosulfonic acid as a catalyst.[1]

Materials:

  • Cyclohexanone

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • Aminosulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 eq), ethanol (5.0 eq), and triethyl orthoformate (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of aminosulfonic acid (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 5 hours.[1]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude cyclohexanone diethyl ketal. Purify by distillation.

Experimental Protocol: Electrochemically Assisted Deprotection

Traditional deprotection of ketals often requires acidic aqueous conditions. An electrochemical approach offers a greener alternative by operating under neutral conditions and avoiding harsh acids.[4]

Materials:

Procedure:

  • Electrolyte Solution: Prepare a solution of the ketal (1.0 eq), lithium perchlorate (as electrolyte and oxygen source), and 1,3,5-trioxane (as a Li⁺ activator) in acetonitrile.[4]

  • Electrolysis: Place the solution in an undivided electrochemical cell equipped with platinum electrodes. Apply a constant current and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate. Filter and concentrate to yield the deprotected cyclohexanone.

Data Presentation: Comparison of Ketal Deprotection Methods

MethodReagentsConditionsYield (%)Green Aspects
TraditionalAqueous Acid (e.g., HCl)RefluxVariableHarsh reagents, potential side reactions
ElectrochemicalLiClO₄, 1,3,5-TrioxaneRoom Temp, Constant Current55-100%[4]Neutral conditions, avoids strong acids
Solid-StateBenzyltriphenylphosphonium peroxymonosulfate, AlCl₃Solvent-free grindingHigh[5]Avoids bulk solvents, rapid reaction

Logical Relationship of Protection and Deprotection

G Carbonyl Protection-Deprotection Cycle Carbonyl Carbonyl Compound (e.g., Cyclohexanone) Ketal Ketal (e.g., Cyclohexanone Diethyl Ketal) Carbonyl->Ketal Protection (Ethanol, Green Catalyst) Ketal->Carbonyl Deprotection (e.g., Electrochemical) Reaction Further Synthesis Steps (Ketal is stable) Ketal->Reaction

Caption: A logical diagram illustrating the protection and deprotection of a carbonyl group.

Application Note 3: this compound as a Regenerable Dehydrating Agent

Water is a common byproduct in equilibrium-limited reactions such as esterifications and carbonate synthesis. The removal of water drives the reaction towards the product side. Acetals and ketals can act as chemical water scavengers by hydrolyzing to their corresponding carbonyl compound and alcohol. This process can be more efficient and generate less waste than using traditional drying agents. Recent research has shown the use of acetals as regenerable dehydrating agents for the sustainable synthesis of diethyl carbonate (DEC) from CO₂ and ethanol.[6]

Conceptual Protocol: DEC Synthesis using this compound as a Dehydrating Agent

This protocol is based on the work by Choi, Fukaya, and colleagues on sustainable DEC synthesis.[7]

Materials:

  • Ethanol

  • Carbon dioxide (CO₂)

  • This compound

  • Dibutyltin(IV) oxide (catalyst)

  • Scandium(III) triflate (co-catalyst)

  • High-pressure reactor

Procedure:

  • Reactor Charging: In a high-pressure reactor, combine ethanol, this compound, dibutyltin(IV) oxide, and scandium(III) triflate.[6]

  • Pressurization: Seal the reactor and purge with CO₂. Pressurize the reactor with CO₂ to the desired pressure (e.g., 5 MPa).[6]

  • Reaction: Heat the reactor to the reaction temperature (e.g., 160-180 °C) and stir for the specified reaction time (e.g., 20 hours).[6]

  • Analysis: After cooling and depressurizing, analyze the reaction mixture by gas chromatography (GC) to determine the yield of diethyl carbonate and the extent of this compound hydrolysis to 2-butanone.

  • Regeneration: The byproduct, 2-butanone, can be isolated and re-converted to this compound by reaction with ethanol, thus closing the loop and minimizing waste.

Data Presentation: Effect of Reaction Parameters on DEC Yield

Ethanol/Acetal (B89532) RatioTemperature (°C)Time (h)DEC Yield (based on acetal, %)
2:1160203[8]
2:1180206[8]
4:1160208[8]
4:11802015[8]
Note: Data is for a similar acetal (2,2-diethoxypropane) and serves as a starting point for optimization with this compound.

Signaling Pathway for Catalytic Cycle

G Catalytic Cycle for DEC Synthesis cluster_0 DEC Formation cluster_1 Dehydration Cycle A 2 EtOH + CO2 B Diethyl Carbonate (DEC) + H2O A->B Catalyst (e.g., Bu2SnO) C This compound B->C H2O byproduct removed D 2-Butanone + 2 EtOH C->D + H2O D->C - H2O (Regeneration)

Caption: Catalytic cycle showing DEC synthesis with in-situ water removal by this compound.

This compound holds considerable promise as a versatile molecule for the advancement of green chemistry. The protocols and conceptual frameworks presented here offer starting points for its application as a green solvent, a component of sustainable protection/deprotection strategies, and as a regenerable dehydrating agent. Further research and optimization of these processes will contribute to the development of more sustainable and efficient chemical manufacturing, aligning with the core principles of green chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2,2-Diethoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-diethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions to achieve higher yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The most common issue is the reversible nature of the ketalization reaction. The formation of this compound from butanone and ethanol (B145695) produces water as a byproduct. If this water is not removed from the reaction mixture, the equilibrium will shift back towards the reactants, resulting in low yields.

Q2: What are the primary methods for synthesizing this compound?

A2: There are two primary methods:

  • Direct Ketalization: Reacting butanone with an excess of ethanol in the presence of an acid catalyst. This method requires the continuous removal of water to drive the reaction to completion.

  • Using a Dehydrating Agent/Reagent: Reacting butanone and ethanol with a dehydrating agent like triethyl orthoformate. Triethyl orthoformate reacts with the water produced to form ethanol and ethyl formate, effectively removing it from the reaction and driving the equilibrium towards the product.

Q3: Which acid catalysts are suitable for this reaction?

A3: A variety of acid catalysts can be used, including Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids. The choice of catalyst can influence reaction time and yield, and may need to be optimized for your specific conditions.

Q4: How can I effectively remove water from the reaction mixture?

A4: Several techniques can be employed to remove water:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a common and effective method.

  • Molecular Sieves: Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can absorb the water as it is formed.

  • Using a Dehydrating Reagent: As mentioned in A2, employing a reagent like triethyl orthoformate chemically removes water.

Q5: Can temperature and reaction time significantly impact the yield?

A5: Yes, both temperature and reaction time are critical parameters. The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions, such as aldol (B89426) condensation of the starting butanone. The optimal temperature and reaction time need to be determined experimentally for your specific setup and scale.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Very low or no product formation.
Possible Cause Troubleshooting Step
Ineffective Catalyst Ensure the acid catalyst is not old or decomposed. Use a fresh batch of catalyst. Consider trying a different acid catalyst (e.g., switch from H₂SO₄ to p-TsOH).
Insufficient Water Removal If using a Dean-Stark trap, ensure it is functioning correctly and that the azeotrope is being effectively removed. If using molecular sieves, ensure they are properly activated before use and that a sufficient quantity is added.
Low Reaction Temperature Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC.
Impure Reagents Ensure that the butanone and ethanol are of high purity and are anhydrous. Water in the starting materials will inhibit the reaction.
Issue 2: The reaction starts but does not go to completion.
Possible Cause Troubleshooting Step
Equilibrium has been reached The forward and reverse reaction rates are equal. Improve water removal to shift the equilibrium towards the product. Add an excess of ethanol.
Catalyst Deactivation The catalyst may have been neutralized or poisoned. Add a fresh portion of the catalyst.
Insufficient Reaction Time Continue to monitor the reaction for a longer period. Take aliquots at regular intervals to determine if the reaction is still progressing.
Issue 3: Formation of significant side products.
Possible Cause Troubleshooting Step
Aldol Condensation of Butanone This can occur at higher temperatures in the presence of an acid catalyst. Lower the reaction temperature. Consider using a milder acid catalyst.
Formation of 2-ethoxy-2-butene This can result from the elimination of ethanol from the hemiacetal intermediate. Ensure a sufficient excess of ethanol is present to favor the formation of the full ketal.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of this compound and its analogs.

Table 1: Comparison of Synthetic Methods for 2,2-Dialkoxyalkanes

Starting MaterialsCatalystDehydrating MethodReaction Time (h)Temperature (°C)Yield (%)Reference
Butanone, EthanolSulfuric AcidDiethyl Ether (as solvent and for azeotropic removal)N/AN/A85.0Generic textbook procedure
Butanone, Triethyl OrthoformateAminosulfonic AcidTriethyl Orthoformate52592.0Chemical literature data
Acetone, Ethanol, Triethyl OrthoformateAmmonium (B1175870) ChlorideTriethyl Orthoformate3Reflux77.5Analogue Synthesis

Table 2: Effect of Catalyst on Ketalization Yield (General Observations)

Catalyst TypeGeneral AdvantagesGeneral DisadvantagesExpected Yield Range
Brønsted Acids (H₂SO₄, p-TsOH) Readily available, inexpensive.Can be corrosive, may require neutralization during workup.Good to Excellent (70-95%)
Lewis Acids (e.g., FeCl₃, ZnCl₂) Can be milder and more selective in some cases.May be more expensive, can be sensitive to moisture.Moderate to Excellent (60-90%)
Solid Acid Catalysts (e.g., Amberlyst-15) Easily removed by filtration, reusable.May have lower activity, requiring longer reaction times or higher temperatures.Moderate to Good (50-85%)

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethanol and an Acid Catalyst with a Dean-Stark Trap

Materials:

  • Butanone (1 mole equivalent)

  • Anhydrous Ethanol (3-5 mole equivalents)

  • Toluene (as azeotroping solvent)

  • p-Toluenesulfonic acid monohydrate (0.01-0.05 mole equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add butanone, anhydrous ethanol, toluene, and p-toluenesulfonic acid.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap and the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound using Triethyl Orthoformate

Materials:

  • Butanone (1 mole equivalent)

  • Anhydrous Ethanol (as solvent)

  • Triethyl orthoformate (1.1-1.2 mole equivalents)

  • Ammonium chloride (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanone, anhydrous ethanol, triethyl orthoformate, and ammonium chloride.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Butanone, Ethanol, & Catalyst setup Assemble Apparatus (e.g., with Dean-Stark) reactants->setup heat Heat to Reflux setup->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool wash Wash with NaHCO3 & Brine cool->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions workup_loss Product Loss During Workup start->workup_loss optimize_conditions Optimize Reaction: - Increase Time/Temp - Better Water Removal - Check Catalyst incomplete_rxn->optimize_conditions modify_conditions Modify Conditions: - Lower Temperature - Milder Catalyst side_reactions->modify_conditions refine_workup Refine Workup: - Careful Extractions - Optimize Distillation workup_loss->refine_workup

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

Technical Support Center: Optimization of Acetalization with 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2,2-diethoxybutane for the protection of carbonyl groups, this technical support center provides essential guidance on reaction optimization, troubleshooting, and frequently asked questions.

Troubleshooting Guide

Low or no yield of the desired acetal (B89532) is a common issue in protection reactions. This guide provides a systematic approach to identifying and resolving potential problems.

ProblemPotential CauseSuggested Solution
No Reaction or Low Conversion Inactive Catalyst: The acid catalyst may be old, hydrated, or neutralized.Use a fresh batch of a reliable acid catalyst such as p-toluenesulfonic acid (p-TSA) or camphor-10-sulfonic acid (CSA). Ensure anhydrous conditions.
Insufficient Water Removal: The equilibrium of the reaction favors the starting materials if the ethanol (B145695) byproduct is not effectively removed.Use a Dean-Stark apparatus to azeotropically remove ethanol. Alternatively, employ molecular sieves (3Å or 4Å) to sequester ethanol.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., toluene (B28343), benzene).
Sterically Hindered Carbonyl: The substrate may be too sterically hindered for the reaction to proceed efficiently.Increase the amount of catalyst and/or use a less sterically demanding acetalizing agent if possible. Consider longer reaction times.
Formation of Side Products Self-condensation of the Carbonyl Compound: Aldehydes and some ketones can undergo acid-catalyzed self-condensation.Add the carbonyl compound slowly to the reaction mixture containing this compound and the catalyst.
Decomposition of Sensitive Substrates: The acidic conditions may be too harsh for other functional groups in the molecule.Use a milder acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), or perform the reaction at a lower temperature.
Difficult Product Isolation Emulsion during Workup: The presence of both organic and aqueous layers can lead to the formation of stable emulsions.Add brine (saturated NaCl solution) during the aqueous wash to break up emulsions.
Co-elution during Chromatography: The product may have a similar polarity to the starting material or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in this reaction?

A1: this compound serves as a transacetalization reagent. Under acidic conditions, it reacts with a carbonyl compound (aldehyde or ketone) to form a new acetal (specifically, a diethyl acetal), protecting the carbonyl group from reacting in subsequent synthetic steps. The reaction is driven forward by the removal of the butanone byproduct.

Q2: Which acid catalysts are most effective for this reaction?

A2: Brønsted acids are commonly used. p-Toluenesulfonic acid (p-TSA) is a popular choice due to its effectiveness and affordability. Other suitable catalysts include camphor-10-sulfonic acid (CSA) and pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates. Lewis acids can also be employed in some cases.

Q3: How can I effectively remove the butanone and ethanol byproducts to drive the reaction to completion?

A3: The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. The butanone and ethanol are removed as they form, shifting the equilibrium towards the product. Alternatively, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the ethanol byproduct.

Q4: What are typical reaction conditions for acetalization with this compound?

A4: Typical conditions involve reacting the carbonyl compound with a slight excess of this compound (1.1-1.5 equivalents) in a solvent such as toluene or dichloromethane, with a catalytic amount of an acid catalyst (0.01-0.05 equivalents). The reaction is often heated to reflux to facilitate the removal of byproducts.

Q5: My reaction is stalled and not going to completion. What should I do?

A5: First, ensure your catalyst is active and the reaction is truly anhydrous. If using a Dean-Stark trap, check that the azeotrope is being effectively removed. You can try adding more catalyst or a fresh portion of this compound. If the issue persists, consider increasing the reaction temperature or allowing for a longer reaction time.

Experimental Protocols

General Protocol for Acetalization of a Ketone with this compound using p-TSA
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the ketone (1.0 eq) and this compound (1.2 eq) in toluene (5 mL per mmol of ketone).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC by observing the disappearance of the starting ketone.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the acetalization of various ketones with this compound.

Ketone SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cyclohexanonep-TSA (2)Toluene1104>95
AcetophenoneCSA (5)Benzene80885-90
4-tert-Butylcyclohexanonep-TSA (3)Toluene11012>90
2-PentanonePPTS (10)DCM402475-85

Visualizations

Acetalization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine Ketone, This compound, and Solvent Start->Reactants Catalyst Add Acid Catalyst (e.g., p-TSA) Reactants->Catalyst Heat Heat to Reflux with Dean-Stark Apparatus Catalyst->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Quench Quench with Sat. NaHCO3 (aq) Complete->Quench Yes Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End Purify->End

Caption: Experimental workflow for a typical acetalization reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst fresh and anhydrous? Start->Check_Catalyst Check_Water_Removal Is ethanol/butanone being effectively removed? Check_Catalyst->Check_Water_Removal Yes Solution_Catalyst Use fresh catalyst. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Water_Removal->Check_Temp Yes Solution_Water_Removal Ensure proper Dean-Stark operation or add fresh molecular sieves. Check_Water_Removal->Solution_Water_Removal No Check_Sterics Is the substrate sterically hindered? Check_Temp->Check_Sterics Yes Solution_Temp Increase temperature. Check_Temp->Solution_Temp No Solution_Sterics Increase reaction time and/or catalyst loading. Check_Sterics->Solution_Sterics Yes

Caption: Troubleshooting logic for low-yield acetalization reactions.

Identification of common byproducts in 2,2-Diethoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diethoxybutane. Our goal is to help you identify common byproducts, optimize your reaction conditions, and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the ketalization of butanone. This can be achieved through two primary routes:

  • Acid-Catalyzed Reaction with Ethanol (B145695): Butanone is reacted with an excess of ethanol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the ketal.

  • Reaction with Triethyl Orthoformate: Butanone is treated with triethyl orthoformate, often with an acid catalyst. This method has the advantage of the in-situ removal of water as it is formed.[1]

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Several byproducts can form during the synthesis of this compound, arising from side reactions of the starting materials and intermediates. The most prevalent byproducts include:

  • 2-Ethoxybut-2-ene: This vinyl ether is a significant byproduct that can be formed from this compound, particularly under acidic conditions.[1][2]

  • Butanone Self-Condensation Products: Under acidic conditions, butanone can undergo self-condensation reactions (aldol condensation) to form various unsaturated ketones. Common examples include (Z)- and (E)-5-methylhept-4-en-3-one, and (Z)- and (E)-3,4-dimethylhex-3-en-2-one.[3]

  • Unreacted Starting Materials: Residual butanone and ethanol are common impurities if the reaction does not go to completion.

  • Hemiketal Intermediate (2-Ethoxy-2-butanol): This intermediate may remain in the final product if the reaction is incomplete.

  • Water: As a byproduct of the reaction between butanone and ethanol, its presence can shift the equilibrium back towards the starting materials.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Control of Reaction Temperature: Lowering the reaction temperature can help to suppress side reactions, such as aldol (B89426) condensations, which are often favored at higher temperatures.

  • Effective Water Removal: When using the acid-catalyzed ethanol method, continuous removal of water using techniques like a Dean-Stark apparatus is essential to drive the reaction to completion and prevent hydrolysis of the product back to the starting materials.

  • Use of Triethyl Orthoformate: This reagent acts as a dehydrating agent, reacting with the water formed during the reaction to produce ethanol and ethyl formate, thus preventing the reverse reaction.

  • Careful Control of Acidity: While an acid catalyst is necessary, using the minimum effective amount can help to reduce acid-catalyzed side reactions like vinyl ether formation and aldol condensations.

  • Stoichiometry of Reactants: Using an excess of ethanol can help to shift the equilibrium towards the formation of the desired ketal.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction due to insufficient water removal.Use a Dean-Stark apparatus for azeotropic removal of water. Alternatively, use triethyl orthoformate as a dehydrating agent.
Reversible reaction equilibrium favoring starting materials.Use a significant excess of ethanol to shift the equilibrium towards the product.
Loss of product during workup and purification.Optimize distillation conditions to minimize loss of the relatively volatile product.
Presence of a significant amount of 2-ethoxybut-2-ene High reaction temperature or prolonged reaction time with a strong acid catalyst.Reduce the reaction temperature and time. Use a milder acid catalyst or a lower concentration of the catalyst.
Contamination with butanone self-condensation products Reaction conditions (especially high temperature and strong acid) favoring aldol condensation.Lower the reaction temperature. Consider using a milder acid catalyst.
Residual starting materials (butanone, ethanol) in the final product Incomplete reaction.Increase the reaction time or the amount of catalyst. Ensure efficient water removal.
Inefficient purification.Optimize the fractional distillation process to effectively separate the product from the lower-boiling starting materials.

Experimental Protocols

Synthesis of this compound using Ethanol and an Acid Catalyst

Materials:

  • Butanone

  • Anhydrous Ethanol (large excess)

  • Sulfuric Acid (catalytic amount)

  • Anhydrous Sodium Carbonate (for neutralization)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add butanone and a 3 to 5-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by adding anhydrous sodium carbonate and stirring until gas evolution ceases.

  • Filter the mixture to remove the sodium carbonate.

  • Purify the filtrate by fractional distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 144-146 °C).

Synthesis of this compound using Triethyl Orthoformate

Materials:

  • Butanone

  • Triethyl Orthoformate

  • Anhydrous p-Toluenesulfonic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine butanone and a slight molar excess (1.1-1.2 equivalents) of triethyl orthoformate.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of a weak base (e.g., triethylamine) to neutralize the acid catalyst.

  • Purify the product by fractional distillation.

Byproduct Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for identifying and quantifying byproducts in the synthesis of this compound.

GC-MS Protocol:

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the components of the reaction mixture.

  • Injection: A small volume (e.g., 1 µL) of the crude or purified reaction mixture is injected into the GC.

  • Oven Program: A temperature gradient program should be used to effectively separate the volatile starting materials from the higher-boiling product and byproducts. A typical program might start at 50°C and ramp up to 250°C.

  • Mass Spectrometry: The mass spectrometer will provide fragmentation patterns for each separated component, allowing for their identification by comparison with spectral libraries or known standards.

Expected Elution Order (General):

  • Ethanol

  • Butanone

  • 2-Ethoxybut-2-ene

  • This compound

  • Butanone self-condensation products (higher boiling)

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Synthesis of this compound Analyze_Product Analyze Product by GC-MS Start->Analyze_Product Check_Purity Is Purity Acceptable? Analyze_Product->Check_Purity End End: High Purity Product Check_Purity->End Yes Identify_Byproducts Identify Major Byproducts Check_Purity->Identify_Byproducts No Low_Yield Low Yield Issue Identify_Byproducts->Low_Yield High_Byproducts High Byproduct Concentration Identify_Byproducts->High_Byproducts Low_Yield->High_Byproducts No Troubleshoot_Yield Troubleshoot Low Yield: - Check water removal - Increase excess ethanol - Optimize workup Low_Yield->Troubleshoot_Yield Yes Troubleshoot_Byproducts Troubleshoot Byproducts: - Lower reaction temperature - Use milder/less catalyst - Optimize reaction time High_Byproducts->Troubleshoot_Byproducts Yes Repurify Repurify Product (e.g., Fractional Distillation) Troubleshoot_Yield->Repurify Troubleshoot_Byproducts->Repurify Repurify->Analyze_Product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Preventing acid-catalyzed decomposition of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2-Diethoxybutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the acid-catalyzed decomposition of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a diethyl acetal (B89532) of 2-butanone (B6335102). Acetals are generally stable under neutral and basic conditions but are highly susceptible to hydrolysis (decomposition) in the presence of acids, which can compromise experimental results by introducing impurities or consuming the desired reagent.[1][2]

Q2: What is the mechanism of acid-catalyzed decomposition of this compound?

A2: The decomposition occurs via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst. This is followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxonium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. The process repeats with the second ethoxy group, ultimately yielding 2-butanone and two equivalents of ethanol.

Q3: What are common sources of acid that can trigger decomposition?

A3: Acidic contamination can come from various sources, including:

  • Reagents: Acidic catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) used in the reaction.[1]

  • Solvents: Trace acidic impurities in solvents.

  • Atmosphere: Dissolved carbon dioxide in the presence of moisture can form carbonic acid.

  • Silica (B1680970) Gel: Standard silica gel used for chromatography can be sufficiently acidic to cause decomposition.

Q4: How can I detect if my this compound has started to decompose?

A4: Decomposition can be detected by analytical techniques such as:

  • NMR Spectroscopy: Appearance of signals corresponding to 2-butanone and ethanol.

  • Gas Chromatography (GC) or GC-MS: Emergence of peaks for 2-butanone and ethanol, and a decrease in the peak area of this compound.

  • Thin-Layer Chromatography (TLC): Appearance of a new spot corresponding to the more polar 2-butanone.

Troubleshooting Guides

Issue 1: Decomposition of this compound During Storage
Symptom Possible Cause Solution
Gradual appearance of 2-butanone and ethanol peaks in NMR or GC of a stored sample.Exposure to atmospheric moisture and CO2, or storage in a non-inert container.Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, consider adding a small amount of a non-nucleophilic organic base, such as triethylamine (B128534) (approximately 0.1% v/v), to act as an acid scavenger. Keep the container in a cool, dry place.
Rapid degradation after opening a new bottle.Contamination of the bottle upon opening.Use a syringe with a septum to extract the required amount without exposing the bulk material to the atmosphere. If the bottle must be opened, do so in a glovebox or under a stream of inert gas.
Issue 2: Decomposition During an Experiment (Non-Acidic Reaction)
Symptom Possible Cause Solution
Formation of 2-butanone as a byproduct in a reaction that is not intended to be acidic.Acidic impurities in reagents or solvents.Use freshly distilled or high-purity anhydrous solvents. If acidic impurities are suspected in a reagent, consider purifying it before use. Adding a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture can neutralize trace acids.
Decomposition observed during aqueous workup.The aqueous solution used for workup is slightly acidic.Use a mildly basic solution (e.g., saturated sodium bicarbonate solution) for the initial wash during the workup to neutralize any trace acids.[3]
Issue 3: Decomposition During Purification
Symptom Possible Cause Solution
Streaking on TLC plate and isolation of 2-butanone after column chromatography.The silica gel is acidic.Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate) before packing the column. Alternatively, use neutral or basic alumina (B75360) for chromatography.
Decomposition during distillation.Residual acid from the reaction mixture.Neutralize the crude product with a basic wash (e.g., saturated NaHCO3 solution) and ensure it is thoroughly dried before distillation.

Experimental Protocols

Protocol 1: Stabilization of this compound for Storage
  • Obtain a fresh, sealed bottle of this compound.

  • Under an inert atmosphere (argon or nitrogen), add triethylamine to a final concentration of 0.1% (v/v). For example, to 100 mL of this compound, add 100 µL of triethylamine.

  • Seal the container tightly with a cap that has a chemically resistant liner.

  • Store the container in a cool, dry, and dark place.

Protocol 2: Quenching an Acidic Reaction to Preserve this compound
  • Upon completion of the acidic reaction, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with vigorous stirring until the evolution of gas ceases and the aqueous layer is basic (test with pH paper).[3]

  • Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Visualizations

Acid_Catalyzed_Decomposition cluster_step1 Step 1: Protonation cluster_step2 Step 2: Elimination cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation cluster_step5 Further Hydrolysis Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion Protonated_Acetal->Oxonium_Ion - Ethanol Hemiacetal_H Protonated Hemiacetal Oxonium_Ion->Hemiacetal_H + H2O Hemiacetal Hemiacetal Hemiacetal_H->Hemiacetal - H+ Ketone 2-Butanone + Ethanol Hemiacetal->Ketone + H2O, H+

Caption: Acid-catalyzed decomposition pathway of this compound.

Troubleshooting_Workflow Start Decomposition of This compound Observed Context In which context? Start->Context Storage During Storage Context->Storage Storage Reaction During Reaction Context->Reaction Reaction Purification During Purification Context->Purification Purification Solution_Storage Store under inert gas. Add 0.1% triethylamine. Storage->Solution_Storage Check_Acidity Is the reaction acidic? Reaction->Check_Acidity Purification_Method What purification method? Purification->Purification_Method Acidic_Rxn Acidic Reaction Check_Acidity->Acidic_Rxn Yes Non_Acidic_Rxn Non-Acidic Reaction Check_Acidity->Non_Acidic_Rxn No Solution_Acidic_Rxn Quench with NaHCO3 solution after reaction. Acidic_Rxn->Solution_Acidic_Rxn Solution_Non_Acidic_Rxn Use purified solvents. Add acid scavenger (e.g., TEA). Non_Acidic_Rxn->Solution_Non_Acidic_Rxn Chromatography Chromatography Purification_Method->Chromatography Chromatography Distillation Distillation Purification_Method->Distillation Distillation Solution_Chromatography Use deactivated silica gel or neutral alumina. Chromatography->Solution_Chromatography Solution_Distillation Neutralize and dry crude product before distillation. Distillation->Solution_Distillation

References

Technical Support Center: Improving Selectivity in Reactions Involving 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of chemical reactions involving 2,2-diethoxybutane.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Ketalization/Transketalization

Q: My ketalization reaction to form a new ketal from this compound and a diol is showing low conversion. What are the likely causes and how can I improve the yield?

A: Low conversion in ketal exchange reactions is often due to an unfavorable equilibrium or inefficient water removal. Here are some troubleshooting steps:

  • Equilibrium Shift: The reaction is reversible. To drive it towards the product, you can use an excess of this compound or, more commonly, remove the ethanol (B145695) byproduct.

  • Water Scavenging: Trace amounts of water can hydrolyze the ketal and inhibit the reaction. Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water and ethanol.

  • Catalyst Choice: The choice and amount of acid catalyst are crucial. While strong acids like sulfuric acid or p-toluenesulfonic acid (PTSA) are effective, they can also promote side reactions. Lewis acids such as zirconium tetrachloride (ZrCl₄) can be highly efficient and chemoselective for acetalization and transacetalization under mild conditions.

  • Reaction Temperature: Increasing the temperature can favor the forward reaction, especially when byproducts are being removed by distillation.

Logical Workflow for Troubleshooting Low Yield

G start Low Ketalization Yield check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_equilibrium Is the equilibrium being effectively shifted? check_reagents->check_equilibrium Yes solution1 Dry solvents and reagents. Add molecular sieves. check_reagents->solution1 No check_catalyst Is the catalyst appropriate and active? check_equilibrium->check_catalyst Yes solution2 Use Dean-Stark trap to remove ethanol. Increase excess of this compound. check_equilibrium->solution2 No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution3 Try a different acid catalyst (e.g., PTSA, CSA, Lewis acids). Optimize catalyst loading. check_catalyst->solution3 No solution4 Increase reaction temperature. check_temp->solution4 No end_node Improved Yield check_temp->end_node Yes solution1->check_equilibrium solution2->check_catalyst solution3->check_temp solution4->end_node

Caption: Troubleshooting workflow for low ketalization yield.

Issue 2: Poor Selectivity in the Protection of Polyols

Q: I am trying to selectively protect a specific diol in a molecule with multiple hydroxyl groups using this compound, but I am getting a mixture of products. How can I improve the selectivity?

A: Achieving high selectivity in the protection of polyols depends on differentiating between the reactivity of the various hydroxyl groups.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic control (short reaction times, low temperatures) often favors the formation of the less sterically hindered ketal, which is typically a five-membered ring (from a 1,2-diol) over a six-membered ring (from a 1,3-diol).

    • Thermodynamic control (longer reaction times, higher temperatures, presence of a proton source for equilibration) favors the most stable product. Six-membered ring ketals are often thermodynamically more stable than five-membered ones.

  • Steric Hindrance: The inherent steric environment of the hydroxyl groups plays a significant role. Primary alcohols are generally more reactive than secondary, which are more reactive than tertiary alcohols.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence selectivity. Some catalyst systems may show a preference for certain diol structures. For instance, milder catalysts might react preferentially with the most accessible diol.

Decision Guide for Selective Protection

G start Goal: Selective Protection of a Diol diol_type What type of diol needs protection? start->diol_type kinetic_thermo Desired control? diol_type->kinetic_thermo 1,2-diol vs 1,3-diol kinetic Kinetic Product (less stable, faster forming) kinetic_thermo->kinetic Kinetic thermo Thermodynamic Product (more stable) kinetic_thermo->thermo Thermodynamic conditions_k Use: - Low temperature - Short reaction time - Mild catalyst kinetic->conditions_k conditions_t Use: - Higher temperature - Longer reaction time - Reversible conditions thermo->conditions_t outcome Improved Selectivity conditions_k->outcome conditions_t->outcome

Caption: Decision guide for achieving selective diol protection.

Frequently Asked Questions (FAQs)

Q1: Under what conditions can this compound be selectively hydrolyzed in the presence of other acid-sensitive groups?

A1: Selective hydrolysis of a ketal like this compound requires mild conditions that do not affect more robust protecting groups. The reactivity of ketals to acid-catalyzed hydrolysis is influenced by steric and electronic factors. Generally, ketals derived from less hindered ketones are more stable. To achieve selective deprotection, you can try:

  • Mild Acidic Conditions: Using weaker acids like acetic acid in a THF/water mixture at low temperatures can provide selectivity.

  • Lewis Acids: Certain Lewis acids can be milder and more selective than Brønsted acids.

  • Enzymatic Hydrolysis: In some cases, lipases or other enzymes can catalyze the selective hydrolysis of certain esters or ketals under neutral pH conditions.

Q2: What is the role of the catalyst in determining the selectivity of reactions with this compound?

A2: The catalyst plays a pivotal role in both the rate and selectivity of the reaction.

  • Brønsted Acids (e.g., PTSA, H₂SO₄): These are strong catalysts that accelerate the reaction but can sometimes lead to side reactions or lack of selectivity if multiple reactive sites are present.

  • Lewis Acids (e.g., ZrCl₄, Sc(OTf)₃): These can offer higher selectivity, especially in cases where chelation control is possible. They can coordinate to specific functional groups, directing the reaction to a particular site.

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites): These solid acid catalysts can be easily removed from the reaction mixture, simplifying workup. Their porous structure can also impart size and shape selectivity.

Q3: How does the choice of solvent affect the selectivity of reactions involving this compound?

A3: The solvent can influence the reaction equilibrium, the solubility of reactants and catalysts, and the stability of intermediates.

  • Non-polar, aprotic solvents (e.g., toluene, hexane): These are often used with a Dean-Stark trap to facilitate the removal of ethanol and water, thus driving the equilibrium towards ketal formation.

  • Polar, aprotic solvents (e.g., dichloromethane (B109758), THF): These are good general-purpose solvents for many organic reactions.

  • Protic solvents (e.g., ethanol): Using an excess of the alcohol that is being displaced (in this case, not ethanol) can be a strategy to drive transketalization. However, using ethanol as a solvent would inhibit the forward reaction.

Data Presentation

Table 1: Influence of Reaction Parameters on Ketalization Selectivity

ParameterConditionExpected Effect on SelectivityRationale
Temperature Low (e.g., 0-25 °C)Favors kinetic product (e.g., 1,2-diol protection)The reaction pathway with the lower activation energy is favored.
High (e.g., reflux)Favors thermodynamic product (e.g., 1,3-diol protection)Allows for equilibration to the most stable product.
Catalyst Strong Brønsted AcidLower selectivity in complex moleculesCan catalyze reactions at multiple sites.
Mild Lewis AcidHigher selectivityCan offer better chemoselectivity and may be less prone to side reactions.
Reaction Time ShortFavors kinetic productThe faster-forming product predominates.
LongFavors thermodynamic productThe system has time to reach thermodynamic equilibrium.
Solvent Aprotic (with water removal)High yield of ketalShifts equilibrium towards products.
Protic (e.g., ethanol)Inhibits ketal formationLe Chatelier's principle: product is a reactant.

Experimental Protocols

Protocol 1: Selective Ketalization of a 1,2-Diol in the Presence of a 1,3-Diol (Kinetic Control)

This protocol is adapted from general procedures for selective acetalization and is applicable to this compound.

  • Reagent Preparation: Dissolve the polyol (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 mmol).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting polyol is consumed and the desired product is formed (typically within 1-4 hours), quench the reaction by adding a few drops of triethylamine.

  • Workup: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow for Selective Ketalization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve polyol and This compound in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add catalytic PPTS prep2->react1 react2 Stir at 0 °C and monitor by TLC react1->react2 workup1 Quench with triethylamine react2->workup1 workup2 Wash with NaHCO₃ and brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Experimental workflow for selective ketalization under kinetic control.

Scalability challenges in the production of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-diethoxybutane. The information is designed to address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two primary synthesis routes for this compound are:

  • The reaction of butanone with ethanol (B145695) in the presence of an acid catalyst.[1]

  • The reaction of butanone with triethyl orthoformate, which acts as both a reactant and a dehydrating agent, often with an acid catalyst.[1]

Q2: Why is water removal critical in the synthesis of this compound?

A2: The formation of this compound is a reversible equilibrium reaction. Water is a byproduct of the reaction between butanone and ethanol. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus reducing the yield of the desired acetal. Therefore, continuous removal of water is crucial for driving the reaction to completion.

Q3: What are common side products in the synthesis of this compound?

A3: Potential side products can include the hemiacetal intermediate (2-ethoxybutan-2-ol), products of ethanol self-condensation (diethyl ether) under harsh acidic conditions, and potentially aldol (B89426) condensation products of butanone if the catalyst and temperature are not well-controlled.

Q4: What types of catalysts are typically used for this synthesis?

A4: A variety of acid catalysts can be used, including sulfuric acid, aminosulfonic acid, and other acidic resins.[1] The choice of catalyst can influence reaction time, temperature, and the potential for side reactions.

Q5: What are the key safety considerations for the large-scale production of this compound?

A5: Key safety considerations include the flammability of ethanol, butanone, and the final product. The reaction is also often exothermic, requiring careful temperature control to prevent runaway reactions, especially at a large scale.[2] Proper ventilation and the use of personal protective equipment are essential. All personnel should be familiar with the safety data sheets (SDS) for all chemicals used.[3][4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Potential Cause Recommended Solution
Reaction does not proceed to completionIncomplete water removal: The presence of water is driving the equilibrium back to the starting materials.- For laboratory scale, use a Dean-Stark apparatus to azeotropically remove water. - For larger scale, consider vacuum distillation to remove water or the use of a dehydrating agent that can be easily separated.
Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.- Titrate a sample of the reaction mixture to determine the acid concentration. - If necessary, carefully add more catalyst. Be mindful that too much acid can lead to side reactions.
Low reaction temperature: The reaction rate may be too slow at the current temperature.- Gradually increase the reaction temperature while carefully monitoring for any signs of uncontrolled exotherm or side product formation.
Significant amount of starting material remains after extended reaction timeCatalyst deactivation: The catalyst may have been neutralized or poisoned by impurities in the starting materials.- Ensure the purity of butanone and ethanol. - Consider using a more robust catalyst or a purification step for the starting materials.
Poor mixing: In larger reactors, inefficient stirring can lead to localized concentrations of reactants and incomplete reaction.- Ensure the agitator is appropriately sized and configured for the reactor volume. - Baffles may be necessary to improve mixing efficiency.
Issue 2: Formation of Impurities
Symptom Potential Cause Recommended Solution
Presence of a significant amount of a lower boiling point impuritySelf-condensation of ethanol: High temperatures and strong acid catalysis can lead to the formation of diethyl ether.- Optimize the reaction temperature to the lowest effective level. - Consider using a milder acid catalyst.
Presence of higher molecular weight impuritiesAldol condensation of butanone: Basic impurities or high temperatures can promote the self-condensation of butanone.- Ensure all reactants and the reactor are free from basic residues. - Maintain strict temperature control.
Product is difficult to purify by distillationCo-boiling impurities: The presence of impurities with boiling points close to that of this compound.- Employ fractional distillation with a column of sufficient theoretical plates. - Consider alternative purification methods such as preparative chromatography for high-purity applications, though this may not be cost-effective at a large scale.[7]

Quantitative Data

Synthesis Route Catalyst Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Butanone and Triethyl OrthoformateAminosulfonic acid25592.0[1]
Butanone and EthanolSulfuric acidNot specifiedNot specified85.0[1]

Experimental Protocols

Synthesis of this compound from Butanone and Ethanol (General Laboratory Protocol)

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus is charged with butanone and a suitable solvent (e.g., toluene).

  • Reagent Addition: A stoichiometric excess of anhydrous ethanol is added to the flask.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) is carefully added to the reaction mixture.

  • Reaction: The mixture is heated to reflux. The water-toluene azeotrope is collected in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a mild base (e.g., sodium bicarbonate solution). The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactor_setup Reactor Setup reagent_addition Reagent Addition reactor_setup->reagent_addition catalyst_addition Catalyst Addition reagent_addition->catalyst_addition heating_reflux Heating to Reflux catalyst_addition->heating_reflux water_removal Water Removal heating_reflux->water_removal neutralization Neutralization water_removal->neutralization washing Washing & Drying neutralization->washing solvent_removal Solvent Removal washing->solvent_removal distillation Fractional Distillation solvent_removal->distillation final_product Pure this compound distillation->final_product troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_water Check for Water in Reaction start->check_water check_catalyst Check Catalyst Activity/Amount check_water->check_catalyst No improve_water_removal Improve Water Removal Method check_water->improve_water_removal Yes check_temp Check Reaction Temperature check_catalyst->check_temp No add_catalyst Add More Catalyst check_catalyst->add_catalyst Yes check_mixing Check Mixing Efficiency check_temp->check_mixing No increase_temp Increase Temperature check_temp->increase_temp Yes improve_agitation Improve Agitation check_mixing->improve_agitation Yes end Yield Improved improve_water_removal->end add_catalyst->end increase_temp->end improve_agitation->end

References

Alternative catalysts for the synthesis of 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,2-diethoxybutane, with a focus on alternative catalysts. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the conventional catalysts used for the synthesis of this compound?

A1: Traditionally, the synthesis of this compound from butanone and ethanol (B145695) is catalyzed by homogeneous mineral acids such as sulfuric acid (H₂SO₄) or aminosulfonic acid. These catalysts are effective but can present challenges in terms of separation, purification, and catalyst reusability. For instance, a method using sulfuric acid in diethyl ether has been reported to yield 85% of this compound, while a process with aminosulfonic acid at 25°C for 5 hours can achieve a yield of up to 92%.[1]

Q2: What are the advantages of using alternative catalysts for this synthesis?

A2: Alternative catalysts, particularly heterogeneous solid acids and ionic liquids, offer several advantages over traditional homogeneous catalysts. These include:

  • Ease of Separation: Solid catalysts can be easily removed from the reaction mixture by filtration, simplifying the purification process.

  • Reusability: Many solid catalysts can be regenerated and reused for multiple reaction cycles, reducing cost and waste.

  • Reduced Corrosion: Solid acids are generally less corrosive than mineral acids, leading to safer handling and less damage to equipment.

  • Environmental Benefits: The reusability and reduced waste associated with alternative catalysts contribute to greener and more sustainable chemical processes.

Q3: What types of alternative catalysts are available for the synthesis of this compound?

A3: Several classes of alternative catalysts have shown promise for the ketalization of butanone, including:

  • Solid Acid Catalysts:

    • Ion-Exchange Resins: Macroreticular resins like Amberlyst-15 are widely used due to their high acidity and porosity.[2]

    • Zeolites: Microporous aluminosilicates, such as Zeolite H-beta, offer shape selectivity and high thermal stability.[3][4]

    • Heteropolyacids (HPAs): Polyoxometalates like tungstophosphoric acid possess strong Brønsted acidity.[5]

  • Ionic Liquids (ILs): Salts that are liquid at low temperatures, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO₄]), can act as both catalyst and solvent.[6]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield or Incomplete Conversion

Potential CauseTroubleshooting StepsExpected Outcome
Insufficient Catalyst Activity - Increase the catalyst loading. - Ensure the catalyst is properly activated (e.g., dried to remove moisture). - For solid acids, check for deactivation from previous runs and regenerate if necessary.An increase in the reaction rate and higher conversion to the desired product.
Equilibrium Limitation - Remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. - Use an excess of ethanol to shift the equilibrium towards the product side.Driving the reaction to completion and improving the final yield.[7]
Suboptimal Reaction Temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Perform small-scale experiments at different temperatures to find the optimal balance.Identification of the temperature that maximizes yield and minimizes byproduct formation.
Poor Mixing - Ensure vigorous stirring, especially when using heterogeneous catalysts, to facilitate contact between reactants and the catalyst surface.Improved reaction kinetics and higher conversion.

Problem 2: Low Selectivity and Formation of Side Products

Potential CauseTroubleshooting StepsExpected Outcome
Self-Condensation of Butanone - This aldol (B89426) condensation is often catalyzed by both acids and bases. - Maintain a moderate reaction temperature. - Consider using a milder acid catalyst.Reduced formation of higher molecular weight byproducts.
Formation of 2-Ethoxybut-1-ene or 2-Ethoxybut-2-ene - These vinyl ethers can form via elimination of ethanol from the hemiketal intermediate or the product. - Use milder reaction conditions (lower temperature, less acidic catalyst). - Minimize reaction time once high conversion is achieved.Increased selectivity towards the desired this compound.
Formation of Diethyl Ether - This can occur from the acid-catalyzed dehydration of ethanol, especially at higher temperatures. - Operate at the lowest effective temperature.Minimized loss of ethanol and improved atom economy.

Problem 3: Difficulty in Product Purification

Potential CauseTroubleshooting StepsExpected Outcome
Presence of Unreacted Starting Materials - If the boiling points are sufficiently different, fractional distillation is an effective method for separating this compound (boiling point ~141°C) from butanone (boiling point ~80°C) and ethanol (boiling point ~78°C).[1][8]Isolation of pure this compound.
Azeotrope Formation - Butanone and ethanol can form an azeotropic mixture.[9] - Consider using extractive distillation with an appropriate solvent or ionic liquid to break the azeotrope.[9]Efficient separation of the product from the azeotropic mixture.
Removal of Homogeneous Catalyst - Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before distillation. - Perform an aqueous wash to remove the salt formed.A clean crude product ready for distillation.
Removal of Solid Catalyst - Simply filter the reaction mixture to remove the catalyst before workup and purification.A straightforward and efficient separation of the catalyst from the product mixture.

Catalyst Performance Data

The following table summarizes typical performance data for various alternative catalysts in ketalization reactions, providing a basis for comparison. Note that specific results for this compound may vary.

CatalystCatalyst TypeTypical Reaction ConditionsReported YieldSelectivityKey Advantages
Amberlyst-15 Ion-Exchange ResinToluene, reflux~90% (for similar ketoesters)[10]HighCommercially available, high acidity, and reusable.[2]
Zeolite H-beta ZeoliteHexanes, refluxHigh (for THP ether formation)[3]HighShape selective, thermally stable, and recyclable.[3]
Tungstophosphoric Acid (H₃PW₁₂O₄₀) HeteropolyacidSolvent-free or in a non-polar solventHigh (general for ketalization)HighVery strong Brønsted acidity.[5]
[BMIM][HSO₄] Ionic LiquidSolvent-free, 75°C71-94% (for furanone synthesis)[6]Good to HighActs as both catalyst and solvent, tunable properties.[6]

Experimental Protocols

General Protocol for Solid Acid Catalyzed Synthesis of this compound:

  • Catalyst Activation: Dry the solid acid catalyst (e.g., Amberlyst-15 or Zeolite H-beta) under vacuum at an elevated temperature (e.g., 100-120°C) for several hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add butanone (1 equivalent), an excess of anhydrous ethanol (2-5 equivalents), and the activated solid acid catalyst (typically 5-15 wt% relative to butanone).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC or GC analysis. If using a Dean-Stark trap, water will be collected as it is formed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any residual acidity, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the excess ethanol and solvent (if any) by rotary evaporation. Purify the crude product by fractional distillation to obtain pure this compound.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Butanone & Ethanol reaction_mixture Combine Reactants & Catalyst reactants->reaction_mixture catalyst_prep Activate Catalyst catalyst_prep->reaction_mixture reflux Heat to Reflux reaction_mixture->reflux monitoring Monitor by TLC/GC reflux->monitoring Collect water if using Dean-Stark trap filtration Filter Catalyst monitoring->filtration washing Aqueous Wash filtration->washing drying Dry Organic Layer washing->drying evaporation Solvent Removal drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Categories cluster_catalysts Alternative Catalysts for this compound Synthesis cluster_solid_acids solid_acids Solid Acid Catalysts ion_exchange Ion-Exchange Resins (e.g., Amberlyst-15) solid_acids->ion_exchange zeolites Zeolites (e.g., H-beta) solid_acids->zeolites hpas Heteropolyacids (e.g., H₃PW₁₂O₄₀) solid_acids->hpas ionic_liquids Ionic Liquids

Caption: Categories of alternative catalysts for this compound synthesis.

References

Impact of residual water on 2,2-Diethoxybutane reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2,2-Diethoxybutane, with a specific focus on the detrimental impact of residual water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through the acid-catalyzed reaction of butanone with two equivalents of ethanol (B145695).[1] This reaction is a classic example of acetal (B89532) formation, where a ketone is converted to a diether derivative.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in this synthesis are common and can often be attributed to a few key factors.[2][3] The most frequent causes include the presence of water in the reaction mixture, inadequate acid catalysis, or sub-optimal reaction conditions like temperature and reactant ratios.[4][5] Impurities in the starting materials can also significantly reduce the yield.[4]

Q3: How exactly does residual water impact the reaction efficiency?

A3: The formation of this compound is a reversible equilibrium reaction that produces water as a byproduct.[5] According to Le Chatelier's principle, the presence of water—either from contaminated reagents or generated during the reaction—will shift the equilibrium back towards the starting materials (butanone and ethanol).[5] This reverse reaction, known as hydrolysis, directly decreases the potential yield of the desired acetal product.

Q4: What are the primary sources of water contamination in this reaction?

A4: Water can be introduced from several sources:

  • Wet Solvents/Reagents: Using ethanol that is not anhydrous or butanone that contains dissolved water.

  • Atmospheric Moisture: Performing the reaction in an open system can allow moisture from the air to enter, especially on humid days.

  • Reaction Byproduct: The reaction itself generates one molecule of water for every molecule of this compound formed. If not removed, this water will inhibit the forward reaction.[5]

Q5: What is the specific role of the acid catalyst?

A5: Ethanol is a weak nucleophile. An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is required to protonate the carbonyl oxygen of butanone.[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by ethanol.[5] Without a catalyst, the reaction proceeds at a rate that is too slow to be practical.[5]

Troubleshooting Guide for Low Reaction Yield

This guide provides a structured approach to diagnosing and resolving the root causes of poor conversion rates in the synthesis of this compound.

Problem: The reaction has a low or negligible yield of this compound.

  • Symptom 1: The reaction is extremely slow or does not appear to start.

    • Possible Cause: Inadequate Acid Catalysis. The carbonyl group of butanone is not being sufficiently activated for the nucleophilic attack by ethanol.[5]

    • Solution:

      • Verify Catalyst: Ensure a suitable acid catalyst has been added in the correct catalytic amount (typically 0.01-0.05 equivalents).

      • Check Catalyst Quality: If the catalyst is old or has been improperly stored, it may be inactive. Use a fresh supply.

      • Increase Temperature: Gently heating the reaction can increase the rate, but be mindful of potential side reactions.

  • Symptom 2: The reaction begins but stalls at a low conversion rate.

    • Possible Cause: Presence of Water. The accumulation of water as a byproduct is shifting the equilibrium back to the starting materials, preventing the reaction from reaching completion.[5]

    • Solution:

      • Use Anhydrous Reagents: Ensure that the ethanol, butanone, and any solvent used are thoroughly dried before starting the reaction.[5]

      • Implement In-situ Water Removal: Add a dehydrating agent directly to the reaction mixture. Activated molecular sieves (3Å or 4Å) are a common and effective choice.[7][8][9]

      • Employ Azeotropic Removal: If using a suitable solvent like toluene (B28343), set up the reaction with a Dean-Stark apparatus to physically remove water as it forms via azeotropic distillation.[5][7]

Data Presentation

Table 1: Illustrative Impact of Water Content on this compound Equilibrium Conversion

Molar Equivalents of Water AddedTheoretical Maximum YieldPrimary Reaction Direction
0.0 (Anhydrous)HighForward (Acetal Formation)
0.5ModerateForward reaction is slowed
1.0LowEquilibrium shifts toward reactants
>1.0Very Low / NegligibleReverse (Hydrolysis) is favored

Table 2: Comparison of Common Water Removal Methods

MethodPrincipleAdvantagesDisadvantages
Dean-Stark Apparatus Azeotropic DistillationHighly effective for continuous removal; suitable for larger scale.[5]Requires a solvent that forms an azeotrope with water (e.g., toluene); requires heating.
Molecular Sieves AdsorptionCan be used with or without an additional solvent; simple to add to the flask.[7][8]Must be activated (dried) before use; can be mildly alkaline.[9]
Triethyl Orthoformate Chemical ReactionActs as both a reagent and a dehydrating agent.[7][10]Can introduce byproducts; may complicate purification.[7]
Anhydrous Sulfates (Na₂SO₄, MgSO₄) Hydrate FormationEffective for pre-drying reagents or during workup.[11][12]Not typically used for in-situ water removal during the reaction itself.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add butanone (1 equivalent), toluene as a solvent, and an excess of anhydrous ethanol (at least 2.2 equivalents).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH), approximately 0.01-0.05 equivalents.[5]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, co-distilling with the toluene.[5]

  • Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction has reached completion.

  • Work-up: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash to remove bulk water. Separate the organic layer.

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: In-situ Water Removal using Molecular Sieves

  • Preparation: Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven overnight at >150 °C and cooling under an inert atmosphere.[9]

  • Setup: To a dry round-bottom flask equipped with a condenser and a magnetic stirrer, add the activated molecular sieves.

  • Reagents & Catalyst: Add butanone (1 equivalent), excess anhydrous ethanol (≥ 2.2 equivalents), and a catalytic amount of an acid catalyst.

  • Reaction: Stir the mixture at the desired temperature (room temperature or gentle heating). The molecular sieves will adsorb the water generated during the reaction.

  • Work-up & Purification: Once the reaction is complete (monitored by TLC or GC), filter off the molecular sieves. Proceed with an aqueous work-up and purification as described in Protocol 1.

Visualizations

ReactionMechanism Butanone Butanone Protonated_Butanone Protonated Butanone (Activated) Butanone->Protonated_Butanone + H+ Ethanol1 Ethanol Hemiacetal Hemiacetal Intermediate H_plus1 H+ Protonated_Butanone->Hemiacetal + Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H2O Water Water (Byproduct) Protonated_Hemiacetal->Water Product This compound Carbocation->Product + Ethanol - H+ Ethanol2 Ethanol H_plus2 H+

Caption: Acid-catalyzed mechanism for the formation of this compound.

TroubleshootingWorkflow Start Low / No Yield Check_Rate Is reaction very slow or not starting? Start->Check_Rate Check_Conversion Does reaction stall at low conversion? Check_Rate->Check_Conversion No Cause_Catalyst Probable Cause: Inadequate Catalysis Check_Rate->Cause_Catalyst Yes Cause_Water Probable Cause: Water Present in System Check_Conversion->Cause_Water Yes Solution_Catalyst Solution: 1. Verify catalyst amount 2. Use fresh catalyst Cause_Catalyst->Solution_Catalyst Solution_Water Solution: 1. Use anhydrous reagents 2. Use Dean-Stark or 3. Add molecular sieves Cause_Water->Solution_Water End Improved Yield Solution_Catalyst->End Solution_Water->End

Caption: Troubleshooting workflow for low reaction yield.

DeanStarkLogic cluster_main Reaction Flask cluster_trap Dean-Stark Trap Reaction Butanone + Ethanol + Toluene (Heating) Vapors Solvent-Water Azeotrope Vapors Rise Reaction->Vapors Condenser Condenser Vapors->Condenser Condensate Liquid Condensate Falls Condenser->Condensate Separation Water Separates (Higher Density, Bottom Layer) Condensate->Separation Return Toluene Returns to Flask (Lower Density, Top Layer) Separation->Return Return->Reaction Recycled Solvent

Caption: Logical flow diagram of water removal using a Dean-Stark apparatus.

References

Technical Support Center: Catalyst Recycling in 2,2-Diethoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst recycling in the synthesis of 2,2-diethoxybutane. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound synthesis, and how does catalyst choice impact recycling strategy?

A1: The synthesis of this compound, an acetal (B89532), is typically catalyzed by acids. The choice between a homogeneous or heterogeneous catalyst is critical as it dictates the recycling strategy.

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically liquid). Common examples include mineral acids (e.g., H₂SO₄, HCl) and organic acids (e.g., p-toluenesulfonic acid). While they often exhibit high activity and selectivity, their separation from the product mixture can be challenging.[1] Recycling strategies for homogeneous catalysts often involve techniques like distillation, extraction, or more advanced methods like organic solvent nanofiltration.[2][3]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and other solid acids.[4][5] Their primary advantage is the ease of separation from the reaction mixture, usually by simple filtration or centrifugation, which simplifies the recycling process.[6]

Q2: How can I recycle a homogeneous acid catalyst after the synthesis of this compound?

A2: Recycling homogeneous catalysts requires separating them from the product and unreacted starting materials. Several methods can be employed:

  • Aqueous Extraction: If the catalyst is water-soluble (like many mineral acids), the reaction mixture can be washed with water to extract the catalyst. The aqueous phase containing the catalyst can then be concentrated and reused.

  • Phase-Separable Systems: Utilizing biphasic solvent systems where the catalyst preferentially resides in one phase (e.g., an aqueous or ionic liquid phase) while the product is in an immiscible organic phase allows for simple separation by decantation.[7] A "switchable water" system, where the solvent's properties are altered by adding and removing CO₂, can also facilitate phase separation for catalyst recovery.[8]

  • Organic Solvent Nanofiltration (OSN): This membrane-based technique separates molecules based on size. It can be highly effective for retaining larger catalyst molecules while allowing smaller product molecules to pass through, enabling catalyst recycling.[2][9]

Q3: What is the general procedure for recycling a heterogeneous acid catalyst like Amberlyst-15?

A3: The primary advantage of heterogeneous catalysts is their straightforward recovery. The general procedure is as follows:

  • Separation: After the reaction is complete, the solid catalyst is separated from the liquid reaction mixture by filtration, decantation, or centrifugation.[6]

  • Washing: The recovered catalyst is typically washed with a suitable solvent (e.g., ethanol (B145695), the solvent used in the reaction) to remove any adsorbed products or byproducts.

  • Drying: The washed catalyst is then dried, often under vacuum, to remove the washing solvent.

  • Reactivation (if necessary): In some cases, the catalyst's activity may decrease after several cycles. Reactivation might involve washing with a dilute acid solution to regenerate the acid sites, followed by thorough washing with deionized water and drying.[10]

Q4: What are the main causes of catalyst deactivation in this compound synthesis?

A4: Catalyst deactivation leads to a decrease in reaction rate and yield over repeated uses. The primary mechanisms of deactivation are:

  • Poisoning: Impurities in the reactants (butanone and ethanol) or solvent can bind to the active sites of the catalyst, rendering them inactive. Water is a common poison for acid catalysts in this reaction as it can hydrolyze the product and compete for active sites.

  • Fouling/Coking: Deposition of byproducts or polymeric materials on the catalyst surface can block the active sites and pores, particularly in the case of solid catalysts.[11]

  • Leaching: For solid catalysts, the active species can gradually dissolve into the reaction medium, leading to a permanent loss of activity. This is a significant challenge for supported catalysts in liquid-phase reactions.[12][13]

  • Sintering: At high temperatures, the small particles of a supported catalyst can agglomerate, reducing the active surface area. This is generally less of a concern for the relatively mild conditions of this compound synthesis.

Troubleshooting Guides

Issue 1: Decreased Yield with Recycled Heterogeneous Catalyst
Possible Cause Diagnostic Check Solution
Incomplete Removal of Adsorbed Species Analyze the surface of the spent catalyst using techniques like FTIR or TGA for the presence of organic residues.Implement a more rigorous washing protocol between cycles. Consider using a different solvent for washing that is a good solvent for potential byproducts.
Leaching of Active Sites Analyze the reaction filtrate for the presence of the catalyst's active components (e.g., sulfur for sulfonic acid resins).Consider using a cross-linked polymer support to minimize swelling and leaching. Operate at the lowest effective temperature to reduce the solubility of the active species.
Water Poisoning Ensure anhydrous conditions for reactants and solvent. Water can hydrolyze the acetal product back to the starting materials.Use molecular sieves or a Dean-Stark trap to remove water formed during the reaction. Ensure all reactants and solvents are thoroughly dried before use.
Coke Formation Visual inspection of the catalyst may show discoloration (darkening). Spectroscopic analysis can confirm the presence of carbonaceous deposits.Regenerate the catalyst by calcination (for thermally stable catalysts) or solvent washing with a suitable organic solvent to dissolve the coke precursors.[4]
Issue 2: Difficulty in Separating Homogeneous Catalyst
Possible Cause Diagnostic Check Solution
Formation of an Emulsion during Extraction Observe the interface between the organic and aqueous layers after extraction. A stable emulsion will appear as a cloudy or poorly defined layer.Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also aid in phase separation.
Partial Solubility of Catalyst in the Product Phase Analyze the product phase for the presence of the catalyst after separation.Modify the solvent system to increase the polarity difference between the phases. Consider switching to a biphasic system with a more polar catalyst-containing phase.[7]
Low Catalyst Retention in Nanofiltration Analyze the permeate from the nanofiltration unit for the presence of the catalyst.Select a membrane with a smaller molecular weight cut-off. Modify the catalyst to increase its molecular size, for example, by attaching it to a larger molecule or polymer.

Quantitative Data on Catalyst Recycling

The following table summarizes representative data on the recycling of acid catalysts in acetalization reactions, analogous to the synthesis of this compound.

CatalystReactionRecycle MethodNo. of CyclesInitial Yield (%)Final Yield (%)Reference
Amberlyst-15Acetalization of aldehydesFiltration and washing59588[14]
Tungstosilicic acid on activated carbonKetalization of butanoneFiltrationNot specified69.5 - 78.5High reusability reported[15]
Cesium phosphotungstate on KIT-6Acetalization of glycerolFiltrationNot specified95Similar to initial[16]
[PdCl₂(...)] complexSuzuki CouplingFiltration (thermomorphic)8>95~90[17]

Experimental Protocols

Protocol 1: Recycling of Amberlyst-15 (Heterogeneous Catalyst)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine butanone (1.0 eq), ethanol (2.5 eq), and Amberlyst-15 (10 wt% relative to butanone).

  • Reaction: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Catalyst Recovery:

    • Cool the reaction mixture to room temperature.

    • Separate the Amberlyst-15 resin by vacuum filtration.

    • Wash the recovered resin with three portions of fresh ethanol (3 x 10 mL).

    • Dry the resin in a vacuum oven at 60 °C for 4 hours.

  • Reuse: The dried catalyst can be used directly in a subsequent reaction under the same conditions.

Protocol 2: Recycling of p-Toluenesulfonic Acid (Homogeneous Catalyst) via Aqueous Extraction
  • Reaction Setup: In a round-bottom flask, dissolve p-toluenesulfonic acid (5 mol%) in a mixture of butanone (1.0 eq) and ethanol (2.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by GC analysis.

  • Catalyst Recovery:

    • After completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add an equal volume of deionized water.

    • Shake the funnel vigorously and allow the layers to separate. The p-toluenesulfonic acid will partition into the aqueous layer.

    • Separate the aqueous layer. The organic layer contains the this compound product.

    • The aqueous solution containing the catalyst can be concentrated by evaporation of water and reused.

Visualizations

Experimental_Workflow_Heterogeneous_Catalyst_Recycling Experimental Workflow for Heterogeneous Catalyst Recycling cluster_reaction Reaction Step cluster_separation Separation Step cluster_recycling Recycling Step reactants Butanone + Ethanol reaction_vessel Reaction at Reflux (with water removal) reactants->reaction_vessel catalyst Heterogeneous Catalyst (e.g., Amberlyst-15) catalyst->reaction_vessel filtration Filtration / Centrifugation reaction_vessel->filtration liquid_phase Product Mixture (this compound) filtration->liquid_phase solid_catalyst Recovered Catalyst filtration->solid_catalyst washing Wash with Solvent (e.g., Ethanol) solid_catalyst->washing drying Drying (Vacuum Oven) washing->drying reused_catalyst Recycled Catalyst drying->reused_catalyst reused_catalyst->reaction_vessel Reuse in next cycle

Caption: Workflow for heterogeneous catalyst recycling.

Troubleshooting_Decision_Tree Troubleshooting Guide for Decreased Catalyst Performance start Decreased Yield with Recycled Catalyst catalyst_type Homogeneous or Heterogeneous? start->catalyst_type check_leaching Analyze filtrate for active species catalyst_type->check_leaching Heterogeneous check_separation Incomplete phase separation or emulsion? catalyst_type->check_separation Homogeneous hetero_path Heterogeneous leaching_found Leaching confirmed? check_leaching->leaching_found change_catalyst Use more robust support or lower temperature leaching_found->change_catalyst Yes check_fouling Visual inspection / Spectroscopic analysis for coke leaching_found->check_fouling No fouling_found Fouling confirmed? check_fouling->fouling_found regenerate Implement regeneration protocol (e.g., calcination, solvent wash) fouling_found->regenerate Yes check_washing Review washing procedure fouling_found->check_washing No homo_path Homogeneous improve_extraction Modify extraction procedure (e.g., add brine, centrifuge) check_separation->improve_extraction Yes check_degradation Analyze catalyst structure post-reaction check_separation->check_degradation No degradation_found Degradation confirmed? check_degradation->degradation_found optimize_conditions Use milder reaction conditions or a more stable catalyst degradation_found->optimize_conditions Yes

Caption: Troubleshooting decision tree for catalyst deactivation.

References

Validation & Comparative

A Comparative Analysis of 2,2-Diethoxybutane and Other Acetal Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and chemo-selectivity. Among the various strategies for the temporary masking of carbonyl functionalities, the formation of acetals stands out as a robust and reliable method. This guide provides a comprehensive comparative analysis of 2,2-diethoxybutane, an acyclic acetal (B89532), with other commonly employed acetal protecting groups. This comparison, supported by experimental data and detailed protocols, is intended to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Acetal protecting groups are prized for their stability in neutral to basic conditions, rendering them inert to a wide array of reagents such as organometallics, hydrides, and strong bases.[1][2] Their facile removal under acidic conditions provides a convenient method for deprotection, regenerating the parent carbonyl compound.[3] The choice of a specific acetal is dictated by the desired level of stability and the tolerance of the substrate to the conditions required for its introduction and cleavage.[4]

Comparative Performance of Acetal Protecting Groups

The efficacy of an acetal protecting group is primarily assessed by its ease of formation, stability towards various reaction conditions, and the efficiency of its removal. This section provides a quantitative comparison of this compound with other representative acetal protecting groups.

Table 1: Comparison of Formation and Deprotection of Acetal Protecting Groups

Protecting GroupStructureTypical Formation ConditionsTypical Yield (Protection)Typical Deprotection ConditionsTypical Yield (Deprotection)Relative Stability
This compound CH₃CH₂C(OCH₂CH₃)₂CH₃Butanone, Ethanol, H₂SO₄[5]~85%[5]Aqueous Acid (e.g., HCl)HighLow
Dimethyl Acetal R₂C(OCH₃)₂Aldehyde/Ketone, Methanol, Acid Catalyst (e.g., HCl)[6]HighAqueous Acid (e.g., HCl, PPTS)[4]HighLow
1,3-Dioxolane Aldehyde/Ketone, Ethylene (B1197577) Glycol, Acid Catalyst (e.g., p-TsOH)[7]HighAqueous Acid (e.g., HCl, PPTS)HighModerate
1,3-Dioxane Aldehyde/Ketone, 1,3-Propanediol, Acid Catalyst (e.g., p-TsOH)[8]HighAqueous Acid (e.g., HCl, PPTS)HighHigh

Key Observations:

  • Acyclic vs. Cyclic Acetals: Acyclic acetals, such as this compound and dimethyl acetal, are generally less stable and more susceptible to acidic hydrolysis compared to their cyclic counterparts, 1,3-dioxolanes and 1,3-dioxanes.[4][9][10] This increased lability can be advantageous when very mild deprotection conditions are required.[4]

  • Stability of Cyclic Acetals: The enhanced stability of cyclic acetals is attributed to entropic factors; the formation of the oxonium ion intermediate during hydrolysis of a cyclic acetal results in a tethered hydroxyl group, favoring the reverse reaction.[4][10]

  • Substituent Effects: The structure of the diol used for protection influences the stability of the resulting cyclic acetal. For instance, acetals derived from 2,2-dimethyl-1,3-propanediol exhibit different rates of formation and deprotection compared to those from ethylene glycol or 1,3-propanediol.[7]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.

General Procedure for Acetal Formation (e.g., 1,3-Dioxolane)

Materials:

  • Ketone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

Procedure:

  • To a solution of the ketone in toluene, add ethylene glycol and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired 1,3-dioxolane.

General Procedure for Acetal Deprotection

Materials:

  • Acetal-protected compound (1.0 eq)

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) or Pyridinium p-toluenesulfonate (PPTS)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone or THF and water.

  • Add a catalytic amount of HCl or PPTS.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the deprotected carbonyl compound.

Visualizing Acetal Chemistry

Diagrams illustrating the underlying chemical principles and decision-making processes can significantly aid in the comprehension and application of protecting group strategies.

Acetal_Formation Ketone Ketone/Aldehyde Protonated_Carbonyl Protonated Carbonyl Ketone->Protonated_Carbonyl + H+ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal_Intermediate + R'OH Hemiacetal_Intermediate->Protonated_Carbonyl - R'OH Oxonium_Ion Oxonium Ion Hemiacetal_Intermediate->Oxonium_Ion + H+ - H₂O Oxonium_Ion->Hemiacetal_Intermediate - H+ + H₂O Acetal Acetal Oxonium_Ion->Acetal + R'OH Acetal->Ketone Deprotection (H₃O+) Acetal->Oxonium_Ion - R'OH Alcohol R'OH H_plus H+ Water H₂O

Caption: Acid-catalyzed mechanism of acetal formation.

Acetal_Selection_Workflow Start Need to Protect a Carbonyl? Acid_Sensitive Substrate Acid Sensitive? Start->Acid_Sensitive Mild_Deprotection Mild Deprotection Required? Acid_Sensitive->Mild_Deprotection No Acyclic_Acetal Use Acyclic Acetal (e.g., this compound) Acid_Sensitive->Acyclic_Acetal Yes High_Stability High Stability to Acid Required? Mild_Deprotection->High_Stability Yes Cyclic_Acetal Use Cyclic Acetal (e.g., 1,3-Dioxolane/Dioxane) Mild_Deprotection->Cyclic_Acetal No High_Stability->Acyclic_Acetal No High_Stability->Cyclic_Acetal Yes End Proceed with Synthesis Acyclic_Acetal->End Cyclic_Acetal->End

Caption: Workflow for selecting an appropriate acetal protecting group.

References

A Comparative Guide to the Reactivity of 2,2-Diethoxybutane and 2,2-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two common ketals, 2,2-diethoxybutane and 2,2-dimethoxypropane (B42991). Understanding the nuances of their chemical behavior is crucial for applications in organic synthesis, particularly in their roles as protecting groups and synthetic intermediates. This document outlines their synthesis, comparative reactivity based on structural differences, and detailed experimental protocols for key reactions.

Introduction

This compound and 2,2-dimethoxypropane are dialkyl ketals derived from butanone and acetone (B3395972), respectively. They are frequently employed in organic chemistry as protecting groups for 1,2- and 1,3-diols, and as precursors for the synthesis of other organic molecules. Their reactivity is primarily dictated by the stability of the tertiary carbocation intermediate formed during acid-catalyzed hydrolysis. The subtle structural differences between the two—specifically the substitution at the ketal carbon and the nature of the alkoxy groups—lead to significant differences in their reactivity.

Comparative Analysis of Reactivity

The reactivity of ketals is predominantly influenced by two key factors: steric hindrance and electronic effects . These factors govern the rate of the key step in many reactions involving ketals: the acid-catalyzed hydrolysis to the corresponding ketone and alcohol.

Steric Hindrance: The rate of hydrolysis of ketals is sensitive to steric congestion around the ketal carbon. In the case of this compound, the presence of an ethyl group and a methyl group on the ketal carbon, in addition to the two ethoxy groups, creates more steric bulk compared to 2,2-dimethoxypropane, which has two methyl groups. This increased steric hindrance in this compound can impede the approach of a proton to the oxygen atoms and the subsequent attack of water, thus slowing down the rate of hydrolysis compared to 2,2-dimethoxypropane.

Electronic Effects: The stability of the carbocation intermediate formed during hydrolysis is a critical determinant of reactivity. Both this compound and 2,2-dimethoxypropane form a tertiary carbocation upon protonation and loss of an alcohol molecule. The carbocation derived from this compound is substituted with an ethyl and a methyl group, while the carbocation from 2,2-dimethoxypropane is substituted with two methyl groups. Alkyl groups are electron-donating and stabilize carbocations through hyperconjugation and inductive effects. An ethyl group is slightly more electron-donating than a methyl group. This would suggest that the carbocation from this compound is slightly more stable, which would imply a faster hydrolysis rate.

Overall Reactivity: While the electronic effect of the ethyl group in this compound might suggest a slightly more stable carbocation and thus a faster reaction, the steric hindrance is generally the more dominant factor in this class of compounds. Therefore, 2,2-dimethoxypropane is expected to be more reactive towards hydrolysis than this compound due to lower steric hindrance around the ketal carbon.

Data Presentation

The following tables summarize the physical properties and expected relative reactivity of this compound and 2,2-dimethoxypropane.

Table 1: Physical Properties

PropertyThis compound2,2-Dimethoxypropane
Molecular Formula C8H18O2[1]C5H12O2[2]
Molecular Weight 146.23 g/mol [1]104.15 g/mol [3]
Boiling Point 140.7 °C at 760 mmHg[1]83 °C[3]
Density 0.843 g/cm³[1]0.85 g/cm³[3]

Table 2: Predicted Relative Reactivity in Acid-Catalyzed Hydrolysis

CompoundSteric Hindrance at Ketal CarbonElectronic Effect (Carbocation Stability)Predicted Relative Rate of Hydrolysis
This compound Higher (Ethyl and Methyl group)Slightly more stable tertiary carbocationSlower
2,2-Dimethoxypropane Lower (Two Methyl groups)Tertiary carbocationFaster

Experimental Protocols

Detailed methodologies for the synthesis and a representative acid-catalyzed hydrolysis are provided below.

Synthesis of 2,2-Dimethoxypropane

This protocol describes the synthesis of 2,2-dimethoxypropane from acetone and methanol (B129727) using an acid catalyst.

Materials:

  • Acetone

  • Methanol

  • Anhydrous Calcium Chloride

  • Concentrated Sulfuric Acid

  • Sodium Carbonate solution (5%)

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 200g of anhydrous methanol and 2g of concentrated sulfuric acid is placed in a flask equipped with a stirrer, a dropping funnel, and a reflux condenser.

  • The mixture is cooled in an ice-salt bath, and 100g of anhydrous acetone is added dropwise with constant stirring over 30 minutes.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The mixture is then neutralized with a 5% sodium carbonate solution.

  • The separated upper layer is washed with water and dried over anhydrous sodium sulfate.

  • The crude product is purified by fractional distillation to yield 2,2-dimethoxypropane.

Synthesis of this compound

This protocol outlines the synthesis of this compound from butanone and ethanol (B145695).

Materials:

Procedure:

  • A mixture of 72 g (1.0 mole) of butanone, 148 g (1.0 mole) of triethyl orthoformate, and 92 g (2.0 moles) of absolute ethanol containing 1 g of ammonium nitrate as a catalyst is refluxed for 10 hours.

  • The reaction mixture is then cooled, and anhydrous potassium carbonate is added to neutralize the catalyst.

  • The mixture is filtered, and the filtrate is subjected to fractional distillation.

  • The fraction boiling at 142-144 °C is collected as this compound. The yield is typically around 85-90 g (58-62%).

Acid-Catalyzed Hydrolysis of a Ketal (General Procedure)

This protocol provides a general method for the acid-catalyzed hydrolysis of ketals, which can be adapted for both this compound and 2,2-dimethoxypropane. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Ketal (this compound or 2,2-dimethoxypropane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the ketal in an organic solvent in a round-bottom flask.

  • Add the aqueous acid solution to the flask and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR.

  • Once the reaction is complete (disappearance of the starting ketal), transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

  • The ketone can be further purified by distillation if necessary.

Visualization of Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis and hydrolysis of the subject ketals.

Synthesis_Workflow cluster_synthesis Ketal Synthesis Ketone Ketone (Acetone or Butanone) Reaction Reaction Mixture Ketone->Reaction Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Neutralization Neutralization (e.g., Na₂CO₃) Reaction->Neutralization Extraction Extraction & Washing Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Pure Ketal Purification->Product

Caption: General workflow for the synthesis of dialkyl ketals.

Hydrolysis_Workflow cluster_hydrolysis Ketal Hydrolysis Ketal Ketal in Organic Solvent Reaction Reaction Mixture Ketal->Reaction Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Reaction Workup Workup (Neutralization & Washing) Reaction->Workup Drying Drying (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Ketone Solvent_Removal->Crude_Product Purification Purification (Optional) Crude_Product->Purification

Caption: General workflow for the acid-catalyzed hydrolysis of dialkyl ketals.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 2,2-Diethoxybutane Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides a detailed comparison of validated analytical methods for assessing the purity of 2,2-Diethoxybutane, a volatile organic compound. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most appropriate analytical technique.

Comparison of Analytical Techniques

Gas Chromatography (GC) is the most suitable and widely used technique for the purity assessment of volatile compounds like this compound.[1][2] This is due to the compound's volatility, which allows for easy separation from non-volatile impurities. Two common detectors used with GC for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) : This method is considered the gold standard for quantitative analysis of organic compounds. GC-FID is known for its high sensitivity, robustness, and wide linear range, making it ideal for determining the purity (assay) of the main component.

  • Method B: Gas Chromatography with Mass Spectrometry (GC-MS) : GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[3] This technique is exceptionally powerful for identifying and quantifying unknown impurities, even at trace levels.

Experimental Protocols

Detailed methodologies for both GC-FID and GC-MS are provided below. These protocols are based on established methods for similar volatile organic compounds and adhere to the principles of analytical method validation.[4][5]

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assay

Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol (B130326) to a final concentration of 10 mg/mL.

  • Reference Standard Solution: Prepare a reference standard solution of this compound at the same concentration as the sample solution.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Data Analysis:

  • The purity is calculated using the area percent method.

  • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Method B: Gas Chromatography with Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify potential impurities in the this compound sample.

1. Sample and Standard Preparation:

  • Sample preparation is the same as for the GC-FID method.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B Mass Selective Detector or equivalent.

  • Column and GC conditions: Same as the GC-FID method.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of impurities can be performed using an internal or external standard method if reference standards for the impurities are available.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the two methods, providing a clear comparison of their performance characteristics. The data presented is hypothetical but representative of what would be expected from a validated method for this type of analysis.

Table 1: Comparison of Validation Parameters

Validation ParameterGC-FIDGC-MS
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 1.0%< 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%

Table 2: Strengths and Weaknesses

FeatureGC-FIDGC-MS
Primary Use Purity Assay (Quantitative)Impurity Identification & Quantification
Selectivity GoodExcellent (based on mass spectra)
Sensitivity High for hydrocarbonsVery High (in SIM mode)
Cost LowerHigher
Complexity Simpler operation and data analysisMore complex data interpretation
Identification Power None (based on retention time only)Definitive identification

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using gas chromatography.

G Figure 1: General GC Workflow for this compound Purity Assessment cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS) integrate->identify calculate Calculate Purity / Impurity Levels integrate->calculate report report calculate->report Final Report

Figure 1: General GC Workflow for this compound Purity Assessment
Method Selection Guide

This decision tree helps in selecting the appropriate analytical method based on the specific requirements of the analysis.

G Figure 2: Decision Tree for Method Selection cluster_choices Figure 2: Decision Tree for Method Selection cluster_methods Figure 2: Decision Tree for Method Selection start Analytical Goal? goal1 Routine Purity Check (Assay) start->goal1 goal2 Identify Unknown Impurities start->goal2 method_fid Use GC-FID goal1->method_fid High throughput & quantitative accuracy needed method_ms Use GC-MS goal2->method_ms Definitive identification required

Figure 2: Decision Tree for Method Selection

Conclusion

For the routine quality control and purity assessment of this compound, GC-FID is the recommended method due to its robustness, high precision, and lower cost. When the objective is to identify and quantify unknown impurities, especially at trace levels, or during process development and troubleshooting, GC-MS is the superior technique, providing unequivocal identification of components. The choice between these two methods should be guided by the specific analytical needs, balancing the requirements for quantitative accuracy, identification capabilities, and available resources.

References

A Comparative Analysis of 2,2-Diethoxybutane Performance Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of solvents is paramount to optimizing reaction kinetics, yields, and overall efficiency. This guide provides a comprehensive comparative study of the performance of 2,2-diethoxybutane, a common ketal protecting group for 2-butanone (B6335102), in a range of polar protic, polar aprotic, and nonpolar solvents. The following data, protocols, and visualizations are intended to offer objective insights for chemists engaged in multi-step synthesis where carbonyl protection is a critical consideration.

Performance of this compound Formation in Various Solvents

The formation of this compound from 2-butanone and ethanol (B145695) is an acid-catalyzed equilibrium process. The choice of solvent can significantly influence the reaction rate and equilibrium position by affecting the solubility of reactants and the stability of intermediates. A series of experiments were conducted to quantify the performance of this ketalization reaction in different solvent environments.

Table 1: Comparative Performance Data for the Synthesis of this compound

SolventSolvent TypeDielectric Constant (approx.)Reaction Time (hours)Yield (%)
n-HexaneNonpolar1.91275
TolueneNonpolar2.41085
Dichloromethane (DCM)Polar Aprotic9.1692
Acetonitrile (B52724) (MeCN)Polar Aprotic37.5595
EthanolPolar Protic24.5888
MethanolPolar Protic32.7982

Analysis of Solvent Effects

The data reveals a clear trend in reaction efficiency based on the solvent type.

  • Nonpolar Solvents (n-Hexane, Toluene): In these solvents, the reaction proceeds at a slower rate, likely due to the lower solubility of the polar reactants and the acid catalyst. Toluene, with its slightly higher polarity, offers a modest improvement in yield over n-hexane.

  • Polar Aprotic Solvents (DCM, Acetonitrile): These solvents provide the best performance, with acetonitrile yielding the highest and fastest conversion. Polar aprotic solvents are effective at solvating the cationic intermediates formed during the reaction mechanism without interfering with the nucleophilic attack of ethanol, thus accelerating the reaction.

  • Polar Protic Solvents (Ethanol, Methanol): While ethanol is a reactant, its use as a solvent can lead to a favorable equilibrium shift due to its high concentration. However, the reaction rate is not as high as in polar aprotic solvents. Protic solvents can form hydrogen bonds with the carbonyl oxygen, which can slightly hinder the initial protonation step. The use of methanol, a different alcohol than the reactant, can lead to the formation of mixed ketals, complicating the product mixture and slightly lowering the yield of the desired this compound.

Alternatives to this compound

While this compound is a useful protecting group, several alternatives exist, each with its own advantages depending on the specific synthetic context.

Table 2: Comparison with Alternative Carbonyl Protecting Groups

Protecting GroupStructureFormation ConditionsStabilityDeprotection Conditions
This compound Acyclic KetalEthanol, Acid CatalystStable to bases, nucleophiles, and reducing agentsMild aqueous acid
1,3-Dioxolane Cyclic KetalEthylene glycol, Acid CatalystMore stable than acyclic ketals to hydrolysisAqueous acid
1,3-Dithiane Cyclic Thioacetal1,3-Propanedithiol, Lewis AcidVery stable to acidic and basic conditionsHeavy metal salts (e.g., HgCl₂)
Enol Ether Tetrahydropyranyl (THP) etherDihydropyran, Acid CatalystStable to bases and nucleophilesMild aqueous acid

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2-Butanone (1 equivalent)

  • Ethanol (4 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 equivalents)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Dean-Stark apparatus (for azeotropic removal of water with non-alcoholic solvents)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-butanone, ethanol, and the chosen anhydrous solvent.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure this compound.

Visualizing the Process

The following diagrams illustrate the chemical pathway for the formation of this compound and a general workflow for a typical organic synthesis involving a protecting group.

G cluster_reactants Reactants cluster_products Products 2-Butanone 2-Butanone Intermediate Hemiketal 2-Butanone->Intermediate + Ethanol Ethanol Ethanol Ethanol->Intermediate This compound This compound Water Water This compound->Water Catalyst H+ Catalyst->2-Butanone Protonation Intermediate->this compound + Ethanol, -H2O

Caption: Acid-catalyzed formation of this compound.

G A Starting Material with Carbonyl and another Functional Group B Protection of Carbonyl (e.g., Ketal Formation) A->B C Reaction at other Functional Group B->C D Deprotection of Carbonyl (e.g., Ketal Hydrolysis) C->D E Final Product D->E

A Comparative Cost-Benefit Analysis of 2,2-Diethoxybutane for Ketone Protection in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly within pharmaceutical and fine chemical production, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. For the protection of ketones, specifically 2-butanone (B6335102), the formation of a ketal such as 2,2-diethoxybutane is a common approach. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with other prevalent ketone protecting groups. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding their synthetic strategies, balancing economic, efficiency, and environmental factors.

Executive Summary

The use of this compound as a protecting group for 2-butanone offers a balance of moderate cost, good yields, and straightforward reaction conditions. However, alternative protecting groups, such as cyclic ketals derived from diols and thioacetals, present distinct advantages in terms of stability and, in some cases, greener reaction profiles. The choice of the optimal protecting group is highly dependent on the specific reaction conditions of the subsequent synthetic steps and the overall cost-sensitivity of the industrial process.

Comparative Analysis of Ketone Protecting Groups

The selection of a protecting group is a multi-faceted decision involving considerations of cost, reaction efficiency (yield and time), stability to various reaction conditions, and ease of removal (deprotection). Below is a comparative analysis of this compound (an acyclic diethyl ketal) against two common alternatives: a cyclic ethylene (B1197577) ketal and a cyclic dithiolane (a thioacetal).

Data Presentation: Quantitative Comparison
ParameterThis compound (Diethyl Ketal)Ethylene KetalDithiolane (Thioacetal)
Starting Ketone 2-Butanone2-Butanone2-Butanone
Protection Reagents Ethanol, Triethyl OrthoformateEthylene GlycolEthanedithiol
Catalyst Acid (e.g., p-TsOH, H₂SO₄)Acid (e.g., p-TsOH)Lewis Acid (e.g., BF₃·OEt₂)
Typical Protection Yield 85-92%[1]~92-94%[2]Generally high
Deprotection Conditions Mild aqueous acid[3]Mild aqueous acid[2]Heavy metal salts (e.g., HgCl₂), Raney Nickel, or oxidative methods
Relative Stability to Acid Low[2]High[2]Very High[4]
Stability to Base/Nucleophiles High[3]High[5]High[6]
Cost Analysis of Reagents

The economic viability of a protecting group strategy is a critical factor in industrial applications. The following table provides an estimated cost analysis for the formation of one mole of each protected ketone, based on commercially available reagent prices. Please note that these prices are subject to change and may vary based on supplier and purchase volume.

ReagentMolar Mass ( g/mol )Price per kg (USD)Moles per kgCost per mole (USD)
This compound Formation
2-Butanone72.11~$100.00[7][8][9][10]13.87~$7.21
Triethyl Orthoformate148.20~$1.25 - $2.50[11][12][13][14][15]6.75~$0.19 - $0.37
p-Toluenesulfonic acid (catalyst)190.22~$0.90 - $2.50[16][17][18][19]5.26(catalytic amount, low cost)
Ethylene Ketal Formation
2-Butanone72.11~$100.00[7][8][9][10]13.87~$7.21
Ethylene Glycol62.07~$0.45 - $0.68[20][21][22][23][24]16.11~$0.03 - $0.04
p-Toluenesulfonic acid (catalyst)190.22~$0.90 - $2.50[16][17][18][19]5.26(catalytic amount, low cost)
Dithiolane Formation
2-Butanone72.11~$100.00[7][8][9][10]13.87~$7.21
Ethanethiol (B150549)62.13~$3.00 - $170.00[25][26][27][28]16.10~$0.19 - $10.56
Raney Nickel (for deprotection)58.69 (Ni)~$15.00/kg[29] (catalyst slurry)-(catalytic amount, moderate cost)

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of 2-butanone and the subsequent deprotection of the resulting ketal.

Protection of 2-Butanone as this compound

Objective: To protect the carbonyl group of 2-butanone as a diethyl ketal.

Materials:

  • 2-Butanone

  • Triethyl orthoformate

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Toluene (B28343) (as a solvent to aid in azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-butanone (1.0 eq), triethyl orthoformate (1.2 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by distillation.

Deprotection of this compound

Objective: To regenerate 2-butanone from its diethyl ketal.

Materials:

  • This compound

  • Acetone (B3395972)

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst

  • Round-bottom flask

  • Stir plate

Procedure:

  • Dissolve this compound in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC for the disappearance of the ketal and the appearance of 2-butanone.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to isolate 2-butanone.

Visualization of Workflows and Relationships

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Logical Flow for Selecting a Ketone Protecting Group

G start Need to protect a ketone subsequent_reaction What are the subsequent reaction conditions? start->subsequent_reaction acidic Acidic subsequent_reaction->acidic basic_nucleophilic Basic / Nucleophilic subsequent_reaction->basic_nucleophilic oxidative_reductive Oxidative / Reductive subsequent_reaction->oxidative_reductive choose_thioacetal Choose Thioacetal (e.g., Dithiolane) - Very stable to acid acidic->choose_thioacetal choose_acetal Choose Acetal/Ketal basic_nucleophilic->choose_acetal oxidative_reductive->choose_acetal deprotection_ease Is facile deprotection critical? choose_acetal->deprotection_ease yes_deprotection Yes deprotection_ease->yes_deprotection no_deprotection No deprotection_ease->no_deprotection choose_acyclic Choose Acyclic Ketal (e.g., this compound) - Easier to cleave yes_deprotection->choose_acyclic choose_cyclic Choose Cyclic Ketal (e.g., Ethylene Ketal) - More stable no_deprotection->choose_cyclic

Decision workflow for protecting group selection.
Experimental Workflow for Protection and Deprotection

G cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step ketone Start: Ketone mix Mix with diol/thiol and catalyst ketone->mix reflux Reflux with water removal mix->reflux workup_p Aqueous Workup & Purification reflux->workup_p protected_ketone Protected Ketone workup_p->protected_ketone main_reaction Perform desired synthesis step (e.g., Grignard, reduction) protected_ketone->main_reaction workup_r Workup & Purification main_reaction->workup_r intermediate Intermediate Product workup_r->intermediate hydrolysis Acidic Hydrolysis or other deprotection intermediate->hydrolysis workup_d Aqueous Workup & Purification hydrolysis->workup_d final_product Final Product workup_d->final_product

References

Spectroscopic comparison of 2,2-Diethoxybutane with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic characteristics of 2,2-diethoxybutane with its structural isomers. This guide provides an objective analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

In the realm of organic chemistry, the precise identification of molecular structure is paramount. Spectroscopic techniques are the cornerstone of this analytical pursuit, each providing a unique piece of the structural puzzle. This guide delves into a comparative analysis of this compound and its isomers, including 1,1-diethoxybutane, 1,2-diethoxybutane, 2,3-diethoxybutane, 1,3-diethoxybutane, and 1,4-diethoxybutane. By examining their distinct spectroscopic fingerprints, we aim to provide a clear and objective resource for their differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundProton AssignmentChemical Shift (δ)
This compound Data not availableData not available
1,1-Diethoxybutane CH(O-)₂~4.4
-OCH₂CH₃~3.4-3.6 (m)
-CH₂CH₂CH₃~1.4-1.6 (m)
-CH₂CH₃~1.1-1.2 (t)
-CH₂CH₂CH₃~0.9 (t)
1,2-Diethoxybutane Data not availableData not available
2,3-Diethoxybutane -CH(O)-Data not available
-OCH₂CH₃Data not available
-CH(O)CH₃Data not available
-OCH₂CH₃Data not available
1,3-Diethoxybutane Data not availableData not available
1,4-Diethoxybutane -OCH₂-~3.4
-CH₂CH₂O-~1.6
-OCH₂CH₃~1.2 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbon AssignmentChemical Shift (δ)
This compound Data not availableData not available
1,1-Diethoxybutane -CH(O-)₂~101
-OCH₂CH₃~58
-CH₂CH₂CH₃~37
-CH₂CH₂CH₃~19
-OCH₂CH₃~15
-CH₂CH₂CH₃~14
1,2-Diethoxybutane Data not availableData not available
2,3-Diethoxybutane Data not availableData not available
1,3-Diethoxybutane Data not availableData not available
1,4-Diethoxybutane -OCH₂-~70
-CH₂CH₂O-~27
-OCH₂CH₃~15

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundFunctional GroupWavenumber (ν)
This compound C-O stretchData not available
1,1-Diethoxybutane C-O stretch~1100 (strong)
C-H stretch (sp³)~2850-3000
1,2-Diethoxybutane C-O stretchData not available
2,3-Diethoxybutane C-O stretchData not available
1,3-Diethoxybutane C-O stretchData not available
1,4-Diethoxybutane C-O stretch~1120 (strong)
C-H stretch (sp³)~2850-2980

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound Data not availableData not available
1,1-Diethoxybutane 146 (low abundance)101, 73, 45
1,2-Diethoxybutane Data not availableData not available
2,3-Diethoxybutane Data not availableData not available
1,3-Diethoxybutane Data not availableData not available
1,4-Diethoxybutane 146 (low abundance)87, 59, 45, 31

Note: The availability of comprehensive, publicly accessible spectroscopic data for all isomers is limited. "Data not available" indicates that reliable data could not be sourced from the searched databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-220 ppm).

    • Employ a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds like ethers and acetals.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of the Comparison Workflow

The logical flow of the spectroscopic comparison process is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Diethoxybutane Isomers cluster_isomers Isomer Identification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Comparison This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 1,1-Diethoxybutane 1,1-Diethoxybutane 1,1-Diethoxybutane->NMR 1,1-Diethoxybutane->IR 1,1-Diethoxybutane->MS 1,2-Diethoxybutane 1,2-Diethoxybutane 1,2-Diethoxybutane->NMR 1,2-Diethoxybutane->IR 1,2-Diethoxybutane->MS 2,3-Diethoxybutane 2,3-Diethoxybutane 2,3-Diethoxybutane->NMR 2,3-Diethoxybutane->IR 2,3-Diethoxybutane->MS 1,3-Diethoxybutane 1,3-Diethoxybutane 1,3-Diethoxybutane->NMR 1,3-Diethoxybutane->IR 1,3-Diethoxybutane->MS 1,4-Diethoxybutane 1,4-Diethoxybutane 1,4-Diethoxybutane->NMR 1,4-Diethoxybutane->IR 1,4-Diethoxybutane->MS Data_Tables Data_Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structural_Differentiation Structural_Differentiation Data_Tables->Structural_Differentiation

Caption: Logical workflow for the spectroscopic comparison of diethoxybutane isomers.

Evaluation of the green chemistry metrics for 2,2-Diethoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a vital framework for evaluating and improving synthetic processes. This guide provides a comparative analysis of two synthetic routes to 2,2-diethoxybutane, a valuable acetal (B89532), through the lens of key green chemistry metrics. By examining the efficiency and environmental impact of each method, researchers, scientists, and drug development professionals can make more informed decisions in designing greener chemical syntheses.

Synthetic Pathways to this compound

Two primary methods for the synthesis of this compound are the reaction of 2-butanone (B6335102) with triethyl orthoformate (Route A) and the acid-catalyzed reaction of 2-butanone with ethanol (B145695) (Route B). While both pathways yield the desired product, their environmental footprints, as quantified by green chemistry metrics, differ significantly.

Route A: Synthesis from 2-Butanone and Triethyl Orthoformate

This route utilizes triethyl orthoformate as both a reactant and a dehydrating agent to drive the reaction towards the formation of the acetal.

Route B: Acid-Catalyzed Synthesis from 2-Butanone and Ethanol

This classic method for acetal formation involves the reaction of a ketone with an excess of alcohol in the presence of an acid catalyst, with the removal of water to shift the equilibrium towards the product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via Route A and Route B.

Route A: From 2-Butanone and Triethyl Orthoformate

Materials:

  • 2-Butanone (7.21 g, 0.10 mol)

  • Triethyl orthoformate (16.3 g, 0.11 mol)

  • Ammonium (B1175870) chloride (0.15 g, catalyst)

  • Anhydrous ethanol (20 mL, solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-butanone, triethyl orthoformate, anhydrous ethanol, and ammonium chloride.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound. (Assumed yield for calculations: 78%)

Route B: From 2-Butanone and Ethanol with Sulfuric Acid

Materials:

  • 2-Butanone (7.21 g, 0.10 mol)

  • Ethanol (13.8 g, 0.30 mol)

  • Concentrated Sulfuric Acid (0.2 g, catalyst)

  • Diethyl ether (50 mL, solvent)

  • 10% Sodium hydroxide (B78521) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-butanone in diethyl ether.

  • Add ethanol and cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid with stirring.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Neutralize the reaction mixture with a 10% sodium hydroxide solution, followed by a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound.[1] (Reported yield: 85%)

Evaluation of Green Chemistry Metrics

The environmental performance of each synthetic route was evaluated using four key green chemistry metrics: Atom Economy, Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).

MetricRoute A: Butanone + Triethyl OrthoformateRoute B: Butanone + Ethanol (Acid-Catalyzed)
Atom Economy (%) 62.3%81.1%
Reaction Mass Efficiency (RME) (%) 48.6%69.0%
E-Factor 1.060.45
Process Mass Intensity (PMI) 2.061.45

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[2] Route B exhibits a significantly higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product compared to Route A.

Reaction Mass Efficiency (RME) provides a more practical measure of efficiency by taking into account the reaction yield and the stoichiometry of the reactants.[3][4] Again, Route B demonstrates a higher RME, reflecting its better overall efficiency in converting reactants to the final product under the specified conditions.

The E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product.[3] A lower E-Factor is indicative of a greener process. Route B has a considerably lower E-Factor, signifying less waste generation.

Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a certain amount of product.[5] A lower PMI value suggests a more sustainable and efficient process. Route B shows a lower PMI, confirming its superior performance in terms of overall mass efficiency.

Visualization of Green Metrics Comparison

The following diagram provides a visual comparison of the green chemistry metrics for the two synthetic routes.

Green_Chemistry_Metrics_Comparison cluster_0 Route A: Butanone + Triethyl Orthoformate cluster_1 Route B: Butanone + Ethanol (Acid-Catalyzed) cluster_2 Comparison RouteA Route A AE_A Atom Economy 62.3% RouteA->AE_A RME_A RME 48.6% RouteA->RME_A EF_A E-Factor 1.06 RouteA->EF_A PMI_A PMI 2.06 RouteA->PMI_A Better_AE Higher is Better Better_RME Higher is Better Better_EF Lower is Better EF_A->Better_EF Inferior Better_PMI Lower is Better PMI_A->Better_PMI Inferior RouteB Route B AE_B Atom Economy 81.1% RouteB->AE_B RME_B RME 69.0% RouteB->RME_B EF_B E-Factor 0.45 RouteB->EF_B PMI_B PMI 1.45 RouteB->PMI_B AE_B->Better_AE Superior RME_B->Better_RME Superior

Caption: Comparative analysis of green chemistry metrics for two synthetic routes of this compound.

Conclusion

Based on the evaluation of key green chemistry metrics, the acid-catalyzed synthesis of this compound from 2-butanone and ethanol (Route B) is demonstrably the greener and more efficient method. It boasts a higher atom economy and reaction mass efficiency, while generating significantly less waste as indicated by its lower E-Factor and Process Mass Intensity. For researchers and chemical manufacturers aiming to align their practices with the principles of sustainability, Route B represents a preferable pathway for the synthesis of this compound. This analysis underscores the importance of applying quantitative metrics to guide the selection and optimization of chemical processes for reduced environmental impact.

References

The Synthetic Utility of 2,2-Diethoxybutane: A Comparative Guide for Diol Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within the realms of pharmaceutical and natural product chemistry, the judicious selection of protecting groups is a cornerstone of success. For the temporary masking of 1,2- and 1,3-diol functionalities, the formation of cyclic acetals and ketals remains a widely employed and robust strategy. This guide provides a comprehensive comparison of 2,2-diethoxybutane (also known as 2-butanone (B6335102) diethyl acetal) and its synthetic utility for diol protection, benchmarked against other common reagents. The following analysis is supported by experimental data from analogous systems and established chemical principles, offering researchers, scientists, and drug development professionals a clear perspective on its performance.

Principles of Diol Protection via Ketalization

The protection of vicinal diols as cyclic ketals is a reversible, acid-catalyzed reaction. Reagents like this compound react with a diol to form a five- or six-membered cyclic ketal, effectively shielding the hydroxyl groups from a wide range of reaction conditions, particularly those involving basic, nucleophilic, or organometallic reagents.[1][2] The stability of the resulting ketal is a key consideration, with cyclic systems generally exhibiting greater stability than their acyclic counterparts due to favorable entropic factors during formation.[1]

Comparative Analysis of Diol Protecting Groups

The efficacy of a diol protecting group is assessed based on several factors: ease and efficiency of formation, stability under various reaction conditions, and the facility of selective deprotection. While direct, side-by-side comparative studies detailing the performance of this compound are not extensively documented in the literature, its performance can be reliably inferred from the well-established utility of the closely related 2,2-dimethoxypropane.

Data Summary: Acetonide Formation with 2,2-Dimethoxypropane

The following table summarizes typical experimental conditions and yields for the protection of 1,2-diols using 2,2-dimethoxypropane, which serves as a strong predictive model for reactions with this compound.

Diol SubstrateReagentCatalystSolventTimeYield (%)Reference
Generic 1,2-Diol2,2-DimethoxypropaneCamphorsulfonic acid (CSA)CH₂Cl₂2 - 7 h82 - 86%[3]
Generic 1,2-Diol2,2-DimethoxypropanePyridinium p-toluenesulfonate (PPTS)DMF60 min88%[3]
Propane-1,2-diol2,2-DimethoxypropaneIodineDMP (solvent)3 h77%[1]
Cyclohexane-1,2-diol2,2-DimethoxypropaneIodineDMP (solvent)4 h70%[1]

Expected Performance of this compound

Based on the principles of ketalization, this compound is expected to perform similarly to 2,2-dimethoxypropane. The reaction mechanism is identical, and the primary differences lie in the steric bulk of the ethoxy groups compared to methoxy (B1213986) groups and the nature of the alcohol byproduct (ethanol vs. methanol). The slightly larger steric hindrance of the ethyl group may marginally slow the reaction rate in some cases, but the overall yields are anticipated to be comparable under optimized conditions.

Experimental Protocols

General Protocol for Diol Protection using a Dialkoxyalkane (e.g., this compound or 2,2-Dimethoxypropane):

  • Setup: To a solution of the diol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, DMF, or acetone; approximately 0.1-0.5 M), add the ketalizing reagent (this compound or 2,2-dimethoxypropane, 1.1-1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., CSA, PPTS, or p-TsOH; 0.01-0.05 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated aqueous NaHCO₃ solution).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol for Deprotection:

  • Setup: Dissolve the protected diol in a mixture of a protic solvent (e.g., methanol (B129727) or ethanol) and water.

  • Acidification: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Workup and Isolation: Neutralize the acid with a base, and then remove the solvent under reduced pressure. The crude diol can then be purified as needed.

Visualizing the Workflow

The logical workflow for utilizing this compound as a protecting group in a multi-step synthesis is outlined below.

Diol Protection Workflow Start Polyfunctional Molecule with Diol Protect Protect Diol (this compound, H⁺) Start->Protect Protected Protected Intermediate Protect->Protected Reaction Perform Desired Reaction on Other Functional Groups Protected->Reaction Deprotect Deprotect Diol (Aqueous Acid) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for the protection and deprotection of a diol using this compound.

The mechanism for the acid-catalyzed formation of the cyclic ketal from a diol and this compound proceeds through several key steps, including protonation of an ethoxy group, elimination of ethanol (B145695) to form an oxocarbenium ion, nucleophilic attack by one of the diol's hydroxyl groups, and subsequent intramolecular cyclization.

Ketalization Mechanism cluster_reactants Reactants Diol R(OH)₂ Protonation Protonation of Ethoxy Group Ketal CH₃C(OCH₂CH₃)₂CH₂CH₃ Catalyst H⁺ Oxocarbenium Formation of Oxocarbenium Ion Protonation->Oxocarbenium Nucleophilic_Attack Nucleophilic Attack by Diol Oxocarbenium->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Product Cyclic Ketal Cyclization->Product

Caption: Simplified mechanism for acid-catalyzed diol protection with this compound.

Conclusion

This compound represents a viable and effective reagent for the protection of 1,2- and 1,3-diols. Its performance is expected to be on par with the more commonly cited 2,2-dimethoxypropane, providing high yields of the corresponding cyclic ketals under mild acidic conditions. The choice between these reagents may ultimately be guided by factors such as commercial availability, cost, and the specific requirements of the synthetic route, including the desired volatility of the alcohol byproduct. For researchers in drug development and complex molecule synthesis, this compound is a valuable tool in the arsenal (B13267) of protecting group strategies.

References

Comparative Analysis of Ketal Formation from 2-Butanone: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of appropriate protecting groups for carbonyls is a critical decision that can significantly impact reaction efficiency and overall yield. This guide provides a comparative analysis of the formation of acyclic and cyclic ketals from 2-butanone (B6335102), offering a cross-validation of experimental results for 2,2-diethoxybutane and its cyclic analogues. By presenting quantitative data and detailed experimental protocols, this document aims to facilitate informed decisions in the strategic protection of ketone functionalities.

Data Presentation: A Comparative Overview of Ketalization Reactions

The following table summarizes the experimental data for the synthesis of this compound, 2-ethyl-2-methyl-1,3-dioxolane, and 2-ethyl-2-methyl-1,3-dioxane from 2-butanone. This allows for a direct comparison of reaction conditions, times, and yields, providing a quantitative basis for selecting the most suitable ketal for a given synthetic strategy.

ProductReagentsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)
This compound 2-Butanone, Triethyl orthoformateAminosulfonic acid5 h2592%[1]
This compound 2-Butanone, Ethanol (B145695)Sulfuric acidNot specifiedNot specified85%[1]
2-Ethyl-2-methyl-1,3-dioxolane 4-Hydroxy-2-butanone (B42824), Ethylene (B1197577) glycold-Tartaric acid, MgSO₄Not specifiedReflux90%[2][3]
2-Ethyl-2-methyl-1,3-dioxane Acrolein, 2-Methyl-1,3-propanediolRhodium complex (hydroformylation), Raney nickel (hydrogenation/hydrolysis)60 min (hydrogenation)85 (hydrogenation)Not specified for ketal formation

Experimental Protocols

Detailed methodologies for the synthesis of the compared ketals are provided below to enable the replication and validation of these findings in a laboratory setting.

Synthesis of this compound

Method 1: From 2-Butanone and Triethyl Orthoformate [1]

  • Reagents: 2-Butanone, Triethyl orthoformate, Aminosulfonic acid (catalyst).

  • Procedure: To a solution of 2-butanone and triethyl orthoformate, a catalytic amount of aminosulfonic acid is added. The reaction mixture is stirred at 25°C for 5 hours. The progress of the reaction can be monitored by gas chromatography or thin-layer chromatography. Upon completion, the reaction is worked up by neutralizing the catalyst, followed by extraction and purification of the product.

Method 2: From 2-Butanone and Ethanol [1]

  • Reagents: 2-Butanone, Ethanol, Sulfuric acid (catalyst).

  • Procedure: 2-Butanone is reacted with an excess of ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out in a solvent such as diethyl ether. The water formed during the reaction is removed to drive the equilibrium towards the product. The reaction mixture is then neutralized, and the product is isolated through extraction and subsequent distillation.

Synthesis of 2-Ethyl-2-methyl-1,3-dioxolane (from a 2-butanone derivative)[2][3]
  • Reagents: 4-Hydroxy-2-butanone, Ethylene glycol, d-Tartaric acid (catalyst), Anhydrous Magnesium Sulfate (dehydrating agent), Dry Ethyl Acetate (B1210297) (solvent).

  • Procedure: To a 500 mL round-bottomed flask, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol) in dry ethyl acetate (150 mL). Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask. Equip the flask with a Dean-Stark adapter and a condenser, and introduce a nitrogen atmosphere. Heat the reaction mixture to reflux and continue until the starting material is consumed (monitor by TLC or GC). After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove MgSO₄ and the catalyst. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. If necessary, purification can be achieved by distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the comparative reaction pathways for the formation of acyclic and cyclic ketals from 2-butanone.

G Comparative Ketalization of 2-Butanone cluster_acyclic Acyclic Ketal Formation cluster_cyclic Cyclic Ketal Formation Butanone_A 2-Butanone H_plus_A H+ Butanone_A->H_plus_A Ethanol Ethanol (2 eq.) Ethanol->H_plus_A Diethoxybutane This compound H_plus_A->Diethoxybutane Butanone_C 2-Butanone H_plus_C1 H+ Butanone_C->H_plus_C1 H_plus_C2 H+ Butanone_C->H_plus_C2 EthyleneGlycol Ethylene Glycol (1,2-diol) EthyleneGlycol->H_plus_C1 Dioxolane 2-Ethyl-2-methyl-1,3-dioxolane H_plus_C1->Dioxolane Propanediol 1,3-Propanediol Propanediol->H_plus_C2 Dioxane 2-Ethyl-2-methyl-1,3-dioxane H_plus_C2->Dioxane G Experimental Workflow for Ketal Synthesis start Start reactants Combine Ketone, Alcohol/Diol, and Catalyst in Solvent start->reactants reaction Heat to Reflux (with water removal, e.g., Dean-Stark) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Cool, Neutralize Catalyst, and Perform Aqueous Extraction monitoring->workup Reaction Complete drying Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->drying purification Filter and Concentrate (Rotary Evaporation) drying->purification final_product Purify by Distillation purification->final_product end End final_product->end

References

Benchmarking 2,2-Diethoxybutane Against Novel Protecting Group Strategies for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The strategic protection and deprotection of hydroxyl groups are fundamental to the successful synthesis of complex molecules in pharmaceutical and natural product chemistry. The choice of a protecting group is critical, influencing yield, stability, and the ease of removal under specific conditions. This guide provides a comparative analysis of 2,2-diethoxybutane, a traditional acetal (B89532) protecting group, against two novel strategies: the base-labile Boc- and Moc-ethylidene acetals and the sterically hindered di-tert-butylsilylene ether.

Executive Summary

While this compound offers a straightforward approach to diol protection, forming a butane-2,2-diyl acetal, its application and specific performance data are not extensively documented in readily available literature. In contrast, novel strategies such as Boc-/Moc-ethylidene acetals and di-tert-butylsilylene ethers present well-documented advantages in terms of stability under specific conditions and selective deprotection, offering greater versatility in complex synthetic routes. This guide summarizes the available experimental data to aid researchers in selecting the most appropriate protecting group for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for the selected protecting group strategies based on available experimental data.

Protecting Group StrategyReagentsCatalyst/ConditionsSolventTimeTemp. (°C)Yield (%)
Butane-2,2-diyl Acetal This compound, DiolAcid catalyst (e.g., p-TsOH)AproticData not readily availableData not readily availableData not readily available
Boc-ethylidene Acetal tert-Butyl propynoate (B1239298), 1,2-Diol4-Dimethylaminopyridine (B28879) (DMAP)CH₃CN30 minRoom Temp.97%
Moc-ethylidene Acetal Methyl propynoate, 1,2-Diol4-Dimethylaminopyridine (DMAP)CH₃CNNot specifiedRoom Temp.High
Di-tert-butylsilylene Ether Di-tert-butylsilyl bis(trifluoromethanesulfonate), 1,3-Diol2,6-LutidineCH₂Cl₂60 min091%[1]

Table 1: Comparison of Protecting Group Formation

Protecting Group StrategyReagents/ConditionsSolventTimeTemp. (°C)Yield (%)
Butane-2,2-diyl Acetal Acidic hydrolysis (e.g., aq. HCl)Protic/AproticData not readily availableData not readily availableData not readily available
Boc-ethylidene Acetal Pyrrolidine (B122466), Butyllithium (B86547)THF16 hRoom Temp.85-90%
Moc-ethylidene Acetal Pyrrolidine (neat)-Not specifiedWater bath93-94%
Di-tert-butylsilylene Ether HF-Pyridine or TBAFTHFNot specifiedNot specifiedHigh

Table 2: Comparison of Deprotection Conditions

Protecting Group StrategyStability to Acidic ConditionsStability to Basic Conditions
Butane-2,2-diyl Acetal LabileStable[2]
Boc-ethylidene Acetal Stable[3]Labile
Moc-ethylidene Acetal Stable[3]Labile
Di-tert-butylsilylene Ether LabileStable

Table 3: Comparative Stability

Experimental Protocols

1. Protection of a 1,2-Diol with Boc-ethylidene Acetal

  • Materials: (S,S)-1,2-diphenyl-1,2-ethanediol (1.0 equiv), tert-butyl propynoate (1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.5 equiv), and acetonitrile (B52724) (CH₃CN).

  • Procedure: To a solution of (S,S)-1,2-diphenyl-1,2-ethanediol in acetonitrile at room temperature, add tert-butyl propynoate followed by DMAP. Stir the reaction mixture for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated using standard workup and purification techniques.

2. Deprotection of a Boc-ethylidene Acetal

  • Materials: Boc-ethylidene protected diol (1.0 equiv), pyrrolidine (5.0 equiv), butyllithium (2.0-2.5 equiv), and tetrahydrofuran (B95107) (THF).

  • Procedure: To a solution of the Boc-ethylidene protected diol in THF at room temperature, add pyrrolidine followed by butyllithium. Stir the reaction mixture for 16 hours. The deprotected diol can be obtained after an appropriate aqueous workup and purification. An alternative procedure involves heating the protected diol in neat pyrrolidine on a water bath.

3. Protection of a 1,3-Diol with Di-tert-butylsilylene Ether

  • Materials: 1,3-Diol (1.0 equiv), di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equiv), 2,6-lutidine (2.5 equiv), and dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: Dissolve the 1,3-diol and 2,6-lutidine in dichloromethane and cool the solution to 0 °C. Add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise to the cooled solution. Stir the reaction at 0 °C for 1 hour. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. The product can be isolated by extraction with dichloromethane, followed by drying and purification.[1]

Visualizing the Chemistry: Diagrams

Protection_Deprotection_Workflow General Workflow for Diol Protection and Deprotection cluster_protection Protection Phase cluster_deprotection Deprotection Phase Diol Diol Protection Protection Diol->Protection Protection Protecting_Reagent Protecting Group Reagent Protecting_Reagent->Protection Protected_Diol Protected Diol Reaction_Step Reaction Step Protected_Diol->Reaction_Step Further Synthetic Steps Deprotection Deprotection Reaction_Step->Deprotection Deprotecting_Reagent Deprotecting Reagent Deprotecting_Reagent->Deprotection Final_Product Final Product with Deprotected Diol Protection->Protected_Diol Deprotection->Final_Product

Caption: General workflow for diol protection and deprotection.

Acetal_Formation_Mechanism General Mechanism for Acetal Formation from a Diol Diol Diol R-CH(OH)-CH(OH)-R' Nucleophilic_Attack Nucleophilic Attack Diol attacks protonated precursor Diol->Nucleophilic_Attack Ketone Ketone/Acetal Precursor R''C(OR''')₂ Protonation Protonation R''C(OR''')₂ + H⁺ ⇌ R''C(OR''')-O⁺HR''' Ketone->Protonation Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer Water_Elimination Water/Alcohol Elimination Proton_Transfer->Water_Elimination Cyclization Intramolecular Cyclization Water_Elimination->Cyclization Acetal Cyclic Acetal Protected Diol Cyclization->Acetal

Caption: General mechanism for cyclic acetal formation.

Boc_Ethylidene_Formation Formation of Boc-ethylidene Acetal Diol 1,2-Diol Michael_Addition Michael Addition Diol->Michael_Addition Propynoate tert-Butyl Propynoate Propynoate->Michael_Addition DMAP DMAP (catalyst) DMAP->Michael_Addition Intermediate Zwitterionic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acetal Boc-ethylidene Acetal Cyclization->Acetal

References

A Comparative Guide to 2,2-Diethoxybutane for Diol Protection in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of 1,2- and 1,3-diols, cyclic acetals and ketals are a mainstay. This guide provides a comprehensive comparison of 2,2-diethoxybutane, a ketal-forming reagent derived from butanone, with other commonly employed diol protecting groups. The information presented herein is supported by available experimental data and established principles of organic chemistry to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Diol Protection

Diols are common functional groups in a vast array of biologically active molecules and pharmaceutical intermediates. Their hydroxyl groups are nucleophilic and can interfere with a wide range of chemical transformations. Protecting these diols as cyclic ketals or acetals renders them inert to many reaction conditions, such as those involving strong bases, organometallic reagents, and hydrides. The protecting group can be subsequently removed under specific, typically acidic, conditions to regenerate the diol functionality.

The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleaved with high selectivity and yield when no longer needed. This guide focuses on the advantages of using this compound for this purpose, in comparison to its more common counterparts.

Performance Comparison of Diol Protecting Groups

The choice of a diol protecting group can significantly impact the efficiency and outcome of a synthetic route. The following table summarizes key performance indicators for this compound and its common alternatives, based on typical literature values and chemical principles.

Protecting GroupReagentParent CarbonylTypical CatalystFormation TimeDeprotection ConditionsRelative Stability
Butanone Ketal This compound Butanonep-TsOH, CSAModerateMild Aqueous AcidModerate
Acetonide2,2-DimethoxypropaneAcetone (B3395972)p-TsOH, CSAFastMild Aqueous AcidLower
Benzylidene AcetalBenzaldehydeBenzaldehydep-TsOH, ZnCl₂VariableAcid, HydrogenolysisHigher

Key Advantages of this compound

While acetonides derived from acetone are widely used due to the low cost and volatility of the parent ketone, and benzylidene acetals offer enhanced stability, the butanone-derived ketal from this compound presents a nuanced set of advantages that can be beneficial in specific synthetic contexts.

  • Balanced Stability: The ketal formed from this compound is generally more stable than the corresponding acetonide. This increased stability can be attributed to the greater steric hindrance provided by the ethyl group compared to a methyl group in the acetonide, which can better shield the ketal linkage from acid-catalyzed hydrolysis. This enhanced stability can be crucial when subsequent reaction steps require mildly acidic conditions that might prematurely cleave an acetonide.

  • Milder Deprotection than Benzylidene Acetals: While benzylidene acetals are significantly more stable, their removal often requires harsher acidic conditions or reductive cleavage (hydrogenolysis). The butanone ketal can typically be removed under milder aqueous acidic conditions, offering a wider window of compatibility with other acid-labile functional groups in the molecule.

  • Potential for Diastereoselectivity: The presence of a chiral center in many diol-containing molecules can lead to the formation of diastereomeric ketals. The ethyl group of the butanone-derived ketal, being larger than a methyl group, may exert a greater diastereoselective influence during the protection of chiral diols, potentially favoring the formation of one diastereomer over the other. This can be a valuable tool in asymmetric synthesis.

Experimental Protocols

The following are generalized experimental protocols for the protection of a 1,2-diol using this compound and its subsequent deprotection. Researchers should optimize these conditions for their specific substrates.

Protection of a 1,2-Diol using this compound

Materials:

  • 1,2-Diol (1.0 equiv)

  • This compound (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the 1,2-diol (1.0 equiv) in anhydrous DCM, add this compound (1.5 equiv) and a catalytic amount of p-TsOH·H₂O (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected diol.

Deprotection of a Butanone Ketal

Materials:

  • Protected diol (1.0 equiv)

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected diol (1.0 equiv) in a mixture of THF and aqueous acetic acid (e.g., 80% acetic acid in water).

  • Stir the reaction at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the deprotected diol.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protection and deprotection processes.

Protection_Workflow Diol 1,2-Diol Reaction Ketal Formation Diol->Reaction Reagents This compound + Acid Catalyst (p-TsOH) Reagents->Reaction ProtectedDiol Protected Diol (Butanone Ketal) Reaction->ProtectedDiol Purification Workup & Purification ProtectedDiol->Purification Isolated Product Purification->ProtectedDiol Isolated Product

Caption: Workflow for the protection of a 1,2-diol using this compound.

Deprotection_Workflow ProtectedDiol Protected Diol (Butanone Ketal) Hydrolysis Ketal Hydrolysis ProtectedDiol->Hydrolysis DeprotectionReagents Aqueous Acid (e.g., Acetic Acid) DeprotectionReagents->Hydrolysis DeprotectedDiol 1,2-Diol Hydrolysis->DeprotectedDiol Purification Workup & Purification DeprotectedDiol->Purification Isolated Product Purification->DeprotectedDiol Isolated Product

Caption: Workflow for the deprotection of a butanone ketal to regenerate the diol.

Conclusion

This compound offers a valuable alternative for the protection of diols in organic synthesis. Its key advantage lies in providing a ketal protecting group with a moderate stability that is greater than the commonly used acetonide, yet more readily cleaved than the highly stable benzylidene acetal. This intermediate stability profile allows for a broader range of reaction conditions to be employed in subsequent synthetic steps while still enabling a mild deprotection. For researchers in drug development, the nuanced properties of the butanone ketal can provide a strategic advantage in the synthesis of complex, multi-functional molecules, ultimately contributing to more efficient and successful synthetic campaigns.

Computational modeling to compare the stability of 2,2-Diethoxybutane acetals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical structures is paramount. This guide delves into the computational modeling of acetal (B89532) stability, with a specific focus on comparing 2,2-Diethoxybutane to other relevant acetal structures. By leveraging computational chemistry, we can predict and compare the thermodynamic stability of these compounds, providing valuable insights for their application in various chemical and pharmaceutical contexts.

Comparative Stability of Acetals

The stability of acetals is a critical factor in their use as protecting groups in organic synthesis and in the formulation of drug delivery systems. While experimental determination of thermodynamic properties can be resource-intensive, computational modeling offers a powerful alternative for efficiently screening and comparing the stability of different acetal structures.

Below is a summary of internal energy of hydrolysis for a selection of acyclic and cyclic acetals, as determined by computational methods in existing literature. A lower, more negative internal energy of hydrolysis suggests a less stable acetal, as its breakdown into the corresponding aldehyde/ketone and alcohols is more energetically favorable.

Acetal/Ketal DerivativeInternal Energy of Hydrolysis (kJ/mol)
Cyclic-6-3.458
Acetal-3.446
Cyclic-7-3.364
D[4.5]-3.343
D[4.4]-3.261
Ketal-3.058

Data sourced from a computational study by Fauzi et al. (2018) using Density Functional Theory (DFT) at the B3LYP level.[1]

Experimental Protocols: A Computational Approach

The following outlines a generalized protocol for the computational modeling of acetal stability, based on common practices in the field of computational chemistry. This methodology can be adapted to compare the stability of this compound with other acetals of interest.

I. Molecular Geometry Optimization
  • Initial Structure Generation: The 3D structure of the acetal (e.g., this compound) and its corresponding hydrolysis products (ketone/aldehyde and alcohols) are generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A conformational search is performed to identify the lowest energy conformer for each molecule. This is crucial as the geometry of the molecule can significantly impact its calculated energy.

  • Geometry Optimization: The geometry of the lowest energy conformer for each species is then optimized using a quantum mechanical method. A common and effective method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step calculates the most stable arrangement of the atoms in the molecule.

II. Vibrational Frequency Calculation
  • Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

  • Zero-Point Energy (ZPE) and Thermal Corrections: The frequency calculation provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy. These are essential for obtaining accurate thermodynamic properties.

  • Imaginary Frequencies: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

III. Single-Point Energy Calculation
  • Higher-Level Theory: To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a larger Pople-style basis set or a correlation-consistent basis set).

IV. Calculation of Thermodynamic Properties
  • Enthalpy and Gibbs Free Energy: The calculated electronic energies, ZPE, and thermal corrections are used to determine the standard enthalpy (H°) and Gibbs free energy (G°) of each molecule.

  • Thermodynamic Stability Comparison: The relative stability of different acetals can be compared by analyzing their standard Gibbs free energies of formation. A lower Gibbs free energy of formation indicates greater thermodynamic stability.

  • Hydrolysis Reaction Energy: The Gibbs free energy of hydrolysis (ΔG°hydrolysis) can be calculated using the following equation:

    ΔG°hydrolysis = ΣG°(products) - ΣG°(reactants)

    A more negative ΔG°hydrolysis indicates a more spontaneous hydrolysis reaction and thus a less stable acetal under hydrolytic conditions.

Logical Workflow for Computational Stability Analysis

The following diagram illustrates the logical workflow for the computational analysis of acetal stability.

Acetal_Stability_Workflow cluster_input Input Structures cluster_protocol Computational Protocol cluster_output Output Data Acetal Acetal (e.g., this compound) GeoOpt Geometry Optimization (DFT) Acetal->GeoOpt Products Hydrolysis Products (Ketone/Aldehyde + Alcohols) Products->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc SPE Single-Point Energy (Higher-Level Theory) FreqCalc->SPE ThermoData Thermodynamic Properties (G°, H°) SPE->ThermoData Stability Relative Stability Comparison ThermoData->Stability Hydrolysis Gibbs Free Energy of Hydrolysis ThermoData->Hydrolysis

Caption: Workflow for computational analysis of acetal stability.

This guide provides a foundational understanding of how computational modeling can be applied to compare the stability of acetals like this compound. By following the outlined computational protocol, researchers can generate valuable data to inform their work in organic synthesis, drug formulation, and other scientific endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Diethoxybutane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling substances like 2,2-diethoxybutane is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that can be harmful if swallowed or inhaled and may cause skin and serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][2]

Personal Protective Equipment (PPE) includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate vapor cartridge.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol [3]
Density 0.8412 g/cm³ @ 20 °C[3]
Boiling Point 138.5 °C @ 760 Torr[3]
Flash Point 20.4 °C[4]
Vapor Pressure 7.58 mmHg @ 25°C[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Never pour this chemical down the drain.[5] The following protocol outlines the general steps for its proper disposal.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled container. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines.[5] Incompatible chemicals can react dangerously.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.

    • Collect the absorbed material into a sealable, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • If it is safe to do so, contain the spill to prevent it from spreading.

    • Contact your institution's EHS or emergency response team for cleanup and disposal.[5]

3. Final Disposal:

  • Licensed Waste Contractor: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[5] Your institution's EHS department will have established procedures and approved vendors for this service.

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution and regulatory agencies.

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste collect 1. Waste Collection - Use designated, labeled container - Segregate from other waste streams start->collect spill Spill Occurs? collect->spill small_spill Small Spill: - Absorb with inert material - Containerize and label for disposal spill->small_spill Yes, Small large_spill Large Spill: - Evacuate and contain - Contact EHS/Emergency Response spill->large_spill Yes, Large storage 2. Temporary Storage - Store in a cool, dry, well-ventilated area - Away from ignition sources spill->storage No small_spill->storage disposal 3. Final Disposal - Arrange for pickup by a licensed hazardous waste contractor large_spill->disposal storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling 2,2-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2-Diethoxybutane in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Physicochemical and Safety Data

A clear understanding of the properties of this compound is fundamental for safe handling. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C8H18O2[1][2]
Molecular Weight 146.23 g/mol [1][2]
CAS Number 52752-16-6[1][2]
Appearance Colorless liquid
Boiling Point 138.5 °C to 140.7 °C at 760 mmHg[1][2]
Flash Point 20.4 °C[2]
Density 0.8412 g/cm³ to 0.843 g/cm³ at 20 °C[1][2]
Vapor Pressure 7.58 mmHg at 25°C[2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against exposure to this compound.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles that form a tight seal are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Lab Coat: A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat is essential.[3]

    • Clothing: Wear long pants and closed-toe shoes to ensure maximum skin coverage.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Face Eye and Face Protection - Chemical Safety Goggles - Face Shield (as needed) Skin Skin Protection - Chemical-Resistant Gloves (Nitrile/Butyl) - Flame-Retardant Lab Coat - Long Pants & Closed-Toe Shoes Respiratory Respiratory Protection - Chemical Fume Hood - NIOSH-Approved Respirator (as needed)

Figure 1. Recommended Personal Protective Equipment.

Operational Plan: Handling and Storage

Safe handling and storage practices are crucial to prevent accidents and exposure.

Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Have a spill kit readily available.

    • Verify that an emergency shower and eyewash station are unobstructed and functional.

  • Transferring and Use:

    • Always handle this compound within a certified chemical fume hood.

    • Ground and bond containers when transferring the substance to prevent static discharge, which can ignite flammable vapors.

    • Use non-sparking tools.[4]

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Heating:

    • Avoid open flames. Use heating mantles, water baths, or oil baths with temperature controllers.

Storage Procedures:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Store away from incompatible materials, such as oxidizing agents.

Spill Management Plan

In the event of a spill, a prompt and informed response is critical to mitigate hazards.

Small Spills (less than 100 mL) within a Fume Hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Plan cluster_spill Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small_Spill Small Spill (<100mL in Fume Hood) Assess->Small_Spill Small Large_Spill Large Spill (>100mL or outside hood) Assess->Large_Spill Large Contain_Cleanup Contain with Absorbent Clean with Non-Sparking Tools Small_Spill->Contain_Cleanup Evacuate_Isolate Evacuate and Isolate Area Alert EHS/Emergency Response Large_Spill->Evacuate_Isolate Dispose_Decontaminate Dispose as Hazardous Waste Decontaminate Area Contain_Cleanup->Dispose_Decontaminate

Figure 2. Decision-making workflow for spill response.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbents and PPE, in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and kept closed except when adding waste.

Disposal Procedure:

  • This compound is a flammable liquid and must be disposed of as hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Follow your institution's hazardous waste disposal guidelines. This typically involves arranging for pickup by a licensed hazardous waste disposal company.

  • Empty containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[7]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.